Scutellarein
描述
This compound has been reported in Salvia rosmarinus, Caryopteris tangutica, and other organisms with data available.
aglycone of scutellarin from Scutellaria baicalensis; carthamidin is 2S isomer of this compound; do not confuse with isothis compound and/or isocarthamidin which are respective regioisomers, or with the scutelarin protein
Structure
3D Structure
属性
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZRQGOGOXCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200946 | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-53-3 | |
| Record name | Scutellarein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutellarein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Scutellarein: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein is a flavone (B191248), a class of flavonoid compounds, recognized for its significant pharmacological potential. It is the aglycone of scutellarin (B1681692), its more commonly known glycoside form. This compound has garnered considerable interest within the scientific community for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer activities. A thorough understanding of its natural origins, distribution within plant tissues, and the pathways governing its synthesis is fundamental for its exploration in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.
Natural Sources and Distribution of this compound
This compound is found in a variety of medicinal plants across several families, most notably the Lamiaceae, Asteraceae, and Verbenaceae.[1][2] Its concentration and distribution can vary significantly between species and even within different tissues of the same plant.
The Genus Scutellaria (Lamiaceae)
The genus Scutellaria, commonly known as skullcaps, is a primary source of this compound. In these plants, this compound, along with other 4'-hydroxyflavones, is predominantly found in the aerial parts.[3][4] This is in contrast to the roots of many Scutellaria species, which are rich in 4'-deoxyflavones like baicalein (B1667712) and wogonin.[3][5][6][7]
-
Scutellaria baicalensis (Baikal Skullcap): While the roots of S. baicalensis are famous for their high concentrations of baicalin (B1667713) and wogonin, the aerial parts accumulate 4'-hydroxyflavones, including this compound and its glycoside, scutellarin.[3][5][7] However, the concentration of this compound itself in the roots is often reported to be in trace amounts.[8]
-
Scutellaria lateriflora (Blue Skullcap): This North American species is another notable source of this compound.[9] Studies have shown that exposure of the aerial tissues to blue light can increase the concentration of this compound by 18.7%.[10]
-
Scutellaria barbata (Barbed Skullcap): This species, used in traditional Chinese medicine, also contains this compound.[8][11]
-
Other Scutellaria Species: this compound and its derivatives have been identified in various other species, including S. altissima, S. albida, and S. galericulata.[12]
The Genus Erigeron (Asteraceae)
The genus Erigeron is another significant source, with Erigeron breviscapus being of particular importance in traditional Chinese medicine.
-
Erigeron breviscapus: This perennial herb is a major source for the production of breviscapine, an extract containing over 85% scutellarin, which is the 7-O-glucuronide of this compound.[13][14] The herb itself is used to improve cerebral blood supply.[13] The biosynthesis of scutellarin in this plant is an area of active research, with studies showing that treatment with methyl jasmonate (MeJA) can increase its content.[15]
Other Plant Sources
This compound has also been identified in other plant families, including:
-
Verbenaceae: Various members of this family have been reported to contain this compound.[1][2]
-
Aspleniaceae: The fern Asplenium belangeri is a known source of this compound.[9]
Quantitative Distribution of this compound and Related Flavonoids
The concentration of this compound and its glycoside, scutellarin, varies widely depending on the plant species, the part of the plant analyzed, and environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight unless otherwise specified) | Reference |
| Scutellaria altissima | Aerial Parts | Scutellarin | 4219 | [12] |
| Scutellaria albida | Aerial Parts | Scutellarin | 3075 - 4350 | [12] |
| Scutellaria galericulata | Aerial Parts | Scutellarin | - | [12] |
| Erigeron breviscapus | Whole Herb | Scutellarin | >85% of extract (Breviscapine) | [13][14] |
Note: Data for this compound (the aglycone) is often reported as its glycoside, scutellarin. Hydrolysis is required to convert scutellarin to this compound.
Biosynthesis of this compound
This compound is synthesized via the general phenylpropanoid pathway, which gives rise to a wide array of flavonoids. In the aerial parts of plants like Scutellaria baicalensis, a specific branch of the flavonoid pathway is dedicated to the production of 4'-hydroxyflavones such as this compound.[3][5][7]
The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through the following key steps:
-
L-Phenylalanine is converted to trans-Cinnamic acid by the enzyme Phenylalanine Ammonialyase (PAL).
-
trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H).
-
p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL).
-
One molecule of p-Coumaroyl-CoA condenses with three molecules of Malonyl-CoA to form Naringenin chalcone , a reaction catalyzed by Chalcone Synthase (CHS).
-
Naringenin chalcone is subsequently isomerized to the flavanone (B1672756) Naringenin by Chalcone Isomerase (CHI).
-
Naringenin is then converted to the flavone Apigenin by a Flavone Synthase (FNS).
-
Finally, Apigenin is hydroxylated at the 6-position by Flavone 6-Hydroxylase (F6H) to yield This compound .
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Experimental Protocols
The extraction and quantification of this compound from plant matrices require a systematic approach to ensure accurate and reproducible results. The following sections outline a general methodology.
Extraction of this compound from Plant Material
This compound, often present as its glycoside scutellarin, can be extracted using various methods. Traditional techniques like solvent extraction and hot reflux extraction are commonly employed.[16][17]
1. Sample Preparation:
-
Collect the desired plant material (e.g., aerial parts of Scutellaria species).
-
Dry the plant material to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Solvents: Ethanol, methanol, or water are common solvents for extracting flavonoids.[16][17] The choice of solvent can be optimized based on the polarity of the target compound.
-
Maceration: Soak the powdered plant material in the chosen solvent for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.
-
Hot Reflux Extraction: For more efficient extraction, heat the solvent with the plant material under reflux for a shorter duration (e.g., 1-2 hours). This method uses elevated temperatures to increase solubility and extraction rates.
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid plant residue from the liquid extract. The extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
3. Hydrolysis of Glycosides (Optional but often necessary):
-
Since this compound is often present as scutellarin (this compound-7-glucuronide), acid hydrolysis is required to cleave the glucuronic acid moiety and yield the aglycone, this compound.[9]
-
The crude extract can be refluxed with an acid (e.g., 2M HCl) for a defined period (e.g., 1 hour).
-
After hydrolysis, the mixture is neutralized, and the resulting this compound can be partitioned into an organic solvent like ethyl acetate.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique for the separation and quantification of this compound and other flavonoids.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (typically a Diode Array Detector, DAD, or UV-Vis detector).
-
Column: A C18 reversed-phase column is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: this compound can be detected by its UV absorbance, typically around 275 nm and 330 nm.
-
Standard Preparation: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations.
2. Sample Analysis:
-
The dried extract (or the hydrolyzed extract) is redissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
This compound is a valuable natural product with a wide distribution in medicinal plants, particularly in the genera Scutellaria and Erigeron. Its biosynthesis follows the well-established flavonoid pathway, and its accumulation is often tissue-specific, favoring the aerial parts of many source plants. The methodologies for its extraction and quantification are well-defined, relying on standard phytochemical techniques. For researchers and professionals in drug development, a comprehensive understanding of these aspects is crucial for harnessing the therapeutic potential of this compound, from the initial sourcing of plant material to the development of standardized extracts and purified compounds for pharmacological investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 8. Scutellarin - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Skullcap Scutellaria lateriflora L.: An American nervine [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite Profile and Antioxidant Activity of Some Species of Genus Scutellaria Growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. japsonline.com [japsonline.com]
- 15. Deep Sequencing Reveals the Effect of MeJA on Scutellarin Biosynthesis in Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 17. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Scutellarein Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein is a prominent flavone (B191248), a class of secondary metabolites widely distributed in the plant kingdom, that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a particular focus on the well-characterized pathway in Scutellaria baicalensis. The guide details the enzymatic steps, precursor molecules, and regulatory mechanisms involved in its synthesis. Furthermore, it presents quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays and analytical procedures, and visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin (B18129), a key intermediate. In the aerial parts of plants like Scutellaria baicalensis, naringenin is then channeled into the flavone-specific branch, leading to the formation of this compound.[1][2][3] This classic flavone pathway is distinct from the root-specific pathway in S. baicalensis that produces 4'-deoxyflavones like baicalein.[1][2][3]
The core enzymatic steps leading to this compound are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1][2]
-
Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.
-
Flavone Synthase II (FNSII): FNSII, a cytochrome P450 enzyme, introduces a double bond between C2 and C3 of naringenin to form the flavone apigenin (B1666066).[1][2]
-
Flavone 6-hydroxylase (F6H; CYP82D1.1): This crucial enzyme hydroxylates apigenin at the C6 position to yield this compound.[2][4][5] In Scutellaria baicalensis, the enzyme SbCYP82D1.1 has been identified as a flavone 6-hydroxylase with broad substrate specificity, capable of converting apigenin to this compound.[2][4][5]
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source Organism |
| PAL | L-Phenylalanine | 18 - 1070 | Not uniformly reported | 8.0 - 9.0 | 30 - 50 | Various Plants |
| C4H | trans-Cinnamic acid | 1.4 - 5.0 | Not uniformly reported | 7.0 - 7.5 | ~30 | Various Plants |
| 4CL | p-Coumaric acid | 10 - 200 | Not uniformly reported | 7.5 - 8.0 | ~30 - 40 | Various Plants |
| CHS | p-Coumaroyl-CoA | 0.8 - 5.0 | Not uniformly reported | 6.8 - 8.0 | ~30 - 40 | Various Plants |
| CHI | Naringenin Chalcone | 5 - 50 | Not uniformly reported | 7.5 - 8.0 | ~30 - 35 | Various Plants |
| FNSII | Naringenin | ~15-20 | Not uniformly reported | 7.0 - 8.0 | 20 - 30 | Colobanthus quitensis |
| F6H (SbCYP82D1.1) | Chrysin (B1683763) | 0.121 | 733 | Not reported | Not reported | Scutellaria baicalensis |
| F6H (SbCYP82D1.1) | Apigenin | Not reported | Not reported | Not reported | Not reported | Scutellaria baicalensis |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.
Enzyme Extraction from Plant Tissues
Objective: To obtain a crude enzyme extract for subsequent activity assays.
Materials:
-
Fresh or frozen plant tissue (e.g., leaves of Scutellaria baicalensis)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 14 mM β-mercaptoethanol, 10 mM sodium ascorbate, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Refrigerated centrifuge
Procedure:
-
Weigh approximately 1-2 g of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add 5-10 mL of ice-cold Extraction Buffer per gram of tissue.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice for immediate use or store at -80°C for long-term storage.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Objective: To determine the enzymatic activity of PAL by measuring the formation of trans-cinnamic acid.
Principle: The conversion of L-phenylalanine to trans-cinnamic acid results in an increase in absorbance at 290 nm.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.8)
-
Substrate Solution: 50 mM L-phenylalanine in Assay Buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of Substrate Solution in a quartz cuvette.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude enzyme extract.
-
Immediately measure the change in absorbance at 290 nm over 5 minutes.
-
Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
Cinnamate-4-hydroxylase (C4H) Activity Assay
Objective: To measure the activity of C4H by monitoring the consumption of NADPH.
Principle: C4H is a cytochrome P450 monooxygenase that utilizes NADPH as a reductant. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm.
Materials:
-
Microsomal fraction (prepared by ultracentrifugation of the crude extract)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5)
-
Substrate Solution: 1 mM trans-cinnamic acid in a small volume of ethanol, diluted in Assay Buffer
-
Cofactor Solution: 10 mM NADPH in Assay Buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 850 µL of Assay Buffer, 50 µL of the microsomal fraction, and 50 µL of Substrate Solution.
-
Equilibrate the mixture to 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Cofactor Solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6,220 M⁻¹ cm⁻¹). One unit of C4H activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
4-Coumarate:CoA Ligase (4CL) Activity Assay
Objective: To determine 4CL activity by measuring the formation of p-coumaroyl-CoA.
Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a characteristic increase in absorbance at 333 nm.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂
-
Substrate Solution: 5 mM p-coumaric acid in Assay Buffer
-
Cofactor Solution: 5 mM ATP and 0.5 mM Coenzyme A in Assay Buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 700 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Cofactor Solution.
-
Equilibrate the mixture to 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude enzyme extract.
-
Immediately record the increase in absorbance at 333 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε ≈ 21,000 M⁻¹ cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.
Chalcone Synthase (CHS) Activity Assay
Objective: To measure CHS activity by quantifying the formation of naringenin chalcone.
Principle: The product, naringenin chalcone, can be extracted and quantified by HPLC.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)
-
Substrate Solutions: 10 mM p-coumaroyl-CoA and 100 mM malonyl-CoA in Assay Buffer
-
Stop Solution: 20% (v/v) HCl
-
Ethyl acetate (B1210297)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 10 µL of 10 mM p-coumaroyl-CoA, 5 µL of 100 mM malonyl-CoA, and 50 µL of crude enzyme extract in a total volume of 200 µL with Assay Buffer.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Extract the product twice with 200 µL of ethyl acetate.
-
Evaporate the combined ethyl acetate fractions to dryness and redissolve the residue in 100 µL of methanol.
-
Analyze the sample by HPLC at 370 nm to quantify the naringenin chalcone produced, using an authentic standard for calibration.
Chalcone Isomerase (CHI) Activity Assay
Objective: To determine CHI activity by measuring the conversion of naringenin chalcone to naringenin.
Principle: The cyclization of the chalcone to the flavanone leads to a decrease in absorbance at 370 nm.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5)
-
Substrate Solution: 0.1 mM naringenin chalcone in methanol
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 950 µL of Assay Buffer and 10 µL of Substrate Solution.
-
Equilibrate the mixture to 30°C for 5 minutes.
-
Initiate the reaction by adding 40 µL of the crude enzyme extract.
-
Immediately monitor the decrease in absorbance at 370 nm for 5 minutes.
-
Calculate the enzyme activity based on the change in absorbance over time.
Flavone Synthase II (FNSII) and Flavone 6-hydroxylase (F6H) Activity Assay
Objective: To determine the activity of FNSII and F6H by analyzing the formation of their respective products, apigenin and this compound.
Principle: These are cytochrome P450 enzymes that require a P450 reductase and NADPH for activity. The products are identified and quantified by HPLC or LC-MS. This protocol describes an in vitro assay using microsomes.
Materials:
-
Microsomal fraction containing the recombinant FNSII or F6H and a cytochrome P450 reductase.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Substrate Solutions: 10 mM naringenin (for FNSII) or 10 mM apigenin (for F6H) in DMSO.
-
Cofactor Solution: 50 mM NADPH in Assay Buffer.
-
Stop Solution: Acetonitrile with 1% formic acid.
-
HPLC-MS system.
Procedure:
-
Prepare a reaction mixture containing 50-100 µg of microsomal protein, 1 µL of substrate solution, and Assay Buffer to a final volume of 190 µL.
-
Pre-incubate the mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding 10 µL of Cofactor Solution.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant by HPLC-MS to identify and quantify the product (apigenin for FNSII, this compound for F6H) by comparing with authentic standards.
HPLC Analysis of this compound and its Precursors
Objective: To separate and quantify naringenin, apigenin, and this compound in plant extracts or enzyme assay samples.
Materials:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or PDA detector.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards of naringenin, apigenin, and this compound.
Procedure:
-
Set the column temperature to 30°C.
-
Set the detection wavelength to 270 nm, 330 nm, or scan a range (e.g., 200-400 nm) with a PDA detector.
-
Inject 10-20 µL of the sample.
-
Use the following gradient elution program at a flow rate of 1.0 mL/min:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-36 min: Linear gradient from 90% to 10% B
-
36-40 min: Hold at 10% B to re-equilibrate the column.
-
-
Identify and quantify the compounds by comparing their retention times and UV spectra with those of the authentic standards.
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: The enzymatic conversion of L-Phenylalanine to this compound.
Workflow for Enzyme Activity Assay
Caption: General workflow for determining enzyme activity from plant tissues.
Regulatory Network of this compound Biosynthesis
Caption: Simplified regulatory network of this compound biosynthesis.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other flavonoids, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often coordinately controlled by a complex interplay of transcription factors, primarily belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[1] These transcription factors can form a regulatory complex (MBW complex) that binds to specific cis-regulatory elements in the promoters of the target biosynthetic genes, thereby activating their transcription.
In Scutellaria baicalensis, several MYB and bHLH transcription factors have been identified that are correlated with the accumulation of flavonoids.[1] For instance, specific MYB transcription factors have been shown to bind to the promoters of genes like CHI and F6H, directly influencing the production of flavones.[6][7] The expression of these regulatory genes is, in turn, responsive to various developmental cues and environmental stimuli, such as light, UV radiation, and elicitors like methyl jasmonate, allowing the plant to modulate this compound production in response to its needs.[1]
Conclusion
This technical guide provides a detailed and comprehensive overview of the this compound biosynthesis pathway in plants. By integrating information on the enzymatic steps, quantitative kinetic data, detailed experimental protocols, and regulatory mechanisms, this guide serves as a valuable resource for researchers and scientists. The provided visualizations of the pathway and experimental workflows offer a clear and concise summary of the complex processes involved. A thorough understanding of this pathway is crucial for endeavors in metabolic engineering to enhance the production of this medicinally important flavonoid and for the development of novel therapeutic agents. Further research to fill the remaining gaps in our knowledge, particularly regarding the specific kinetics of all enzymes in a single model system and the intricate details of the regulatory network, will undoubtedly pave the way for more targeted and effective applications of this compound and other related flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis [dspace.mit.edu]
- 6. A Novel R2R3-MYB Transcription Factor Sb MYB12 Positively Regulates Baicalin Biosynthesis in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The transcription factors SbMYB45 and SbMYB86.1 regulate flavone biosynthesis in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacological Landscape of Scutellarein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellarein, a flavone (B191248) primarily derived from the herb Scutellaria baicalensis, has garnered significant scientific interest due to its broad spectrum of pharmacological activities demonstrated in various in vivo models.[1][2] As the aglycone metabolite of scutellarin (B1681692), this compound exhibits enhanced bioavailability and bioactivity, making it a promising candidate for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular-protective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory effects in various in vivo models of inflammation, including acute lung injury and ulcerative colitis.[5][6] Its mechanisms of action primarily involve the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediator production.
Quantitative Data on Anti-inflammatory Effects
| Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| LPS-induced Acute Lung Injury | Mice | 25-100 mg/kg | Intraperitoneal (i.p.) | Significantly decreased levels of IL-6, CCL2, and TNF-α in bronchoalveolar lavage fluid.[5] | [5] |
| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Ulcerative Colitis | Mice | 20 mg/kg | Not Specified | At 20 mg/kg, significantly decreased MPO activity by 66.6% ± 1.6% and reduced mRNA expression of Tnf-α, Il-1β, Il-1α, Cxcl1, and Il-6 by 72.8% to 99.4%.[6] | [6] |
| L-arginine induced Acute Pancreatitis | Mice | 15-60 mg/kg | Intraperitoneal (i.p.) | Mitigated inflammatory infiltration, edema, and acinar cell necrosis. Reduced serum amylase levels and inhibited MPO, MDA, and ROS activity.[7] | [7] |
Experimental Protocols
LPS-induced Acute Lung Injury in Mice [5]
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: this compound (25, 50, or 100 mg/kg) dissolved in normal saline containing 5% DMSO and 2% Tween-80 was administered via intraperitoneal injection 30 minutes before LPS challenge.
-
Induction of Injury: Acute lung injury was induced by intratracheal delivery of lipopolysaccharide (LPS) (2 μg/20 μL/mouse).
-
Assays: Levels of inflammatory cytokines (IL-6, CCL2, TNF-α) in bronchoalveolar lavage fluid (BALF) were measured. Lung tissue was collected for histological analysis and assessment of neutrophil infiltration.
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-cancer Effects
In vivo studies have demonstrated the potential of this compound to inhibit tumor growth and metastasis in various cancer models, including fibrosarcoma and lung cancer.[3][8] Its anti-cancer mechanisms involve the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[3][9]
Quantitative Data on Anti-cancer Effects
| Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Human Fibrosarcoma (HT1080) Xenograft | Balb/c nude mice | Not specified | Not specified | Markedly reduced tumor volume and weight.[3] | [3] |
| Lewis Lung Cancer Xenograft | Mice | Not specified | Not specified | Significantly inhibited lung cancer xenograft tumor growth.[8] | [8] |
| Lymphoma | Not specified | 15 mg/kg | Not specified | Substantially suppressed lymphoma growth.[9] | [9] |
Experimental Protocols
Human Fibrosarcoma Xenograft Model [3]
-
Animal Model: Balb/c nude mice.
-
Cell Line: HT1080 human fibrosarcoma cells were injected subcutaneously to establish tumors.
-
Drug Administration: Details on the dosage and route of administration of this compound were not specified in the abstract.
-
Assays: Tumor volume and weight were measured to assess the anti-tumor effect of this compound.
Signaling Pathways in Anti-cancer Action
This compound's anti-cancer activity is mediated through the modulation of multiple signaling pathways. It has been shown to suppress the activation of NF-κB, which in turn downregulates the expression of matrix metalloproteinases (MMPs) such as MMP-2, -9, and -14, thereby inhibiting cancer cell invasion and metastasis.[3] Furthermore, it can induce apoptosis and inhibit the Wnt/β-catenin and PI3K/Akt/NF-κB pathways.[9]
Caption: this compound's multi-target anti-cancer mechanisms.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in animal models of cerebral ischemia-reperfusion injury.[4][10][11] It has been shown to be more effective than its precursor, scutellarin, in protecting against neuronal injury.[4][10][11]
Quantitative Data on Neuroprotective Effects
| Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Repeated Cerebral Ischemia-Reperfusion | Rats | 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg | Oral | Attenuated neuronal cell damage, reduced cerebral water content, and improved Ca2+-ATPase and Na+,K+-ATPase activity.[10] | [10] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | 100 mg/kg | Not specified | Dose-dependently decreased neurological deficit score and cerebral infarction volume, with better efficacy than scutellarin at the same dose.[4] | [4] |
Experimental Protocols
Repeated Cerebral Ischemia-Reperfusion in Rats [10]
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound was administered orally at doses of 0.09, 0.17, 0.35, 0.70, and 1.40 mmol/kg for six consecutive days.
-
Induction of Injury: Global cerebral ischemia was induced by occlusion of the bilateral common carotid arteries (BCCAO).
-
Assays: Neurological and histological examinations were performed 21 hours after reperfusion. Cerebral water content, levels of amino acid neurotransmitters (Glu, Asp, Gly, GABA, Tau), and the activity of Ca2+-ATPase and Na+,K+-ATPase were measured.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to regulate multiple biochemical processes. It can modulate the expression of excitatory and inhibitory amino acid neurotransmitters, improve the activity of crucial ion pumps like Ca2+-ATPase and Na+,K+-ATPase to maintain ion homeostasis, and reduce cerebral edema.[10]
Caption: Neuroprotective mechanisms of this compound.
Cardiovascular and Metabolic Effects
This compound has been reported to possess cardiovascular protective and beneficial metabolic effects.[1] While much of the in vivo cardiovascular research has focused on its precursor, scutellarin, the superior bioavailability of this compound suggests its potential for therapeutic applications in cardiovascular diseases.
Quantitative Data on Cardiovascular and Metabolic Effects
| Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| High-fat diet-induced obesity | C57 mice | Not specified | Not specified | Showed a novel anti-obesity effect.[12] | [12] |
| Aconitine-induced arrhythmia | Rats | Not specified | Not specified | Novel this compound analogues showed in vivo antiarrhythmic activity.[13] | [13] |
Experimental Protocols
Aconitine-Induced Arrhythmia in Rats [13]
-
Animal Model: Rats.
-
Drug Administration: The study evaluated novel this compound analogues. Details of administration are not provided in the abstract.
-
Induction of Arrhythmia: Arrhythmia was induced by aconitine.
-
Assays: The antiarrhythmic activity of the compounds was investigated using electrocardiogram (ECG) monitoring.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetics
This compound is the primary in vivo metabolite of scutellarin.[10][14] Following oral administration of scutellarin, it is hydrolyzed to this compound in the intestine, which is then more readily absorbed.[4][14] Studies in humans have shown that after a single oral dose of 60 mg of scutellarin, the plasma concentrations of scutellarin itself are very low, while its major metabolite, this compound 6-O-beta-D-glucuronide, reaches a peak plasma concentration of 87.0 +/- 29.1 ng/ml with a Tmax of 7.85 +/- 1.62 h.[14] Pharmacokinetic studies in rats have indicated gender differences in the plasma concentrations and excretion of this compound after oral administration of scutellarin.[15]
Toxicology
Acute and subacute toxicity studies have been conducted primarily on scutellarin. In an acute toxicity study in mice, the LD50 value of scutellarin could not be determined, and the maximum tolerated dose was over 10 g/kg via gavage.[16] In a subacute study, oral administration of scutellarin at doses of 100 and 500 mg/kg daily for 30 days to rats did not result in death or significant changes in hematology, blood chemistries, or urinalysis, suggesting a sufficient margin of safety for therapeutic use.[16] While direct, comprehensive in vivo toxicity studies on this compound are less reported in the initial search, its presence as a major metabolite of the seemingly safe scutellarin is a positive indicator. However, it has been noted that this compound may inhibit uridine (B1682114) 5'-diphosphate glucuronide transferases and cytochrome P450 enzymes, which could pose safety risks through drug-drug interactions.[1][2]
Conclusion and Future Directions
The in vivo evidence strongly supports the therapeutic potential of this compound across a range of diseases, underpinned by its anti-inflammatory, anti-cancer, and neuroprotective activities. Its favorable pharmacokinetic profile compared to its precursor, scutellarin, makes it a particularly attractive candidate for further development.
Future research should focus on:
-
Conducting more comprehensive in vivo studies to establish clear dose-response relationships and optimal therapeutic windows for various indications.
-
Elucidating the detailed molecular mechanisms underlying its diverse pharmacological effects through advanced in vivo models and multi-omics approaches.
-
Performing thorough in vivo toxicology and safety pharmacology studies specifically on this compound to fully characterize its safety profile.
-
Developing and testing novel drug delivery systems to further enhance the bioavailability and targeted delivery of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound. The compiled data and visualized pathways offer a roadmap for future studies aimed at harnessing the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the pharmacological effects and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Protective Effect of this compound on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.blrcl.org [journals.blrcl.org]
- 10. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute and subacute toxicological evaluation of scutellarin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Scutellarein
Audience: Researchers, scientists, and drug development professionals.
Abstract
Scutellarein, a key flavonoid aglycone found in medicinal herbs such as Scutellaria baicalensis Georgi and Erigeron breviscapus (Vant.) Hand.-Mazz., has garnered significant scientific interest for its potent anti-inflammatory and anti-oxidative activities.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. The evidence consolidated herein underscores this compound's potential as a therapeutic candidate for a spectrum of inflammatory diseases, including acute lung injury, osteoarthritis, and inflammatory bowel disease.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic or excessive inflammation is a key driver in the pathophysiology of numerous diseases. This compound (4',5,6,7-tetrahydroxyflavone) is the active metabolite of scutellarin (B1681692) and has demonstrated a remarkable capacity to mitigate inflammatory responses.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling cascades, thereby reducing the production of pro-inflammatory mediators and attenuating oxidative stress. This document serves as a comprehensive resource for researchers exploring the pharmacological profile of this compound.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound effectively suppresses this pathway by inhibiting the phosphorylation and degradation of IκBα.[1][2][3] This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4][5][6][7][8] Some evidence suggests this compound may also act upstream by inhibiting Toll-like receptor 4 (TLR4) expression and its interaction with TRAF6.[9][10]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family—comprising c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)—plays a pivotal role in cellular responses to inflammatory stimuli. This compound has been shown to inhibit the phosphorylation of JNK, p38, and ERK in various cell models.[3][4][5] The suppression of the JNK and p38 pathways, in particular, contributes significantly to its anti-inflammatory activity by reducing the expression of pro-inflammatory mediators.[11][12]
Inhibition of JAK/STAT and NLRP3 Inflammasome Pathways
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been identified as a direct JAK kinase inhibitor, effectively mitigating muscle atrophy in cancer cachexia models by suppressing this pathway.[13] This mechanism likely contributes to its broader anti-inflammatory effects by interrupting cytokine-mediated inflammatory loops.[14][15][16][17]
-
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Studies on scutellarin (the precursor to this compound) show it suppresses NLRP3 inflammasome activation by augmenting Protein Kinase A (PKA) signaling, which leads to reduced caspase-1 activation and IL-1β release.[18][19][20][21]
Quantitative Anti-inflammatory and Antioxidant Data
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings regarding its inhibitory concentrations and antioxidant capacity.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Pro-inflammatory Mediators
| Mediator | Cell Line | Stimulus | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | BEAS-2B | LPS | 36.7 ± 11.0 | [1] |
| CCL2 (MCP-1) | BEAS-2B | LPS | 20.2 ± 5.6 | [1] |
| CXCL8 (IL-8) | BEAS-2B | LPS | 13.2 ± 2.3 |[1] |
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ Value | Reference |
|---|---|---|
| DPPH Radical Scavenging | 16.05 - 16.84 µM | [22][23] |
| ABTS⁺ Radical Scavenging | 3.00 µM | [22] |
| Hydroxyl (•OH) Radical Scavenging | 0.31 mM |[22] |
Table 3: In Vivo Efficacy of this compound in a DSS-Induced Colitis Model
| Parameter | Treatment (20 mg/kg) | % Inhibition / Reduction | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) Activity | This compound | 66.6% | [24] |
| Tnf-α mRNA | This compound | 72.8% | [24] |
| Il-1β mRNA | This compound | 99.4% | [24] |
| Il-6 mRNA | this compound | 99.0% |[24] |
Key Experimental Protocols
The anti-inflammatory properties of this compound are typically evaluated using a combination of in vitro and in vivo models.
General In Vitro Workflow
A common workflow involves stimulating immune or epithelial cells with an inflammatory agent like LPS and then treating them with this compound to measure the inhibition of inflammatory markers.
Methodologies
-
Cell Culture and Treatment:
-
Cell Lines: Murine macrophage-like RAW264.7 cells or human bronchial epithelial BEAS-2B cells are commonly used.[1][3]
-
Protocol: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various non-toxic concentrations of this compound (typically 12.5–75 μM) for 1-2 hours.[1][25] Subsequently, inflammation is induced by adding an agent like LPS (1 μg/mL) for a specified duration.[25][26]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol: Following treatment, the cell culture supernatant is collected. Commercially available ELISA kits are used according to the manufacturer's instructions to measure the protein levels of specific cytokines.[1]
-
-
Western Blotting:
-
Purpose: To determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-JNK, iNOS, COX-2).
-
Protocol: Cells are lysed, and total protein is extracted and quantified. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) system.[3][27]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To measure the mRNA expression levels of inflammatory genes.
-
Protocol: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers and a fluorescent dye like SYBR Green to quantify the relative changes in gene expression, often normalized to a housekeeping gene like GAPDH.[24]
-
-
In Vivo Models:
-
LPS-Induced Acute Lung Injury (ALI): Mice are administered this compound prior to an intratracheal or intranasal challenge with LPS. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels, and lung tissue is harvested for histological analysis.[1][2]
-
DSS-Induced Colitis: Mice are given dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water to induce colitis. This compound is administered orally, and disease activity index (DAI), colon length, and histological scores are assessed. Colon tissue is analyzed for MPO activity and gene expression of inflammatory markers.[24]
-
Conclusion
This compound is a potent natural flavonoid with well-documented anti-inflammatory properties. Its efficacy stems from a multi-targeted mechanism of action, primarily involving the robust inhibition of the NF-κB and MAPK signaling pathways, as well as the modulation of the JAK/STAT and NLRP3 inflammasome cascades. The quantitative data consistently demonstrate its ability to suppress the production of key pro-inflammatory cytokines and enzymes at micromolar concentrations. The established experimental protocols provide a clear framework for further investigation and drug development efforts. Collectively, the evidence strongly supports this compound as a promising therapeutic agent for the treatment of a wide range of inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 6. This compound alleviates osteoarthritis progression through the PI3K/Akt/NF-kappaB signaling pathway: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Inhibits Osteosarcoma Growth by Targeting the TLR4/TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scutellarin Acts via MAPKs Pathway to Promote M2 Polarization of Microglial Cells. | Sigma-Aldrich [merckmillipore.com]
- 13. This compound attenuates cancer cachexia-induced muscle atrophy via targeted inhibition of the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scutellarin triggers ferroptosis in ovarian cancer cells via inhibiting AKT/mTOR and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scutellarin ameliorates pulmonary fibrosis through inhibiting NF-κB/NLRP3-mediated epithelial–mesenchymal transition and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis | Semantic Scholar [semanticscholar.org]
- 22. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells [mdpi.com]
- 26. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Antioxidant Activity of Scutellarein
Abstract: this compound (5,6,7,4'-tetrahydroxyflavone) is a key bioactive flavone (B191248) found in various medicinal plants, including those of the Scutellaria and Erigeron genera.[1][2] As the primary aglycone metabolite of scutellarin (B1681692), it exhibits superior bioavailability and a wide spectrum of pharmacological effects, with its potent antioxidant activity being of significant interest.[3] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a critical pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound mitigates oxidative stress through a multi-pronged approach, encompassing direct radical scavenging, modulation of key endogenous antioxidant signaling pathways, inhibition of ROS-generating enzymes, and chelation of pro-oxidant metal ions. This document provides a comprehensive technical overview of the mechanisms underpinning this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanisms of Antioxidant Action
This compound's antioxidant efficacy stems from both direct and indirect mechanisms. It can directly neutralize free radicals through hydrogen atom donation or single electron transfer, and it can indirectly bolster the cellular antioxidant defense system.
Direct Radical Scavenging Activity
The chemical structure of this compound, featuring multiple phenolic hydroxyl (-OH) groups, is fundamental to its ability to directly scavenge harmful free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and hydroxyl (•OH) radicals.[3][4] Theoretical studies indicate that the primary mechanism for this scavenging activity is Hydrogen Atom Transfer (HAT), with the hydroxyl group at the C6 position playing a crucial role.[5][6] Upon donating a hydrogen atom, this compound is converted into a stable resonance-delocalized radical, thereby terminating the radical chain reaction.
Upregulation of Endogenous Antioxidant Defenses via the Nrf2/ARE Pathway
A pivotal indirect mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to induce a decrease in Keap1 expression.[9] This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate into the nucleus.[9][10] Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating the transcription of a suite of cytoprotective enzymes, including:
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) [9]
-
Superoxide (B77818) Dismutase (SOD) [8][9]
-
Catalase (CAT) [7]
By enhancing the expression of these endogenous antioxidant enzymes, this compound strengthens the cell's intrinsic ability to neutralize ROS and resist oxidative damage.[7][9]
Inhibition of ROS Production and Pro-inflammatory Pathways
This compound actively suppresses the generation of ROS from key cellular sources. It has been demonstrated to reduce the accumulation of intracellular ROS by inhibiting the activation of NADPH oxidases, a major enzymatic source of superoxide radicals.[2][12] Furthermore, it can diminish the generation of mitochondrial ROS (mtROS), protecting mitochondria from oxidative damage.[13]
This reduction in ROS has a direct impact on inflammatory signaling. ROS can activate the NF-κB (nuclear factor kappa-B) pathway by promoting the degradation of its inhibitor, IκBα. This compound suppresses the phosphorylation and degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[2][12] This action blocks the transcription of pro-inflammatory cytokines, linking its antioxidant activity directly to its anti-inflammatory effects.[2][8]
Metal Ion Chelation
This compound can act as a secondary, or preventative, antioxidant by chelating metal ions, particularly iron (Fe²⁺).[14] Divalent iron can participate in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH) from hydrogen peroxide. By binding to Fe²⁺, this compound prevents this reaction from occurring, thereby reducing the formation of one of the most damaging ROS.[4][14] While its glucuronidated precursor, scutellarin, is a more potent Fe²⁺ chelator, this compound's ability to chelate iron contributes to its overall protective profile.[4]
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the substance required to scavenge 50% of the radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
| Assay | This compound IC₅₀ | Scutellarin IC₅₀ | Positive Control | Reference |
| DPPH Radical Scavenging | 16.05 µM | 17.88 µM | Ascorbic Acid | [3][15] |
| ABTS Radical Scavenging | 10.11 µM | 12.03 µM | Trolox | [3][4] |
| Hydroxyl (•OH) Scavenging | 1.30 mM | 2.11 mM | - | [3] |
| Superoxide (•O₂⁻) Scavenging | 187.3 µM | 125.2 µM | Trolox | [4] |
Data compiled from multiple sources, slight variations may exist based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Principle: Reduction of the DPPH radical by an antioxidant.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (80 µmol/L in ethanol).
-
This compound sample solutions (e.g., 4-250 µmol/L, dissolved in ethanol).
-
Positive Control: Ascorbic acid.
-
-
Procedure:
-
In a 96-well microplate, add 100 µL of the this compound sample solution to a well.
-
Add 100 µL of the DPPH ethanol (B145695) solution to the same well.
-
Prepare a blank containing the sample and ethanol (without DPPH) and a control containing DPPH and ethanol (without the sample).
-
Shake the plate and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Scavenging Rate (%) = [1 - (A₁ - A₂) / A₀] × 100%
-
Where A₀ is the absorbance of the control, A₁ is the absorbance in the presence of the sample, and A₂ is the absorbance of the sample blank.[3]
-
-
Data Analysis: The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺), which is decolorized in the presence of hydrogen-donating antioxidants.
-
Principle: Reduction of the pre-formed ABTS radical cation by an antioxidant.
-
Reagents:
-
ABTS solution (7 mmol/L).
-
Potassium persulfate (2.45 mmol/L).
-
Phosphate Buffered Saline (PBS).
-
This compound sample solutions (e.g., 1-62.5 µmol/L).
-
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS to an absorbance of approximately 0.7 at 734 nm.
-
In a 96-well plate, add 100 µL of the this compound sample to a well.
-
Add 100 µL of the diluted ABTS•⁺ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Scavenging Rate (%) = [1 - (A₁ - A₂) / A₀] × 100%
-
Where A₀ is the absorbance of the control (ABTS•⁺ with buffer), A₁ is the absorbance in the presence of the sample, and A₂ is the absorbance of the sample blank.[3]
-
-
Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.
Conclusion and Future Directions
This compound is a potent natural antioxidant that operates through a sophisticated and multifaceted mechanism. Its ability to not only directly neutralize free radicals but also to significantly enhance the cell's own antioxidant machinery via the Nrf2 pathway makes it a highly promising candidate for therapeutic development. The compound's integrated antioxidant and anti-inflammatory actions, particularly its inhibition of the NF-κB pathway, further underscore its potential in managing diseases driven by oxidative stress and inflammation. Future research should focus on optimizing its delivery and bioavailability in clinical settings to fully harness its therapeutic benefits for conditions such as ischemic cerebrovascular disease, neurodegenerative disorders, and chronic inflammatory diseases.[3][8]
References
- 1. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between this compound and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scutellarin inhibits inflammatory PANoptosis by diminishing mitochondrial ROS generation and blocking PANoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound alleviates chronic obstructive pulmonary disease through inhibition of ferroptosis by chelating iron and interacting with arachidonate 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro Neuroprotective Effects of Scutellarein
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the neuroprotective mechanisms of Scutellarein, a flavonoid compound, as demonstrated in various in vitro models. This compound, the aglycone of Scutellarin (B1681692), is often considered the more potent active metabolite and has shown significant promise in mitigating neuronal damage through multiple pathways.[1][2][3] This guide synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the critical signaling pathways involved.
Core Neuroprotective Mechanisms of this compound
In vitro studies have consistently demonstrated that this compound exerts its neuroprotective effects by targeting several key pathological processes that lead to neuronal cell death. These mechanisms are primarily centered around combating oxidative stress, inhibiting apoptosis, reducing neuroinflammation, and attenuating glutamate (B1630785) excitotoxicity.
Attenuation of Oxidative Stress
Oxidative stress is a primary contributor to neuronal damage in various neurological disorders.[4] this compound has been shown to be a potent antioxidant.[3] Its protective actions include the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[1][5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1][4]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway in neuronal loss following injury. This compound intervenes in this process by modulating the expression of key apoptosis-related proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[6][7] This shifts the cellular balance towards survival.
Anti-Neuroinflammation
Neuroinflammation, often mediated by activated microglia, exacerbates neuronal injury.[8][9] this compound demonstrates significant anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8][9] This effect is often achieved through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][10]
Modulation of Glutamate Excitotoxicity
Excessive glutamate release leads to overactivation of glutamate receptors, causing an influx of Ca2+ and subsequent neuronal death, a process known as excitotoxicity.[11][12] this compound provides protection against glutamate-induced toxicity by reducing ROS production, inhibiting lipid peroxidation, and improving the cellular redox status.[5] It also helps regulate the balance of excitatory and inhibitory amino acids and improves the activity of ion pumps like Ca2+-ATPase and Na+,K+-ATPase to maintain ionic homeostasis.[2]
Key Signaling Pathways Modulated by this compound
This compound's multifaceted neuroprotective effects are orchestrated through its influence on several critical intracellular signaling pathways.
-
PI3K/Akt Pathway: This is a central pro-survival pathway. This compound has been shown to increase the phosphorylation (activation) of both PI3K and Akt.[4][7] Activated Akt can then influence downstream targets to inhibit apoptosis and promote cell survival.
-
Nrf2/HO-1 Pathway: As a downstream target of the PI3K/Akt pathway, this compound-induced Akt activation promotes the translocation of Nrf2 to the nucleus.[4] This leads to the transcription of antioxidant genes, including HO-1, bolstering the cell's defense against oxidative stress.[1][4]
-
JAK2/STAT3 Pathway: This pathway is also involved in cell survival and apoptosis. This compound can activate this pathway by increasing the phosphorylation of JAK2 and STAT3, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2.[6]
-
MAPK Pathways (ERK, p38, JNK): this compound can modulate MAPK signaling to reduce neuroinflammation. It has been shown to promote the M2 (anti-inflammatory) polarization of microglia by augmenting the ERK1/2 pathway while inhibiting the pro-inflammatory JNK and p38 signaling pathways.[9][10]
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.[4] This leads to a decrease in the expression of pro-inflammatory cytokines and enzymes, thereby reducing the inflammatory response in neuronal tissues.[8]
Data Presentation: Summary of In Vitro Effects
The following tables summarize the quantitative and qualitative findings from various in vitro studies on this compound and its precursor, Scutellarin.
Table 1: Effects of this compound/Scutellarin on Cell Viability and Cytotoxicity
| Cell Line | Insult/Model | Compound | Concentration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| HT22 | OGD/R | Scutellarin | Not specified | Rescued cells from cytotoxicity | [4] |
| PC12 | Glutamate (10mM) | Scutellarin | 0.1, 1, 10 µM | Significantly protected against cytotoxicity (MTT & LDH assays) | [5] |
| SH-SY5Y | H2O2 | this compound Derivative | Dose-dependent | Potent cytoprotective effect |[1] |
Table 2: Effects on Apoptosis Markers
| Cell Line | Insult/Model | Compound | Outcome | Reference(s) |
|---|---|---|---|---|
| PC12 | OGD | Scutellarin | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [7] |
| PC12 | Microglia CM | Scutellarin | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [6] |
| Primary Cortical Neurons | OGD | Scutellarin | ↓ Apoptotic cell ratio | [1] |
| MCAO/R Model (In vivo) | Ischemia | Scutellarin | ↓ TUNEL positive cells, ↓ Cleaved Caspase-3 |[13] |
Table 3: Effects on Oxidative Stress Markers
| Cell Line | Insult/Model | Compound | Outcome | Reference(s) |
|---|---|---|---|---|
| HT22 | OGD/R | Scutellarin | ↓ ROS, ↑ SOD activity | [4] |
| PC12 | Glutamate | Scutellarin | ↓ ROS, ↓ Lipid Peroxidation, ↑ GSSG Reductase activity | [5] |
| SH-SY5Y | H2O2 | this compound Derivative | ↓ ROS, ↑ SOD, ↓ MDA |[1] |
Table 4: Effects on Neuroinflammation Markers
| Cell Line | Insult/Model | Compound | Outcome | Reference(s) |
|---|---|---|---|---|
| BV-2 Microglia | LPS | Scutellarin | ↓ TNF-α, ↓ IL-1β | [8] |
| BV-2 Microglia | LPS | Scutellarin | ↑ M2 markers (CD206, Arg1), ↓ M1 markers | [10] |
| HT22 | OGD/R | Scutellarin | ↓ NF-κB activity, ↓ Pro-inflammatory factors |[4] |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental processes and molecular pathways discussed.
Caption: General experimental workflow for in vitro neuroprotection studies.
Caption: this compound activates the PI3K/Akt/Nrf2 antioxidant pathway.
Caption: Anti-apoptotic mechanism of this compound via Bax/Bcl-2 modulation.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments cited in the study of this compound's neuroprotective effects.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Common neuronal cell lines include PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), and HT22 (mouse hippocampal). BV-2 cells are used for microglia-related neuroinflammation studies. Primary cortical neurons are also used for more physiologically relevant models.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To mimic ischemic conditions, cells are washed with PBS and incubated in glucose-free medium (e.g., Earle's Balanced Salt Solution) in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) for a specified period (e.g., 2-6 hours). Reperfusion is initiated by returning the cells to normal glucose-containing medium and normoxic conditions.
-
Chemical Induction: Neurotoxicity can be induced by exposing cells to specific agents such as glutamate (e.g., 5-10 mM), hydrogen peroxide (H2O2, e.g., 100-200 µM), or lipopolysaccharide (LPS, e.g., 1 µg/mL) to stimulate microglia.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity and treat with this compound.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm using a microplate reader. Viability is expressed as a percentage relative to the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Following treatment, collect the cell culture supernatant.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Transfer the supernatant to a new 96-well plate and add the kit's reaction mixture.
-
Incubate in the dark at room temperature for ~30 minutes.
-
Measure the absorbance at ~490 nm. Cytotoxicity is calculated based on the amount of LDH released from damaged cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
-
TUNEL Staining:
-
Fix cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction using a commercial kit to label DNA strand breaks.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope. The apoptotic index is the percentage of TUNEL-positive cells.
-
Western Blotting for Protein Expression
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The protocols described are generalized and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin attenuates oxidative glutamate toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. neuroproof.com [neuroproof.com]
- 12. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 13. Scutellarin Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons [mdpi.com]
Scutellarin to Scutellarein Metabolism In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vivo metabolic pathway of scutellarin (B1681692), a flavonoid glycoside, to its active aglycone, scutellarein. Understanding this biotransformation is critical for drug development, as it governs the bioavailability, pharmacokinetics, and ultimate therapeutic efficacy of scutellarin. This document synthesizes quantitative data, details common experimental protocols, and visualizes key processes to support advanced research and development.
The Metabolic Journey: From Prodrug to Active Metabolite
Scutellarin (this compound-7-glucuronide) is the primary active component extracted from the traditional Chinese medicine Erigeron breviscapus.[1] Despite its widespread clinical use for cardiovascular and cerebrovascular diseases, scutellarin itself exhibits extremely low oral bioavailability, reported to be as low as 2.2% in humans and 0.4% in beagle dogs.[2][3] This poor absorption is primarily because scutellarin functions as a prodrug. The core of its in vivo activity relies on its metabolic conversion to the aglycone form, this compound.[1][4]
The metabolic process begins in the gastrointestinal tract. After oral administration, scutellarin travels to the intestine where it is hydrolyzed into this compound.[1] This deglycosylation is not catalyzed by host enzymes but by β-glucuronidases produced by the resident gut microbiota.[5] Studies have identified specific intestinal bacteria, such as Bacteroides sp., as being capable of this transformation.[6]
Once formed, this compound is more readily absorbed through the intestinal wall into systemic circulation.[1][7] Following absorption, this compound undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver.[5] This involves reconjugation reactions, including glucuronidation, sulfation, and methylation, leading to the formation of various metabolites.[5][8] The most prominent metabolite detected in human plasma is this compound 6-O-beta-D-glucuronide, indicating that after the initial hydrolysis, the aglycone is rapidly conjugated again, but at a different position.[5] This complex pathway of hydrolysis, absorption, and reconjugation explains the characteristic double-peak phenomenon observed in its pharmacokinetic profile.[5]
References
- 1. An Efficient Chemical Synthesis of this compound: An in Vivo Metabolite of Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 3. Protective Property of Scutellarin Against Liver Injury Induced by Carbon Tetrachloride in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and characterization of metabolites of scutellarin produced by human intestinal bacteria using UPLC-Q-TOF/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Activity of Scutellarein Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein, a flavone (B191248) found in various medicinal plants, is the primary aglycone metabolite of scutellarin (B1681692). Following administration, scutellarin is hydrolyzed to this compound, which then undergoes further metabolism to form a series of metabolites, primarily glucuronide, sulfate (B86663), and methylated conjugates. These metabolites are not merely excretory products; they possess a range of biological activities that contribute to the overall pharmacological profile of scutellarin-containing preparations. This technical guide provides a comprehensive overview of the biological activities of this compound metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Metabolism of this compound
The metabolism of this compound is a crucial determinant of its bioavailability and biological action. The primary metabolic pathways involve conjugation reactions that increase the water solubility of the compound, facilitating its excretion.
Key Metabolic Pathways:
-
Glucuronidation: The addition of glucuronic acid to the hydroxyl groups of this compound is a major metabolic route. This compound-7-O-glucuronide is a prominent metabolite.
-
Sulfation: The attachment of a sulfate group to this compound's hydroxyl moieties is another significant conjugation pathway.
-
Methylation: O-methylation of the hydroxyl groups of this compound also occurs, leading to the formation of methylated derivatives.
-
Acetylation: Acetylated conjugates of this compound have also been identified in vivo.[1]
The following diagram illustrates the primary metabolic transformations of this compound.
Biological Activities and Quantitative Data
This compound and its metabolites exhibit a spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While extensive research has been conducted on this compound, quantitative data for its metabolites is still emerging.
Antioxidant Activity
The antioxidant properties of this compound and its metabolites are attributed to their ability to scavenge free radicals and chelate metal ions.
Table 1: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 / EC50 | Reference |
| This compound | DPPH Radical Scavenging | 16.05 µM | [2] |
| Scutellarin (this compound-7-O-glucuronide) | DPPH Radical Scavenging | 17.88 µM | [2] |
| Sulfonated this compound Derivative | DPPH Radical Scavenging | 16.78 µM | [2] |
| 6-O-methylthis compound | DPPH Radical Scavenging | Potent activity reported | [3] |
| Glucose-containing this compound Derivatives | DPPH Radical Scavenging | Potent activity reported | [4] |
Anti-inflammatory Activity
This compound and its metabolites exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Experimental Model | Key Findings | Quantitative Data | Reference |
| This compound | LPS-stimulated RAW264.7 macrophages | Inhibited NF-κB and MAPK signaling | - | [5] |
| This compound | IL-1β-treated HT-29 cells | Attenuated pro-inflammatory cytokine expression | 10 µM significantly reduced IL-6 and IL-8 mRNA | [6] |
| Scutellarin | LPS-induced BV-2 microglial cells | Inhibited AKT/NF-κB and p38/JNK pathways | - |
Anticancer Activity
The anticancer potential of this compound has been demonstrated in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation and metastasis. Data on the anticancer activity of its specific metabolites is an active area of research.
Table 3: Anticancer Activity of this compound
| Compound | Cancer Cell Line | IC50 | Key Mechanisms | Reference |
| This compound | Human fibrosarcoma (HT1080) | 10 µM (27.6% viability reduction), 50 µM (32.8% viability reduction) | Induction of apoptosis, inhibition of metastasis | [7] |
| This compound | Gastric cancer (AGS, SNU-484) | 25-100 µM | Induced apoptosis and G2/M phase arrest | [6] |
| This compound | Liver cancer (HepG2, Huh-7) | Dose-dependent cytotoxicity | Blocked PI3K/Akt/NF-κB pathway | [6] |
| This compound | Ovarian cancer (A2780, SKOV-3) | 25-100 µM | Induced cytotoxicity and apoptosis | [6] |
| This compound | Colorectal cancer (CT116, RKO) | 117.8 µM (CT116), 255.1 µM (RKO) | Induced apoptosis, inhibited proliferation and migration | [6] |
Neuroprotective Effects
Both scutellarin and its primary metabolite, this compound, have shown significant neuroprotective properties in models of cerebral ischemia. Studies suggest that this compound may have a more potent neuroprotective effect than its parent compound.[8][9]
Signaling Pathway Modulation
The biological activities of this compound and its metabolites are mediated through their interaction with several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway in various cancer cells, contributing to its anticancer effects.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. This compound has been observed to modulate MAPK signaling, contributing to its anti-inflammatory and anticancer activities.[5]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway, which is a major mechanism of its anti-inflammatory action.[5]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound (this compound or its metabolite) in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]
-
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7][10]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11][12][13]
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt, ERK, p38, JNK, and IκBα).
-
Procedure:
-
Treat cells with the test compound and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine changes in protein expression or phosphorylation.[4][14][15]
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which is quantified by measuring light emission upon addition of a substrate.[3][5][16][17][18]
-
Procedure:
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
Conclusion
The metabolites of this compound are not merely inactive byproducts but are bioactive molecules that contribute significantly to the pharmacological effects observed after the administration of scutellarin. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities are mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. While a substantial body of research exists for the parent compound, this compound, further quantitative studies on its specific glucuronide, sulfate, and methylated metabolites are warranted to fully elucidate their individual contributions to the overall therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to conduct these crucial investigations and advance the development of this compound and its derivatives as therapeutic agents.
References
- 1. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of methylated this compound analogs based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of glucose-containing this compound derivatives as neuroprotective agents based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.blrcl.org [journals.blrcl.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. persianherb.com [persianherb.com]
- 11. benchchem.com [benchchem.com]
- 12. BioRender App [app.biorender.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repository.kaust.edu.sa]
- 17. benchchem.com [benchchem.com]
- 18. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarein: A Comprehensive Technical Review of its Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein is a naturally occurring flavone, a type of flavonoid, found in various medicinal plants, most notably in the genus Scutellaria and Erigeron.[1] As the aglycone of scutellarin (B1681692), it has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic effects, underlying mechanisms of action, and pharmacokinetic profile. The information is presented to support further research and drug development efforts centered on this promising natural compound.
Pharmacological Activities
This compound exhibits a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular protective properties.[4][5] These activities are attributed to its ability to modulate various cellular signaling pathways.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[5][6][7] The anticancer mechanisms are multifaceted and involve the regulation of key signaling pathways implicated in cancer progression. For instance, in nasopharyngeal carcinoma cells, this compound has been shown to enhance the apoptotic effects of cisplatin (B142131) by suppressing the PI3K/AKT-MDR1 pathway.[8] In breast cancer cells, it inhibits proliferation and invasion by regulating the HIPPO-YAP signaling pathway.[6] Furthermore, in lung cancer, this compound induces apoptosis and inhibits the glutamine metabolic pathway.[7]
Anti-inflammatory Activity
This compound possesses potent anti-inflammatory properties.[9][10] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6.[9][10][11] The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[11][12] In a mouse model of ulcerative colitis, this compound was found to ameliorate disease severity by inhibiting colonic epithelial cell pro-inflammation and preserving the gut barrier.[9]
Neuroprotective Effects
This compound has shown considerable promise as a neuroprotective agent.[3][13][14] It can protect neurons from damage in models of cerebral ischemia-reperfusion injury.[3][13] The neuroprotective mechanisms include attenuating neuronal cell damage, reducing cerebral edema, and regulating the levels of neurotransmitters.[3] Both scutellarin and its metabolite, this compound, have demonstrated neuroprotective effects, with this compound showing potentially better efficacy.[3][13]
Cardiovascular Protective Effects
This compound exerts protective effects on the cardiovascular system.[15][16][17][18][19] It can protect against myocardial infarction by improving antioxidant and anti-inflammatory capacities and reducing apoptosis.[16][17] In models of ischemia-reperfusion injury, this compound has been shown to ameliorate cardiac dysfunction and cardiomyocyte apoptosis, partly through the inhibition of the cGAS-STING pathway.[19] It also plays a role in protecting vascular endothelial cells.[15]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: In Vitro Anticancer Activity of this compound (IC50 values)
| Cancer Cell Line | Assay | IC50 (µM) | Reference |
| NPC/HK1 (Nasopharyngeal Carcinoma) | MTT Assay | 23.5 | [8] |
Table 2: Antioxidant Activity of this compound (IC50 values)
| Assay | IC50 (µM) | Reference |
| DPPH radical scavenging | Lower than scutellarin | [20] |
| ABTS radical scavenging | Lower than scutellarin | [20] |
| Superoxide anion scavenging | Inferior to scutellarin | [20] |
Pharmacokinetics
The clinical application of this compound is somewhat limited by its pharmacokinetic properties, particularly its low oral bioavailability.[12] After oral administration, scutellarin is poorly absorbed.[12] However, it can be metabolized to this compound in the gastrointestinal tract.[2] Studies in rats have shown that after a single oral dose of scutellarin, the plasma concentrations of both scutellarin and this compound exhibit significant gender differences.[1][2] In humans, after oral administration of scutellarin, the plasma concentrations of the parent drug are very low, while a major metabolite, this compound 6-O-β-D-glucuronide, is found at higher concentrations.[4]
Table 3: Pharmacokinetic Parameters of Scutellarin in Rats (Oral Administration, 400 mg/kg)
| Gender | AUC (µg/L*h) | Cmax (µg/L) | Tmax (h) | Reference |
| Male | 1003.3 ± 461.3 | 119.3 ± 45.4 | 0.33 ± 0.10 (tmax1), 8.0 ± 2.8 (tmax2) | [2] |
| Female | 2656.7 ± 1131.5 | 370.0 ± 195.8 | 0.44 ± 0.11 (tmax1), 4.7 ± 2.3 (tmax2) | [2] |
Key Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a result of its interaction with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11][12]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. In some cancers, this compound has been found to suppress this pathway, leading to apoptosis.[8]
References
- 1. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.blrcl.org [journals.blrcl.org]
- 6. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances cisplatin‑induced apoptotic effects by suppressing the PI3K/AKT‑MDR1 pathway in human NPC/HK1 nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scutellarin’s Cardiovascular Endothelium Protective Mechanism: Important Role of PKG-Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Scutellarein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellarein, a flavone (B191248) with the chemical name 5,6,7,4'-tetrahydroxyflavone, has emerged as a molecule of significant interest in the scientific community. Primarily found in plants of the Scutellaria genus, its history is intertwined with traditional medicine, yet its modern scientific exploration continues to unveil a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to this compound. It further delves into its mechanisms of action, particularly its influence on critical signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
The journey of this compound's discovery is closely linked to its more abundant glycoside, scutellarin (B1681692). The initial investigations into the chemical constituents of Scutellaria species date back to the early 20th century. The Austrian chemist Guido Goldschmiedt was a key figure in this early research, beginning his work on the structure of scutellarin in 1901.[1] However, it took several years to obtain sufficient starting material for more detailed studies.[1]
Scutellarin, which is this compound-7-O-glucuronide, is hydrolyzed in vivo to its aglycone form, this compound.[2] While the early focus was on scutellarin, the aglycone, this compound, has since been recognized as a crucial active metabolite. This compound is a flavone, a class of flavonoids, and can be found in various medicinal plants, including Scutellaria lateriflora and other members of the Scutellaria genus, as well as the fern Asplenium belangeri.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [4] |
| Synonyms | 6-Hydroxyapigenin, 5,6,7,4'-Tetrahydroxyflavone | [4] |
| CAS Number | 529-53-3 | [5] |
| Molecular Formula | C₁₅H₁₀O₆ | [4] |
| Molecular Weight | 286.24 g/mol | [4] |
| Melting Point | 330°C | [5] |
| Solubility | DMSO: ~1 mg/mL | [5] |
| Insoluble in water and ethanol | ||
| pKa (Strongest Acidic) | 6.34 (Predicted) | [5] |
| LogP | 2.54 (Estimated) | [5] |
Experimental Protocols
Isolation of this compound from Scutellaria barbata
The following is a representative protocol for the isolation of this compound from Scutellaria barbata.
Objective: To extract and purify this compound from the dried whole plant of Scutellaria barbata.
Materials:
-
Dried and powdered Scutellaria barbata
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by Sephadex LH-20 column chromatography and/or preparative HPLC to yield pure this compound.
Chemical Synthesis of this compound
An efficient four-step chemical synthesis of this compound has been reported, starting from 3,4,5-trimethoxyphenol.[6]
Workflow for the Chemical Synthesis of this compound
Caption: A simplified workflow for the chemical synthesis of this compound.
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines a common method to assess the anti-inflammatory effects of this compound.[5]
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The table below summarizes some of the reported IC₅₀ values.
Table 2: Anticancer Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| U251 | Glioblastoma | >300 | [6] |
| LN229 | Glioblastoma | >300 | [6] |
| SF-295 | Glioblastoma | 92.56 µg/mL (~323 µM) | [7] |
| SH-SY5Y | Neuroblastoma | 117.8 | [8] |
| HTB-26 | Breast Cancer | 10 - 50 | [9] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
| HCT116 | Colon Cancer | 22.4 | [9] |
Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is involved in cell survival, proliferation, and apoptosis. Scutellarin, the glycoside of this compound, has been shown to modulate this pathway.
Caption: Scutellarin's activation of the pro-survival PI3K/Akt signaling pathway.
Conclusion
This compound, a naturally occurring flavone with a rich history, continues to be a subject of intense scientific investigation. Its diverse pharmacological activities, particularly its anticancer and anti-inflammatory properties, make it a promising candidate for further drug development. This technical guide has provided a comprehensive overview of its discovery, physicochemical characteristics, and key experimental methodologies. The elucidation of its mechanisms of action, including its modulation of the NF-κB and PI3K/Akt signaling pathways, offers a solid foundation for future research aimed at harnessing the full therapeutic potential of this remarkable molecule.
References
- 1. Scutellarin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Origin and Evolution of Plant Flavonoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 529-53-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemical structure and properties of Scutellarein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellarein, a naturally occurring flavone (B191248), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key analytical methods are described, and its multifaceted mechanisms of action are elucidated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a flavone characterized by hydroxyl substitutions at the 5, 6, 7, and 4' positions of the flavone backbone.[1] It is also known by its synonyms, including 6-Hydroxyapigenin and 5,6,7,4'-Tetrahydroxyflavone.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | --INVALID-LINK-- |
| CAS Number | 529-53-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₀O₆ | --INVALID-LINK-- |
| SMILES String | C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O)O)O)O | --INVALID-LINK-- |
| InChI Key | JVXZRQGOGOXCEC-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 286.24 g/mol | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 642.9 ± 55.0 °C | --INVALID-LINK-- |
| Solubility | DMSO: ~57 mg/mL (199.13 mM) | --INVALID-LINK-- |
| Water: Practically insoluble | --INVALID-LINK-- | |
| pKa (Strongest Acidic) | 6.75 (Predicted) | --INVALID-LINK-- |
| logP | 2.74 (Predicted) | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| UV-Vis Spectroscopy (λmax) | 278, 335 nm (in Methanol) | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, C=C (aromatic) stretching. | --INVALID-LINK-- |
| ¹H NMR Spectroscopy (DMSO-d₆) | Signals corresponding to aromatic protons on the A and B rings, and the C3 proton. | --INVALID-LINK-- |
| ¹³C NMR Spectroscopy (DMSO-d₆) | Signals for carbonyl carbon, aromatic carbons, and hydroxyl-substituted carbons. | --INVALID-LINK-- |
| Mass Spectrometry (MS) | [M-H]⁻ at m/z 285.0405 | --INVALID-LINK-- |
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[2][3] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense system.[9][10][11] It can upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[12]
Anticancer Activity
This compound has demonstrated anticancer effects in various cancer cell lines.[13] Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[13][14] These effects are mediated through the modulation of signaling pathways such as PI3K/Akt/NF-κB and Wnt/β-catenin.[13]
Caption: this compound's modulation of the PI3K/Akt/NF-κB pathway in cancer.
Neuroprotective Effects
This compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in the brain.[7][8][12] It has been shown to protect neurons from damage in models of cerebral ischemia/reperfusion.[15]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of this compound is essential for its development as a therapeutic agent. Scutellarin (B1681692), a glycoside of this compound, is often considered a prodrug, as it is hydrolyzed to this compound in the gut.[16]
Table 4: ADME Properties of this compound
| Parameter | Finding | Reference |
| Absorption | Poor oral bioavailability. Scutellarin is hydrolyzed to this compound by gut microbiota before absorption. | --INVALID-LINK-- |
| Distribution | Widely distributed in various tissues. | --INVALID-LINK-- |
| Metabolism | Undergoes glucuronidation and sulfation. Major metabolite is this compound 7-O-glucuronide. | --INVALID-LINK--, --INVALID-LINK-- |
| Excretion | Excreted in urine and feces as metabolites. | --INVALID-LINK-- |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Objective: To quantify the concentration of this compound in biological samples.
-
Method:
-
Sample Preparation: Protein precipitation of plasma samples with methanol (B129727) followed by centrifugation.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 335 nm.
-
-
Quantification: Based on a standard curve of known this compound concentrations.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on cancer cells.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are supported by a growing body of scientific evidence. While its poor bioavailability presents a challenge for clinical development, ongoing research into formulation strategies and derivative synthesis holds promise for overcoming this limitation. This technical guide provides a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on the pharmacological effects and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the Scavenging Ability of this compound against the OOH Radical in Water and Lipid-like Environments: A Theoretical Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Scavenging Ability of this compound against the OOH Radical in Water and Lipid-like Environments: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.blrcl.org [journals.blrcl.org]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Scutellarein for Flavonoid Researchers
Introduction
Scutellarein is a flavone, a class of flavonoid, that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Found in various medicinal plants such as Scutellaria baicalensis and Erigeron breviscapus, this bioactive compound has demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5][6][7] this compound is also the primary active metabolite of scutellarin (B1681692), another flavonoid, and is considered to have better solubility and bioavailability.[8][9][10] This guide provides an in-depth overview of this compound, focusing on its core mechanisms, relevant experimental protocols, and key quantitative data to support researchers new to flavonoid research.
Biochemical Properties and Pharmacological Activities
This compound (5,6,7,4'-tetrahydroxyflavone) is structurally related to apigenin.[2] Its biological activities are largely attributed to its chemical structure, which enables it to act as a potent antioxidant by scavenging free radicals.[9][11]
Table 1: Summary of this compound's Pharmacological Effects
| Pharmacological Effect | Key Mechanisms of Action | References |
| Antioxidant | Scavenging of DPPH, ABTS+, and •OH free radicals; Protection against H2O2-induced cytotoxicity.[9][11] | [9][11] |
| Anti-inflammatory | Inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways; Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6).[6][12][13][14] | [6][12][13][14] |
| Anticancer | Induction of apoptosis and cell cycle arrest; Inhibition of cancer cell proliferation, migration, and invasion; Modulation of Wnt/β-catenin and PI3K/Akt/NF-κB pathways.[4][8][15][16] | [4][8][15][16] |
| Neuroprotective | Attenuation of neuronal cell damage; Regulation of neurotransmitter expression; Improvement of Ca2+-ATPase and Na+,K+-ATPase activity.[5][17][18] | [5][17][18] |
Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and identifying potential therapeutic targets.
Anti-inflammatory Signaling Pathways
This compound has been shown to significantly attenuate inflammatory responses by targeting key signaling cascades.
Caption: this compound's anti-inflammatory mechanism.
Anticancer Signaling Pathways
In the context of cancer, this compound has been demonstrated to interfere with multiple pathways that govern cell survival, proliferation, and metastasis.
Caption: this compound's multifaceted anticancer activity.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly employed in the study of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma cells) in 96-well plates at a density of 1x10^4 cells/well and incubate overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 and 50 µM) dissolved in a suitable solvent like DMSO.[8] A vehicle control (DMSO alone) should be included.[8]
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 495 nm) using a microplate reader.[19] Cell viability is expressed as a percentage of the control.
Western Blot Analysis
This technique is essential for determining the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Detailed Protocol:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[20]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[20]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, NF-κB).[8][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity Assays
Several assays can be used to evaluate the antioxidant capacity of this compound.
Table 2: Common Antioxidant Assays for this compound
| Assay | Principle | Typical IC50 for this compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] | 10.70 ± 0.21 µM[22] |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation.[9] | 8.87 ± 0.17 µM[22] |
| Hydroxyl Radical (•OH) Scavenging Assay | Measures the ability of an antioxidant to scavenge hydroxyl radicals, often generated by the Fenton reaction.[9] | 1.15 ± 0.05 mM[22] |
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a valuable reference for experimental design and data comparison.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HT1080 Fibrosarcoma | MTT | 10 | 27.6% reduction in cell viability | [8] |
| HT1080 Fibrosarcoma | MTT | 50 | 32.8% reduction in cell viability | [8] |
Table 4: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH radical scavenging | 10.70 ± 0.21 | [22] |
| ABTS radical scavenging | 8.87 ± 0.17 | [22] |
| •OH radical scavenging | 1150 ± 50 | [22] |
Note: The IC50 value for the •OH radical scavenging assay is in mM.[22]
This compound is a promising flavonoid with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes it a compelling subject for further research. This guide provides a foundational understanding of this compound for researchers entering the field of flavonoid research, offering a combination of theoretical knowledge, practical experimental protocols, and essential quantitative data. As research progresses, a deeper understanding of this compound's mechanisms of action will undoubtedly pave the way for its potential therapeutic applications.
References
- 1. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Role of this compound in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Protective Effect of this compound on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between this compound and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 16. japsonline.com [japsonline.com]
- 17. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Scutellarein from 3,4,5-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of Scutellarein, a flavonoid with significant therapeutic potential, starting from 3,4,5-trimethoxyphenol (B152058). The described four-step synthesis is efficient, with a high overall yield. Additionally, this document outlines the key signaling pathways modulated by this compound, offering insights into its mechanism of action for drug development purposes.
Chemical Synthesis of this compound
The synthesis of this compound (2) from 3,4,5-trimethoxyphenol (3) is a four-step process involving Friedel-Crafts acylation, Claisen-Schmidt condensation, oxidative cyclization, and demethylation. This method provides a high overall yield of approximately 58%.[1][2]
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4,5,6-trimethoxyacetophenone
-
To a solution of 3,4,5-trimethoxyphenol (1.09 mmol) in boron trifluoride diethyl etherate (5 mL), add acetic acid (1 mL).
-
Reflux the mixture at 85°C under a nitrogen atmosphere for 2.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-hydroxy-4,5,6-trimethoxyacetophenone.
Step 2: Synthesis of the Chalcone Intermediate
-
Dissolve 2-hydroxy-4,5,6-trimethoxyacetophenone in ethanol.
-
Add 4-methoxybenzaldehyde (1.5 equivalents) and potassium tert-butoxide (2.5 equivalents).[1]
-
Reflux the mixture at 85°C for 4 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting chalcone intermediate by chromatography.
Step 3: Synthesis of 5,6,7,4'-Tetramethoxyflavone
-
Dissolve the chalcone intermediate in dimethyl sulfoxide (B87167) (DMSO).
-
Add iodine (I₂) as a catalyst.
-
Reflux the mixture at 100°C for 2 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess iodine with a sodium thiosulfate (B1220275) solution.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the crude product by column chromatography to obtain 5,6,7,4'-tetramethoxyflavone.
Step 4: Synthesis of this compound (Demethylation)
-
Dissolve 5,6,7,4'-tetramethoxyflavone in acetic acid.
-
Add 40% hydrobromic acid (HBr).[1]
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data
| Step | Product | Yield (%) |
| 1 | 2-Hydroxy-4,5,6-trimethoxyacetophenone | 92 |
| 2 | Chalcone Intermediate | 86 |
| 3 | 5,6,7,4'-Tetramethoxyflavone | 82 |
| 4 | This compound | 90 |
| Overall | This compound | ~58 |
Biological Activity and Signaling Pathways
This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways.
Anti-inflammatory and Antioxidant Pathways
This compound is a potent inhibitor of inflammatory pathways, primarily by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[3] It has been shown to inhibit the phosphorylation of key proteins in these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[5][6]
Furthermore, this compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, which upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative stress.[4]
Anti-Cancer and Apoptosis-Inducing Pathways
In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[7][8] This is achieved through the modulation of apoptosis-related proteins and signaling pathways. For instance, this compound can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer and promotes cell survival.[9] By inhibiting this pathway, this compound can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cancer cell death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Osteosarcoma Growth by Targeting the TLR4/TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates osteoarthritis progression through the PI3K/Akt/NF-kappaB signaling pathway: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Scutellarein from Erigeron breviscapus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeron breviscapus (Vant.) Hand.-Mazz. is a traditional Chinese medicinal plant renowned for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The primary bioactive component responsible for these effects is scutellarin (B1681692), a flavonoid glycoside. However, its aglycone, scutellarein, has demonstrated superior bioavailability and bioactivity, making it a compound of significant interest for drug development. This document provides detailed application notes and protocols for the extraction of scutellarin from Erigeron breviscapus, its subsequent hydrolysis to this compound, and the purification of the final product. Additionally, it outlines the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Data Presentation: Comparison of Scutellarin Extraction Methods
The initial step in obtaining this compound is the efficient extraction of its glycoside precursor, scutellarin, from the plant material. Various methods have been developed, each with its own set of optimal conditions and resulting yields. The following table summarizes the quantitative data from different extraction techniques.
| Extraction Method | Solvent | Solid/Liquid Ratio (w/v) | Temperature (°C) | Time (min) | Scutellarin Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | Ethanol (B145695) | 1:10 | 80 | 40 | 1.02 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 74.7% Ethanol | 1:19.8 (mL/g) | Not specified | 24.5 | 0.632 | [2] |
Note: The yields reported are for scutellarin, the glycoside, which is the predominant form in the plant. The subsequent hydrolysis step will convert scutellarin to this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction of scutellarin from Erigeron breviscapus, its hydrolysis to this compound, and the final purification of this compound.
Protocol 1: Microwave-Assisted Extraction (MAE) of Scutellarin
This protocol is based on the optimized conditions for efficient extraction of scutellarin from Erigeron breviscapus.[1]
Materials and Equipment:
-
Dried and powdered Erigeron breviscapus
-
Ethanol (analytical grade)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 10 g of dried, powdered Erigeron breviscapus and place it into a microwave extraction vessel.
-
Add 100 mL of ethanol to achieve a solid/liquid ratio of 1:10 (w/v).
-
Secure the vessel in the microwave extraction system.
-
Set the extraction temperature to 80°C and the extraction time to 40 minutes.
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small amount of ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude scutellarin extract.
Protocol 2: Acid Hydrolysis of Scutellarin to this compound
This protocol describes the conversion of the extracted scutellarin to its aglycone, this compound, through acid hydrolysis.
Materials and Equipment:
-
Crude scutellarin extract
-
90% Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Ice water bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers
Procedure:
-
Dissolve the crude scutellarin extract in 90% ethanol.
-
Carefully add concentrated sulfuric acid to the solution. A study suggests an efficient hydrolysis can be achieved with H₂SO₄ in 90% ethanol.[3]
-
Set up the reflux apparatus and heat the mixture to reflux. The reaction time can vary, with some studies reporting high yields in a short time.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the scutellarin spot has disappeared and a new, less polar spot corresponding to this compound is prominent.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any residual acid and other water-soluble impurities.
-
Dry the crude this compound precipitate.
Protocol 3: Purification of this compound
This protocol outlines the purification of crude this compound using recrystallization and column chromatography.
3.1 Recrystallization
Materials and Equipment:
-
Crude this compound
-
Ethanol (90% or absolute)
-
Beakers
-
Hot plate
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in a beaker.
-
Add a minimal amount of hot 90% ethanol to dissolve the solid completely.[3]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals.
3.2 Silica (B1680970) Gel Column Chromatography (if further purification is needed)
Materials and Equipment:
-
Recrystallized this compound
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen solvent system.
-
Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the recrystallized this compound in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol (B129727) in the chloroform-methanol mixture).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
1. NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in the inflammatory response.
References
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Scutellarein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein, a flavone (B191248) found in various medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and Erigeron breviscapus, has garnered significant scientific interest due to its wide range of pharmacological effects.[1][2] These activities include anti-inflammatory, antioxidant, and anticancer properties.[1] The underlying mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.[1][3][4] Ultrasonic-assisted extraction (UAE) is an efficient and modern technique for isolating this compound from plant matrices, offering advantages such as reduced extraction time and lower solvent consumption compared to traditional methods.[5]
This document provides detailed application notes and protocols for the ultrasonic-assisted extraction of this compound, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is influenced by various parameters, including the extraction method, solvent system, and plant material. The following tables summarize quantitative data from comparative studies on different extraction techniques and conditions.
Table 1: Comparison of Extraction Methods for this compound from Triumfetta rhomboidea
| Extraction Method | Solvent | Extractive Yield (%) | This compound Concentration (ng in extract) |
| Maceration | Ethanol | - | - |
| Soxhlet Assisted Extraction (SAE) | Ethanol | 8.6 | 1.027 |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol | 11.8 | 1.358 |
| Accelerated Solvent Extraction (ASE) | Ethanol | 13.4 | 1.547 |
Data sourced from a comparative study on Triumfetta rhomboidea leaves.[5][6]
Table 2: Optimized Conditions for Flavonoid Extraction from Scutellaria baicalensis using UAE with Deep Eutectic Solvents (DES)
| Parameter | Optimal Value |
| DES Type | Betaine/Acetic Acid |
| Molar Ratio (Betaine:Acetic Acid) | 1:4 |
| Water Content in DES | 40% |
| Solid-to-Liquid Ratio | 1:100 g/mL |
| Extraction Temperature | 52 °C |
| Extraction Time | 23 min |
This optimized UAE-DES method resulted in higher yields and a shorter extraction time compared to traditional reflux extraction with 70% ethanol.[7][8][9]
Table 3: Optimized Conditions for Total Flavonoid Extraction from Scutellaria baicalensis using Reflux Extraction (for comparison)
| Parameter | Optimal Value | Predicted Total Flavonoid Yield (mg/g) |
| Ethanol Concentration | 52.98% | 19.437 |
| Extraction Time | 2.12 h | |
| Extraction Temperature | 62.46 °C | |
| Liquid-to-Solid Ratio | 35.23:1 mL/g |
Data from a study optimizing reflux extraction using response surface methodology.[10]
Experimental Protocols
Protocol 1: General Ultrasonic-Assisted Extraction of this compound from Plant Material
This protocol provides a general procedure for the UAE of this compound from dried plant material.
1. Sample Preparation:
- Air-dry the plant material (e.g., leaves, roots) in the shade at room temperature to a constant weight.[11]
- Grind the dried material into a fine powder using a laboratory mill.
- Sieve the powder to obtain a uniform particle size (e.g., passing through a 120 mesh sieve).[5]
2. Extraction Procedure:
- Weigh a precise amount of the powdered plant material (e.g., 5.0 g).[5]
- Place the powder into a suitable extraction vessel (e.g., a sealed container or flask).
- Add the extraction solvent. Ethanol or an ethanol-water mixture (e.g., 50-70% ethanol) is commonly used.[11] The liquid-to-solid ratio can range from 10:1 to 40:1 mL/g.[11]
- Place the vessel in an ultrasonic bath.
- Apply ultrasonic power (e.g., 250-400 W) for a specified duration (e.g., 30-60 minutes).[11]
- Maintain the extraction temperature within an optimal range (e.g., 40-70°C) to prevent degradation of the target compounds.[11]
3. Post-Extraction Processing:
- After extraction, filter the mixture through filter paper to separate the extract from the plant residue.
- The filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Store the crude extract in a desiccator under vacuum until further analysis.[5]
Protocol 2: Quantification of this compound using RP-HPLC
This protocol outlines a general method for the quantitative analysis of this compound in the obtained extracts using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Preparation of Standard and Sample Solutions:
- Standard Solution: Prepare a stock solution of this compound standard (purity ≥98%) in a suitable solvent (e.g., methanol (B129727) or ethanol).[5] From the stock solution, prepare a series of standard solutions of known concentrations to construct a calibration curve.
- Sample Solution: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 column.[5][6]
- Mobile Phase: A gradient elution is often used. A common mobile phase consists of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.[12]
- Flow Rate: Typically around 0.8-1.0 mL/min.[12]
- Detection Wavelength: 274 nm or 335 nm.[5][12]
- Injection Volume: 10-20 µL.
- Column Temperature: Maintained at a constant temperature, for instance, 28 °C.[12]
3. Data Analysis:
- Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations: Signaling Pathways and Experimental Workflow
This compound-Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
References
- 1. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Comparative Extraction and Quantification of this compound from Leaves of Triumfetta rhomboidea Using RP-HPLC | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Scutellarein by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein is a flavone, a type of flavonoid, that is found in various plants, particularly in the genus Scutellaria. It is the aglycone of scutellarin (B1681692). This compound has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As research into its therapeutic potential continues, the need for efficient and reliable purification methods is paramount. This document provides detailed application notes and protocols for the purification of this compound from crude plant extracts using column chromatography, a fundamental and widely used separation technique. The protocols described herein are intended to serve as a guide for researchers in obtaining high-purity this compound for experimental and drug development purposes.
Overview of Purification Strategies
The purification of this compound from a complex crude extract typically involves a multi-step approach to remove pigments, lipids, and other secondary metabolites. A general workflow starts with a preliminary enrichment step, often using macroporous resins, followed by one or more column chromatography steps. The choice of stationary and mobile phases for column chromatography is critical and depends on the polarity of this compound and the impurities present in the extract. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are effective for this compound purification.
Data Presentation: Comparison of Chromatographic Methods
The selection of a chromatographic method for this compound purification will depend on the desired scale, purity requirements, and available resources. Below is a summary of typical quantitative data associated with different column chromatography techniques for flavonoid purification.
| Parameter | Macroporous Resin Chromatography | Silica Gel Column Chromatography | Reversed-Phase (C18) Column Chromatography |
| Primary Use | Initial enrichment and removal of highly polar or non-polar impurities | Intermediate and final purification | Final polishing and high-resolution separation |
| Stationary Phase | Non-polar or weakly polar resins (e.g., HPD-100, D141) | Silica gel (60-120 mesh or 200-300 mesh) | Octadecyl-silica (C18) |
| Typical Mobile Phase | Ethanol-water gradients | Chloroform-methanol, Ethyl acetate-methanol gradients | Methanol-water or Acetonitrile-water gradients (often with acid modifier) |
| Sample Loading Capacity | High | Moderate | Low to Moderate |
| Purity Achieved | 40-60% | >90% | >95% |
| Recovery Rate | >85% | 70-85% | >90% |
| Advantages | High capacity, reusable, cost-effective for large scale | Low cost, widely available | High resolution, reproducible |
| Disadvantages | Lower resolution | Irreversible adsorption of some compounds, lower resolution than RP | Higher cost of stationary phase |
Experimental Protocols
Protocol 1: Preliminary Enrichment of this compound using Macroporous Resin
This protocol describes the initial clean-up of a crude plant extract to enrich the flavonoid fraction containing this compound.
1. Materials and Reagents:
-
Crude extract of a this compound-containing plant (e.g., Scutellaria barbata)
-
Macroporous adsorption resin (e.g., HPD-100 or equivalent)
-
Ethanol (B145695) (95% and various dilutions in water)
-
Deionized water
-
Glass column
-
Peristaltic pump
2. Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours to swell and remove any residual monomers. Wash the resin thoroughly with deionized water until the effluent is clear.
-
Column Packing: Pack a glass column with the pre-treated resin. The bed volume will depend on the amount of crude extract to be processed. Equilibrate the column by washing with deionized water at a flow rate of 2-3 bed volumes per hour (BV/h).
-
Sample Loading: Dissolve the crude extract in a small volume of the equilibration solvent (deionized water, possibly with a low percentage of ethanol to aid solubility). Apply the sample solution to the top of the column at a flow rate of 1-2 BV/h.
-
Washing: After loading, wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) (see Protocol 4). Fractions containing this compound are typically eluted with 50-70% ethanol.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure to obtain an enriched flavonoid extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the enriched flavonoid extract using normal-phase column chromatography.
1. Materials and Reagents:
-
Enriched flavonoid extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Glass column
-
Fraction collector
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a homogenous and crack-free bed. Top the silica bed with a thin layer of sand.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample to a free-flowing powder. Carefully apply the powdered sample to the top of the column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient. A typical gradient could be from 100:1 to 10:1 chloroform:methanol.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions (see Protocol 4).
-
Isolation of this compound: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 3: High-Purity this compound Purification by Reversed-Phase (C18) Column Chromatography
This protocol is suitable for the final polishing of this compound to achieve high purity, often used in preparative HPLC systems.
1. Materials and Reagents:
-
Partially purified this compound from Protocol 2
-
Reversed-phase C18 silica gel
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or acetic acid (optional, for improving peak shape)
-
Preparative HPLC system or flash chromatography system with a C18 column
2. Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% methanol in water) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in a small volume of the initial mobile phase or methanol. Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of increasing organic solvent (methanol or acetonitrile) in water. A typical gradient for this compound could be from 20% to 80% methanol over 30-60 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both the aqueous and organic phases to improve peak symmetry.[1]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV detector signal (detection is typically performed at around 335 nm).[1]
-
Purity Analysis and Recovery: Analyze the purity of the collected fraction by analytical HPLC (see Protocol 5). Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Protocol 4: Thin Layer Chromatography (TLC) for Fraction Analysis
TLC is a quick and effective method for monitoring the progress of column chromatography.
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing solvent system: A good system for separating scutellarin and this compound is Ethyl acetate: methanol: formic acid: water (20: 2.7: 0.5: 2).[2]
-
TLC tank
-
Spotting capillaries
-
UV lamp (254 nm and 366 nm)
-
Visualizing reagent (e.g., 1% ethanolic aluminum chloride solution for flavonoids)
2. Procedure:
-
Plate Preparation: Draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.
-
Spotting: Apply small spots of the collected fractions and a this compound standard onto the baseline.
-
Development: Place the TLC plate in a developing tank saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Flavonoids like this compound will quench the fluorescence at 254 nm and may fluoresce at 366 nm. Spraying with a visualizing reagent can enhance detection.
-
Rf Calculation: Calculate the Retention factor (Rf) for the spots and compare them with the standard to identify the fractions containing this compound. The Rf value for this compound in the recommended solvent system is approximately 0.96, while its glycoside, scutellarin, has an Rf of about 0.31.[2]
Protocol 5: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is the standard method for determining the purity of the final this compound product.
1. Materials and Reagents:
-
Purified this compound
-
HPLC system with a UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (both HPLC grade), often with 0.1% formic or phosphoric acid.[1]
-
This compound reference standard
2. Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the purified sample in methanol. Prepare a series of dilutions of the standard to create a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A). A typical gradient might be: 0-20 min, 25% B; 20-25 min, 25-50% B; 25-30 min, 50-25% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 335 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions and the purified sample.
-
Quantification: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area (area normalization method) or by using the calibration curve generated from the reference standard. A purity of >98% is often desired for research purposes.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall process for the purification of this compound can be visualized as a sequential workflow, starting from the crude plant material and culminating in a high-purity compound.
Caption: Workflow for the purification of this compound.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for researchers in drug development.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, which may contribute to its anti-cancer and anti-inflammatory effects.
Caption: this compound's modulation of the PI3K/AKT pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses. This compound can suppress the activation of this pathway, thereby exerting its anti-inflammatory effects.
Caption: this compound's inhibition of the NF-κB pathway.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the purification of this compound from natural sources. The choice of the specific chromatographic method will depend on the scale of purification and the desired final purity. By following these detailed protocols, researchers can obtain high-quality this compound for further investigation into its promising pharmacological activities. The provided diagrams of the experimental workflow and the affected signaling pathways offer a clear visual representation to aid in the understanding of the purification process and the compound's mechanism of action.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Scutellarein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein is a flavone, a type of flavonoid, that is found in various plants, most notably in the genus Scutellaria, which is used in traditional medicine. It is the aglycone of scutellarin. Due to its potential pharmacological activities, including anti-inflammatory and antioxidant properties, there is a growing interest in its quantification in plant extracts and pharmaceutical formulations. This application note provides a comprehensive guide to the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method is typically employed for the analysis of this compound. The following table summarizes a recommended starting point for method development, based on established methods for related flavonoids.[1][2][3]
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (acidified) |
| A: 0.1% Phosphoric Acid or Formic Acid in Water | |
| B: Acetonitrile | |
| Gradient Elution | Start with a lower percentage of Acetonitrile (e.g., 20-30%) and gradually increase to elute this compound. A gradient can optimize separation from other components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector at ~335 nm for optimal sensitivity for this compound.[1] A secondary wavelength of ~270-280 nm can also be used for detecting a broader range of flavonoids.[2][4] |
| Injection Volume | 10-20 µL |
| Internal Standard (Optional) | Rutin or another suitable flavonoid with a distinct retention time. |
Method Validation
Method validation is crucial to ensure that the analytical method is accurate, precise, and reliable. The following parameters should be assessed according to ICH guidelines.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999.[1] |
| Precision | The closeness of agreement between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) < 2%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery between 98-102%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis using a DAD detector. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1-100 µg/mL). These solutions are used to construct the calibration curve.
Protocol 2: Sample Preparation (Extraction from Scutellaria Plant Material)
Several extraction techniques can be employed, with Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) often yielding higher concentrations of this compound compared to traditional methods like maceration.[1]
-
Sample Comminution: Grind the dried plant material (e.g., leaves or roots of Scutellaria baicalensis) to a fine powder.
-
Extraction:
-
Ultrasound-Assisted Extraction (UAE): Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of ethanol (B145695) and sonicate for 30 minutes.
-
Accelerated Solvent Extraction (ASE): Mix 5 g of the dry powder with a dispersing agent and place it in the extraction cell.[1] Perform the extraction with ethanol at an elevated temperature and pressure.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Stability-Indicating Method Development
For drug development and quality control, a stability-indicating HPLC method is essential. This involves subjecting a this compound solution to stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate that the method can separate the intact drug from its degradation products. The peak purity of this compound should be monitored using a Diode Array Detector to ensure no co-eluting peaks are present.
Potential Signaling Pathway of this compound
While the primary focus of this document is the analytical methodology, it is noteworthy that this compound's biological activity is a key driver for its analysis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated in relation to this compound's anti-inflammatory effects.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and robust framework for the quantification of this compound in various samples. Proper method validation is paramount to ensure data quality and regulatory compliance. The provided protocols and workflow diagrams serve as a practical guide for researchers and scientists involved in the analysis of this promising natural compound.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarein Quantification Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein, a flavone (B191248) constituent of various medicinal plants such as Scutellaria baicalensis, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The following protocols are generalized procedures that can be adapted for specific matrices such as plasma, urine, or plant extracts.
a) Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (IS), such as baicalin (B1667713) or puerarin.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Plant Tissue Sample Preparation (Solvent Extraction)
-
Weigh approximately 100 mg of homogenized, freeze-dried plant powder into a microcentrifuge tube.
-
Add 1 mL of 70% methanol (B129727) containing the internal standard.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes in a cold bath.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument being used.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 45°C |
| Injection Volume | 1 - 10 µL |
b) Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 350 - 550°C |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | Nitrogen, 40 - 60 psi |
| Drying Gas | Nitrogen, 8 - 12 L/min |
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound and its common glucuronide form, scutellarin.
Table 1: MRM Transitions for this compound and Scutellarin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 285.0 - 287.0 | 133.0, 151.0, 269.0 | Negative/Positive |
| Scutellarin | 461.0 - 463.1 | 285.0 - 287.0 | Negative/Positive |
| Baicalin (IS) | 445.0 - 447.0 | 269.0 - 271.0 | Negative/Positive |
| Puerarin (IS) | 417.0 | 297.0, 267.0 | Positive |
Table 2: Summary of Method Validation Parameters from Literature
| Matrix | Linearity Range | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| Human Plasma | 0.2 - 20.0 ng/mL | 0.2 | < 12.4% | ± 5.0% | [1] |
| Rat Plasma | 0.625 - 80.0 µg/mL | 312 | Not Reported | Not Reported | [2] |
| Plant Extract | 0.01 - 100 µg/mL | 0.015 | Not Reported | Not Reported | [3] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: this compound's inhibition of inflammatory pathways.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the summarized quantitative data, offer a robust starting point for method development and validation. The visualization of the experimental workflow and the relevant signaling pathways provides a broader context for the application of this analytical method in pharmacological and drug development research. Researchers are encouraged to optimize these methods for their specific instrumentation and matrix to achieve the best performance.
References
Application Note: Structural Elucidation of Scutellarein using ¹H- and ¹³C-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scutellarein is a flavone, a class of flavonoids, found in various plants such as Scutellaria lateriflora. It is the aglycone of Scutellarin. This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The precise structural characterization of this compound is fundamental for understanding its structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products. This application note provides a detailed protocol and corresponding ¹H- and ¹³C-NMR data for the analysis of this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Chemical Structure and Atom Numbering
The chemical structure of this compound with the standard flavonoid numbering system is shown below. This numbering is used for the assignment of NMR signals.
¹H-NMR and ¹³C-NMR Spectral Data
The following tables summarize the ¹H- and ¹³C-NMR chemical shifts for this compound recorded in DMSO-d₆. The data is compiled from representative literature values for this compound and its close structural analogs[1].
Table 1: ¹H-NMR Data of this compound in DMSO-d₆ (600 MHz)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.83 | s | - |
| 8 | 6.29 | s | - |
| 2', 6' | 8.07 | d | 8.7 |
| 3', 5' | 6.93 | d | 8.7 |
| 5-OH | 12.82 | br s | - |
| 4'-OH | 10.34 | br s | - |
| 7-OH | 5.44 | br s | - |
s: singlet, d: doublet, br s: broad singlet
Table 2: ¹³C-NMR Data of this compound in DMSO-d₆ (151 MHz)
| Atom Position | Chemical Shift (δ, ppm) |
| 2 | 163.9 |
| 3 | 102.3 |
| 4 | 181.7 |
| 5 | 156.9 |
| 6 | 98.9 |
| 7 | 157.2 |
| 8 | 125.1 |
| 9 | 149.2 |
| 10 | 103.4 |
| 1' | 121.0 |
| 2', 6' | 128.9 |
| 3', 5' | 116.0 |
| 4' | 161.1 |
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for flavonoids and its ability to allow for the observation of exchangeable hydroxyl protons[2].
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) for optimal resolution and sensitivity.
-
¹H-NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-8 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Temperature: 298 K (25 °C).
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 100-120 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra. For DMSO-d₆, the residual solvent peak can be set to δ 2.50 ppm for ¹H spectra and δ 39.52 ppm for ¹³C spectra.
Workflow and Pathway Diagrams
NMR Analysis Workflow
The logical flow from sample preparation to final structural confirmation is a critical process in analytical chemistry.
References
Application Notes and Protocols for In Vitro Cell-Based Assays with Scutellarein
Introduction
Scutellarein is a flavone, a type of flavonoid compound, found in plants such as Scutellaria baicalensis and Erigeron breviscapus.[1][2] It is the aglycone form of scutellarin. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. The protocols are intended for researchers in cell biology, pharmacology, and drug development.
Application Notes
This compound has demonstrated a range of biological activities in vitro, making it a compound of interest for therapeutic development. Its primary mechanisms of action include the induction of apoptosis in cancer cells, suppression of inflammatory pathways, and protection against oxidative stress.
-
Anti-Cancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[1] It can induce cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic pathways.[1][3] A key mechanism is the inhibition of signaling pathways crucial for cancer cell survival and metastasis, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] Treatment with this compound has been observed to suppress the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes involved in cell migration and invasion.[4]
-
Anti-Inflammatory Effects: In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages and bronchial epithelial cells, this compound effectively reduces the production of pro-inflammatory mediators.[2][5][6] It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5] This anti-inflammatory action is mediated through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]
-
Neuroprotective Properties: this compound exhibits protective effects in neuronal cell models against oxidative stress, a key factor in neurodegenerative diseases.[7] It can protect cells like PC12 from hydrogen peroxide (H2O2)-induced damage.[7]
Data Presentation: In Vitro Efficacy of this compound
Table 1: Anti-Cancer Effects of this compound on Various Cell Lines
| Cell Line | Cancer Type | Assay | Concentration(s) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| HT1080 | Human Fibrosarcoma | MTT, Western Blot | 10 µM, 50 µM | Inhibited cell viability; reduced nuclear NF-κB levels by up to 5-fold. | [4] |
| Hep3B | Human Hepatocellular Carcinoma | MTT, Flow Cytometry | 100-300 µM | Dose-dependently inhibited cell proliferation and induced apoptosis. | [1] |
| A549, H1299 | Non-Small Cell Lung Cancer | Migration, Colony Formation, Apoptosis Assay | Not specified | Suppressed migration and colony formation; induced cell cycle arrest and apoptosis. |[3] |
Table 2: Anti-Inflammatory Effects of this compound
| Cell Line | Model | Concentration(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| RAW264.7 | LPS-stimulated Macrophages | 25, 50, 75 µM | Inhibited LPS-induced production of NO and PGE2; downregulated p-JNK and p-ERK. | [5] |
| BEAS-2B | LPS-stimulated Bronchial Epithelial Cells | Not specified | Hindered LPS-induced translocation of p65 (NF-κB) to the nucleus; reduced mRNA levels of IL-6, CCL2, and CXCL8. | [2] |
| HT-29 | Human Intestinal Epithelial Cells | Not specified | Attenuated inflammation in DSS-treated mice models. |[6] |
Table 3: Neuroprotective Effects of this compound
| Cell Line | Model of Injury | Assay | Key Findings | Reference(s) |
|---|
| PC12 | H2O2-induced Oxidative Stress | MTT | Showed protective effects against oxidative damage. |[7] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol is a general guideline for maintaining adherent cell lines such as HT1080, Hep3B, and RAW264.7.
-
Materials:
-
Procedure:
-
Culture cells in T-75 flasks with complete medium in a humidified incubator.
-
For passaging, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-10 mL of complete medium.
-
Centrifuge the cell suspension at 800-1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks/plates at the desired density.
-
Perform experiments when cells reach 70-80% confluency.
-
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates.
-
This compound stock solution (dissolved in DMSO).[4]
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in fresh medium. The final DMSO concentration should be <0.1% (v/v).[4]
-
Replace the medium with 200 µL of medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). Include a vehicle control (DMSO only).[1][4]
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies this compound-induced apoptosis using flow cytometry.
-
Materials:
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (1X).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2-4x10⁵ cells/well and incubate overnight.[1]
-
Treat cells with desired concentrations of this compound for 24 hours.[1]
-
Harvest both adherent and floating cells and centrifuge.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in protein expression, such as those in the NF-κB or MAPK pathways.
-
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
Nuclear/Cytosol Fractionation Kit (for NF-κB analysis).[4]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
ECL detection system.
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells using RIPA buffer on ice. For NF-κB translocation, use a fractionation kit to separate nuclear and cytosolic extracts.[4]
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C (e.g., antibodies against p-p65, IκBα, p-JNK, p-ERK, β-actin, Histone H3).[4][5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system. Use β-actin or Histone H3 as loading controls for cytosolic and nuclear fractions, respectively.[4]
-
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound to inhibit inflammatory responses in RAW264.7 cells.
-
Materials:
-
RAW264.7 cells.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (for NO measurement).
-
ELISA kits (for PGE2, TNF-α, IL-6).
-
-
Procedure:
-
Seed RAW264.7 cells in 24-well or 96-well plates and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 25, 50, 75 µM) for 1-2 hours.[5]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess Reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement (PGE2, TNF-α, IL-6): Collect the supernatant and measure the concentration of cytokines using specific ELISA kits according to the manufacturer's instructions.
-
Gene Expression: To measure mRNA levels of inflammatory genes, lyse the cells after treatment, extract total RNA, and perform RT-qPCR.[2]
-
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound selectively inhibits MAPK (JNK/ERK) pathways.
References
- 1. This compound Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice [mdpi.com]
- 3. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells [mdpi.com]
- 6. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: DPPH Assay for Scutellarein Antioxidant Capacity
Introduction
Scutellarein is a flavonoid that has demonstrated notable antioxidant properties.[1] The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the development of new therapeutic agents, particularly for conditions related to oxidative stress, such as ischemic cerebrovascular disease.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[2][3][4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the deep purple DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H) is measured by the decrease in absorbance at approximately 517 nm.[3][5]
Principle of the DPPH Assay
The DPPH assay measures the free radical scavenging activity of a compound.[6] The DPPH radical is a stable free radical that absorbs strongly at 517 nm.[3][5] When an antioxidant compound is added, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H.[2][6] This reduction causes a color change from violet to pale yellow, and the corresponding decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[3][5] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1]
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant capacity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (purity ≥ 98%)[7]
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[7]
-
Methanol (B129727) or Ethanol (analytical grade)[1][3]
-
96-well microplates[1]
-
Micropipettes
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Freshly prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2]
-
Store the solution in a dark bottle and at a low temperature to prevent degradation.
-
-
This compound Sample Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 4 to 250 µmol/L) for testing.[1]
-
-
Positive Control Solution:
Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound sample solutions to different wells.[1]
-
Add 100 µL of the DPPH solution to each well containing the sample.[1]
-
For the blank, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solution and 100 µL of the solvent.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[1][2]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][3]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100
-
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample solution with DPPH.
-
-
-
Determine the IC50 value:
-
Plot a graph of the percentage of scavenging activity against the concentration of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.[1] This can be determined from the dose-response curve.
-
Data Presentation
The antioxidant capacity of this compound, as determined by the DPPH assay, is summarized in the table below, presenting the IC50 values from various studies. A lower IC50 value indicates a stronger antioxidant activity.
| Compound | DPPH IC50 (µM) | Reference |
| This compound | 16.84 | [1] |
| This compound | 18.7 ± 0.1 | [7] |
| This compound | 16.05 | [8] |
| Scutellarin (for comparison) | 17.56 | [1] |
| Scutellarin (for comparison) | 17.88 | [8] |
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow for DPPH Radical Scavenging Assay.
Antioxidant Mechanism of this compound
Caption: this compound scavenges DPPH radical via hydrogen donation.
References
- 1. Synthesis and Bio-Activity Evaluation of this compound as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between this compound and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Scutellarein Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein, a flavone (B191248) naturally present in medicinal herbs like Scutellaria baicalensis, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3][4] A fundamental method for evaluating the anticancer potential of compounds like this compound is the assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[5][6][7][8]
This document provides detailed application notes and protocols for utilizing the MTT assay to determine the cytotoxicity of this compound. The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[5][6][9][10] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[6][9]
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][7]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[7][9]
-
Appropriate cancer cell line(s) (e.g., HepG2, Huh-7, MCF-7, Hs 578T, KB cells)[1][2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates[11]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)[5][6]
-
Humidified incubator at 37°C with 5% CO2[6]
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count to determine cell density.
-
Dilute the cell suspension in a complete culture medium to achieve the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[11][12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. It is advisable to test a wide range of concentrations to determine the IC50 value (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium without cells).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[10][13]
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[6][12] During this time, viable cells will reduce the MTT to formazan crystals.
-
After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9][11] Use a reference wavelength of 630 nm or higher to subtract background absorbance.[5][6]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis from the dose-response curve.
-
Data Presentation
Quantitative data from the MTT assay should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 48 | 117.8 | [14] |
| MCF-7 | Breast Cancer | Not Specified | 0.7 - 65 (range) | [2] |
| Hs 578T | Breast Cancer | Not Specified | 0.7 - 65 (range) | [2] |
| Hep3B | Hepatocellular Carcinoma | 24 | ~250 (estimated) | [3] |
| KB cells | Oral Carcinoma | 24 | Not explicitly stated | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1]
Key Signaling Pathways Modulated by this compound
Caption: this compound's impact on key cancer-related signaling pathways.
-
PI3K/Akt/NF-κB Pathway: this compound has been observed to inhibit this critical survival pathway, which is often overactive in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. In liver cancer cells (HepG2 and Huh-7), this compound was shown to suppress carcinogenic pathways like PI3K/Akt/NF-κB.[1]
-
Wnt/β-catenin and ERK Pathways: These pathways are also implicated in cell growth and proliferation, and their modulation by this compound contributes to its anticancer effects.[1]
-
Fas-Mediated Extrinsic Apoptosis: In Hep3B hepatocellular carcinoma cells, this compound was found to induce apoptosis through the Fas-mediated extrinsic pathway, without significantly affecting the intrinsic (mitochondrial) pathway.[3]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, particularly at the G2/M phase, by inhibiting the expression of key regulatory proteins like Cdc25C, cdk1, and Cyclin B1.[3] This prevents cancer cells from dividing and proliferating.
References
- 1. journals.blrcl.org [journals.blrcl.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarein Formulation for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarein, a flavone (B191248) found in medicinal plants such as Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Its therapeutic potential is being explored in various disease models. However, a significant hurdle in the preclinical development of this compound is its poor aqueous solubility, which can lead to low bioavailability and hinder the translation of in vitro findings to in vivo efficacy.[2][3] This document provides detailed application notes and protocols for the formulation of this compound for animal studies, addressing the challenges of its low solubility and providing standardized methodologies for in vivo experiments.
It is crucial to distinguish this compound from its glycoside, Scutellarin (B1681692). Scutellarin is often used in traditional medicine and is hydrolyzed to this compound in the body.[4][5] this compound, the aglycone, is more readily absorbed after oral administration.[5]
Physicochemical Properties and Solubility
Understanding the solubility of this compound is paramount for developing an effective delivery system. The following table summarizes the reported solubility of this compound and its glycoside, Scutellarin, in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 6.85 µg/mL | [3] |
| DMSO | 57 mg/mL | [6] | |
| Scutellarin | Water | 7.62 µg/mL | [3] |
| PBS (pH 7.2) | ~0.2 mg/mL | ||
| DMSO | ~15 mg/mL | ||
| Dimethyl formamide | ~20 mg/mL |
Formulation Strategies for Animal Studies
Given its hydrophobic nature, formulating this compound requires strategies to enhance its solubility and bioavailability for effective in vivo studies. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[7][8][9]
Oral Administration Formulations
For oral gavage studies, a common approach is to prepare a suspension or a solution using a combination of vehicles.
Protocol 1: Co-solvent/Surfactant System for Oral Gavage
This protocol is suitable for achieving a homogenous suspension for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation: Weigh the required amount of this compound. Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly to ensure complete dissolution.
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300 (or PEG400) and Tween 80. A common ratio is 4:1 (v/v). For example, for 1 mL of vehicle, mix 800 µL of PEG300 and 200 µL of Tween 80.
-
Final Formulation: Add the this compound stock solution to the vehicle. Vortex thoroughly.
-
Aqueous Dilution: Slowly add sterile water or saline to the mixture to achieve the final desired concentration. A common final composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[10] It is crucial to add the aqueous phase last and slowly while vortexing to prevent precipitation.
-
Homogenization: Vortex the final formulation vigorously and sonicate if necessary to ensure a uniform suspension. The formulation should be prepared fresh daily and administered immediately.
Intraperitoneal Injection Formulations
For intraperitoneal (IP) administration, it is critical to use a formulation that is sterile and non-irritating. The co-solvent system described above can be adapted for IP injection, ensuring the final concentration of DMSO is low to minimize toxicity.
Protocol 2: Co-solvent System for Intraperitoneal Injection
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG400 (sterile)
-
Tween 80 (sterile)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Preparation: Perform all steps in a laminar flow hood to maintain sterility.
-
Stock Solution: Prepare a concentrated stock of this compound in sterile DMSO.
-
Vehicle Preparation: Prepare a sterile vehicle of PEG400 and Tween 80. A common vehicle for IP injection is a mixture of PEG400, Tween 80, and saline.
-
Final Formulation: Aseptically add the this compound stock to the sterile vehicle. A reported formulation for in vivo studies is 0.5% DMSO, 40% PEG 400, 5% Tween 80, and 54.5% saline.[10]
-
Sterile Filtration: If possible, sterile filter the final formulation through a 0.22 µm syringe filter. Note that high viscosity may make filtration challenging.
-
Administration: Administer the formulation to the animals immediately after preparation.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of a this compound formulation in an animal model is depicted below.
Caption: General experimental workflow for in vivo studies with this compound.
Pharmacokinetics in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies in rats have shown that Scutellarin undergoes rapid and extensive biotransformation in vivo.[11] After oral administration, the bioavailability of Scutellarin is low.[11] Gender differences in the pharmacokinetics of Scutellarin and its metabolite this compound have been observed in rats, with female rats showing significantly higher plasma concentrations.[12][13]
| Animal Model | Administration Route | Bioavailability | Key Findings | Reference |
| Rats | Intraperitoneal | - | Rapid absorption of Scutellarin. | [11] |
| Rats | Oral | 10.67% (Scutellarin), 7.92% (this compound conjugates) | Low relative bioavailability. | [11] |
| Rats | Oral | - | Significant gender differences in plasma concentrations. | [12][13] |
| Rabbits | Intravenous | - | Two-compartment model pharmacokinetics. | [14] |
| Beagle Dogs | Oral | 0.40% ± 0.19% (Scutellarin) | Very low bioavailability. | [15] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival. Understanding these mechanisms is crucial for interpreting the results of in vivo studies.
NF-κB Signaling Pathway
This compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1][16] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target of this compound. It can modulate the phosphorylation of p38 and JNK, which are involved in inflammatory responses.[16][17]
Caption: this compound's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
This compound has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and can suppress apoptosis.[18]
Caption: this compound's activation of the PI3K/Akt signaling pathway.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the appropriate formulation to overcome its poor water solubility. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and utilize effective this compound formulations for animal studies. Careful consideration of the administration route, vehicle composition, and dosage is essential for obtaining reliable and reproducible results. Furthermore, understanding the underlying signaling pathways modulated by this compound will aid in the interpretation of experimental outcomes and the elucidation of its therapeutic mechanisms.
References
- 1. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An Efficient Chemical Synthesis of this compound: An in Vivo Metabolite of Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activities of this compound, a novel polyphosphate kinase 1 inhibitor against Acinetobacter baumannii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetics of scutellarin in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 16. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Scutellarein for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for the dissolution of scutellarein for use in cell culture experiments. This compound is a flavone (B191248) with various biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[1] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO (Dimethyl Sulfoxide) | 57 mg/mL | 199.13 mM | [2][3] |
| 20 mg/mL | 69.87 mM | [1] | |
| 1 mg/mL | 3.49 mM | [4] | |
| DMF (Dimethylformamide) | 20 mg/mL | 69.87 mM | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.75 mM | [1] |
| Ethanol | 0.2 mg/mL | 0.70 mM | [1] |
| Water | Insoluble | - | [2][3] |
| 6.85 µg/mL | 0.024 mM | [5] |
Note: The solubility of this compound in DMSO can be affected by the purity of the solvent; it is recommended to use fresh, high-purity DMSO as moisture can reduce solubility.[2]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Source(s) |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | [1][6] |
| -20°C | 3 years | [2] | |
| 2-8°C (protect from light) | Not specified | [7] | |
| Stock Solution (in DMSO) | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] | |
| Aqueous Solution | Not Recommended | ≤ 1 day | [6] |
Table 3: Exemplary Concentrations Used in Cell Culture
| Cell Line | Concentration(s) | Observed Effect | Source(s) |
| HT-1080 (Human Fibrosarcoma) | 10 µM, 50 µM | Reduction in cell viability | [8] |
| RAW 264.7 (Macrophage) | 50 µM | Decreased nitric oxide (NO) release | [1][7] |
| Oral Squamous Carcinoma KB | 25-125 µg/mL | Cytotoxicity | [9] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound stock and working solutions for cell culture applications.
Materials
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-dissolution Steps:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
-
-
Weighing this compound:
-
Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 286.24 g/mol .[3]
-
For example, to prepare 1 mL of a 100 mM stock solution, weigh out 28.62 mg of this compound.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the calculated volume of sterile DMSO. For 28.62 mg of this compound, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and yellowish-green.[4] Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Sterilization (Optional):
-
If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
Protocol for Preparation of Working Solutions
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM, 50 µM).[8]
-
Serial Dilution:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as DMSO can have physiological effects on cells.[6][8]
-
-
Example Dilution for a 50 µM Working Solution:
-
To prepare 1 mL of a 50 µM working solution from a 100 mM stock:
-
Take 0.5 µL of the 100 mM stock solution.
-
Add it to 999.5 µL of cell culture medium.
-
This results in a final DMSO concentration of 0.05%.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[8]
-
Application to Cells: Mix the working solution gently and add it to your cell cultures.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Diagram
Caption: this compound inhibits the EGFR/PI3K/Akt signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound = 98 HPLC 529-53-3 [sigmaaldrich.com]
- 5. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 529-53-3 [chemicalbook.com]
- 8. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Scutellarein-Induced Apoptosis in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Scutellarein, a flavone (B191248) found in medicinal plants like Scutellaria baicalensis, has demonstrated significant anticancer properties across various cancer types.[1][2] One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in apoptosis research, including its effects on different cancer cell lines, the signaling pathways involved, and detailed protocols for key experimental assays.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis and inhibiting proliferation varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and effective concentrations reported in the literature.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Notes | Reference |
| A549 | Lung Cancer | 500 µM | Induced apoptosis via the TGF-β1/smad2/ROS/caspase-3 pathway. | [5] |
| H1299 | Lung Cancer | Not specified | Suppressed migration and colony formation, induced cell cycle arrest and apoptosis. | [4] |
| HCT116 | Colon Cancer | 105.4 µM | Sensitized cells to resveratrol (B1683913) and 5-FU-evoked apoptosis through caspase-6 activation. | [6][7] |
| SW480, T84, CL-40 | Colon Cancer | Not specified | Promoted apoptosis and cytotoxicity. | [1] |
| HT-29 | Colorectal Cancer | Not specified | Promoted apoptosis through Bax activation and inhibited the Wnt/β-catenin pathway. | [1] |
| CT116, RKO | Colorectal Cancer | 117.8 µM and 255.1 µM | Induced apoptosis and cytotoxicity. | [1] |
| HT1080 | Fibrosarcoma | Not specified | Suppressed proliferation by inducing apoptosis. | [3] |
| A2780, SKOV-3 | Ovarian Cancer | 25, 50, 75, 100 µM | Inhibited viability, migration, and invasion; induced apoptosis. | [1][8] |
| MCF-7 | Breast Cancer | 40–120 µM | Inhibited growth and induced apoptosis via the HIPPO-YAP signaling pathway. | [9] |
| SH-SY5Y | Neuroblastoma | 117.8 µM (optimal at 300 µM) | Inhibited cell survival by regulating the expression of multiple factors. | [10] |
| U251, LN229 | Glioma | >300 µM | Suppressed proliferation and induced apoptosis. | [11] |
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.
Intrinsic and Extrinsic Apoptosis Pathways
This compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This often involves the activation of caspase cascades, which are central to the execution of programmed cell death.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival. This compound has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[1][2][12]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In many cancers, NF-κB is constitutively active and promotes cell survival. This compound can inhibit NF-κB activation, leading to apoptosis.[1][3]
Experimental Workflow
A typical workflow for investigating this compound-induced apoptosis involves a series of in vitro assays to assess cell viability, quantify apoptosis, and analyze the underlying molecular mechanisms.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and for calculating the IC50 value.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[16][17][18][19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound.
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes.[18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.[20][21][22]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities using densitometry software.[21]
-
These application notes and protocols provide a framework for investigating the pro-apoptotic effects of this compound in cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. journals.blrcl.org [journals.blrcl.org]
- 2. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in ovarian cancer via inhibition of EZH2/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Scutellarein Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scutellarein. The information provided is intended to help overcome common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It offers high solubility, allowing for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers or cell culture media. Dimethylformamide (DMF) is another organic solvent in which this compound is highly soluble.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Increase the solvent concentration: While it's crucial to keep the final concentration of organic solvents low to avoid cellular toxicity, a slight increase in the final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain this compound's solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a co-solvent: Incorporating a co-solvent like polyethylene (B3416737) glycol (PEG) or using a formulation with surfactants like Tween 80 can help improve the solubility of this compound in aqueous solutions.[4]
-
pH adjustment: The solubility of flavonoids can be pH-dependent.[5] Depending on the stability of this compound, slight adjustments to the pH of your buffer might enhance its solubility. However, this must be compatible with your experimental system.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: While this compound is sparingly soluble in aqueous buffers, it is not recommended for preparing stock solutions due to its low solubility. For instance, the solubility of its glycoside, scutellarin (B1681692), in PBS (pH 7.2) is only approximately 0.2 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[6] Direct dissolution in aqueous buffers is likely to result in an unsaturated solution and inaccurate concentrations.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound powder should be stored at -20°C.[6] Stock solutions prepared in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C for extended periods.[4] It is advisable to use fresh dilutions from the stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume, vortex, or sonicate the mixture to aid dissolution. Gentle warming may also be effective, but the temperature stability of this compound should be considered. |
| Precipitation occurs immediately after adding the stock solution to the cell culture medium. | The final concentration exceeds the solubility limit in the complex biological medium. | Reduce the final concentration of this compound. Ensure rapid and thorough mixing upon addition to the medium. Prepare intermediate dilutions in a serum-free medium before adding to the final culture. |
| Inconsistent experimental results between batches. | Degradation of this compound in the stock solution or working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of this compound solutions to light.[1][2] |
| Observed cellular toxicity at low concentrations of this compound. | The toxicity may be due to the organic solvent (e.g., DMSO) rather than the compound itself. | Ensure the final concentration of the organic solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | ~57 mg/mL (199.13 mM) | [4] |
| DMSO | ~20 mg/mL | [3] |
| DMSO | ~1 mg/mL | [1][2] |
| DMF | ~20 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |
| Ethanol | ~0.2 mg/mL | [3] |
| Water | Insoluble | [4][7] |
| Aqueous Buffer (PBS, pH 7.2) | Very low (Scutellarin ~0.2 mg/mL) | [6] |
Note: Solubility can vary between different batches of the compound and is dependent on factors such as purity, crystalline form, temperature, and pH.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 286.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied, but prolonged heating should be avoided.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. This compound = 98 HPLC 529-53-3 [sigmaaldrich.com]
- 2. This compound = 98 HPLC 529-53-3 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Scutellarein Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the in vivo bioavailability of Scutellarein.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The poor oral bioavailability of this compound is attributed to several factors, including its low aqueous solubility, poor permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the intestine and liver. These factors limit its absorption into the systemic circulation.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The main strategies focus on improving its solubility, dissolution rate, and/or intestinal permeability, while protecting it from premature metabolism. Key approaches include:
-
Nanoformulations: Such as nanoemulsions and nanosuspensions, which increase the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level to enhance its dissolution rate.
-
Inclusion Complexes: Using cyclodextrins to encapsulate this compound, thereby increasing its solubility and stability.
-
Prodrugs: Modifying the chemical structure of this compound to improve its lipophilicity and absorption, often designed to release the active this compound in vivo.
Q3: How do I select the most appropriate bioavailability enhancement strategy for my in vivo study?
A3: The choice of strategy depends on several factors, including the specific objectives of your study, the desired pharmacokinetic profile, and the available resources. For instance, if the primary goal is to bypass first-pass metabolism, a triglyceride-mimetic prodrug that promotes lymphatic transport could be a suitable option. If a rapid onset of action is desired, a nanoemulsion or a solid dispersion might be more appropriate due to their fast dissolution rates. A preliminary screening of different formulations is often recommended.[1]
Q4: What are the critical parameters to consider when designing an in vivo bioavailability study for a this compound formulation?
A4: Key considerations for a robust in vivo study include:
-
Animal Model: Rats are commonly used for pharmacokinetic studies of this compound formulations.
-
Route of Administration: Oral gavage is the standard for assessing oral bioavailability.
-
Dosing: The dose should be high enough to achieve detectable plasma concentrations but well below any toxic levels.
-
Blood Sampling: A well-designed sampling schedule is crucial to accurately determine pharmacokinetic parameters like Cmax, Tmax, and AUC.
-
Control Groups: A control group receiving a simple suspension of this compound is essential for comparison. An intravenous administration group is necessary to determine absolute bioavailability.[1]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoemulsion Formulation
-
Possible Cause: Poor solubility of this compound in the selected oil phase.
-
Troubleshooting Steps:
-
Screen Different Oils: Test the solubility of this compound in a variety of pharmaceutically acceptable oils (e.g., medium-chain triglycerides, oleic acid, castor oil).
-
Incorporate a Co-solvent: Add a co-solvent (e.g., ethanol, propylene (B89431) glycol, Transcutol®) to the formulation to improve the solubilization of this compound in the oil phase.
-
Optimize Surfactant/Co-surfactant Ratio: The type and concentration of the surfactant and co-surfactant can influence the drug-loading capacity. Experiment with different ratios to find the optimal combination.
-
Prodrug Approach: Consider using a more lipophilic prodrug of this compound, which will have higher solubility in the oil phase.
-
Issue 2: Physical Instability of the Formulation (e.g., Precipitation, Crystal Growth, Phase Separation)
-
Possible Cause (Solid Dispersions): The drug is not fully amorphous or the polymer is not effectively inhibiting recrystallization.[2]
-
Troubleshooting Steps (Solid Dispersions):
-
Carrier Selection: Choose a polymer carrier with a high glass transition temperature (Tg) and good miscibility with this compound (e.g., PVP K30, HPMC, Soluplus®).[3][4]
-
Optimize Drug-to-Carrier Ratio: A higher proportion of the carrier can improve the stability of the amorphous drug.
-
Manufacturing Method: The method of preparation can impact stability. For instance, spray drying may yield a more stable solid dispersion compared to the solvent evaporation method in some cases.
-
-
Possible Cause (Nanoemulsions): Ostwald ripening, coalescence, or creaming due to a suboptimal formulation.
-
Troubleshooting Steps (Nanoemulsions):
-
Optimize Surfactant Concentration: Ensure sufficient surfactant is present to stabilize the oil-water interface.
-
Add a Co-surfactant: A co-surfactant can enhance the flexibility of the interfacial film and improve stability.
-
Use a Ripening Inhibitor: For oils with some aqueous solubility, adding a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) can inhibit Ostwald ripening.[5]
-
Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV.[6]
-
Issue 3: Inconsistent or Low In Vivo Bioavailability Enhancement
-
Possible Cause: The formulation is not stable in the gastrointestinal (GI) tract or the in vitro release does not correlate with in vivo performance.
-
Troubleshooting Steps:
-
In Vitro Digestion Model: Evaluate the stability and drug release of your formulation in simulated gastric and intestinal fluids, including digestive enzymes.
-
Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the permeability of the released this compound from the formulation.
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, ensure that the particle size is consistently in the desired range (typically <200 nm for oral absorption) and the PDI is low (<0.3) to ensure uniformity.
-
Animal Study Design: Re-evaluate the dosing volume, fasting state of the animals, and blood sampling time points to ensure they are appropriate for the expected pharmacokinetic profile of the formulation.[1]
-
Quantitative Data on Bioavailability Enhancement
| Formulation Strategy | Carrier/Key Components | Animal Model | Fold Increase in Relative Bioavailability (Compared to this compound Suspension) | Reference |
| Prodrug | Triglyceride-mimetic prodrugs | Rat | 2.24 - 2.45 | |
| Prodrug | N,N-diethylglycolamide ester prodrug in an emulsion | Rat | 1.58 (apparent bioavailability) | |
| Nanoformulation | Not specified | Not specified | 2 to 3-fold increase in relative oral bioavailability (Frel) and AUC reported for various nanoformulations. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature of this compound).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin (B1172386) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Methanol
-
Mortar and pestle
-
Oven
Procedure:
-
Mixing: Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio and place them in a mortar.
-
Kneading: Add a small amount of a water/methanol (1:1 v/v) mixture to the powder to form a thick paste. Knead the paste thoroughly for a specific period (e.g., 60 minutes). The consistency of the paste should be maintained by adding more of the solvent mixture if it becomes too dry.[7]
-
Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using the mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Storage: Store the inclusion complex in a tightly sealed container in a cool, dry place.
Characterization: The formation of the inclusion complex should be confirmed by techniques such as phase solubility studies, FT-IR, DSC, XRD, and NMR spectroscopy.[8][9][10]
Protocol 3: Preparation of this compound Nanoemulsion by High-Energy Method (Ultrasonication)
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound for enhanced oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of Oil Phase: Dissolve this compound in the oil phase. Gentle heating or the addition of a small amount of a co-solvent might be necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. The sonication parameters (e.g., amplitude, duration, and pulse mode) need to be optimized to achieve the desired droplet size and a narrow size distribution. The process should be carried out in an ice bath to prevent overheating.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for a few hours.
Characterization: The prepared nanoemulsion should be characterized for droplet size, polydispersity index (PDI), zeta potential, drug content, and physical stability over time.
Visualization of Workflows and Pathways
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs [apb.tbzmed.ac.ir]
- 4. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scutellarein Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Scutellarein in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound (5,6,7,4'-tetrahydroxyflavone) is a bioactive flavone (B191248) found in medicinal plants like Scutellaria baicalensis and Scutellaria lateriflora.[1][2] In cell culture, particularly with cancer cell lines, its primary mechanisms include inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cell migration and invasion.[1][2][3]
Q2: What are the key signaling pathways modulated by this compound?
This compound modulates several critical signaling pathways involved in cell proliferation, survival, and metastasis.[1] These include the PI3K/Akt/NF-κB, Wnt/β-catenin, and MAPK/ERK pathways.[1][4][5][6] By affecting these pathways, this compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[1][3]
Q3: How should I dissolve this compound for my experiments?
This compound is a hydrophobic flavonoid.[5] For cell culture applications, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][7] This stock solution can then be further diluted in your cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[2]
Q4: What is a good starting concentration range for this compound in a new cell line?
The effective concentration of this compound is highly cell-line dependent. Based on published data, a broad starting range to test would be from 10 µM to 100 µM.[2][8] For some sensitive cell lines, effects can be seen at concentrations as low as 6.25 µM, while other, more resistant lines may require concentrations up to 300 µM.[9][10] It is crucial to perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q5: How can I determine if the observed cell death is due to this compound's specific activity or general cytotoxicity?
To distinguish between targeted apoptosis and non-specific cytotoxicity, you can perform several assays. An Annexin V/PI apoptosis assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.[11] Additionally, analyzing the activation of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, via Western blot can confirm the induction of a programmed cell death pathway.
Troubleshooting Guide
Problem: I am not observing any significant effect of this compound on my cells.
-
Is the concentration too low? The sensitivity of cell lines to this compound varies greatly. You may need to test a broader and higher concentration range. Refer to the dosage table below for IC50 values in different cell lines.
-
Is the incubation time sufficient? The effects of this compound can be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[12]
-
Did the compound dissolve properly? this compound has low aqueous solubility.[13] Ensure your DMSO stock is fully dissolved before diluting it into the culture medium. Precipitates in the media indicate a solubility issue.
-
Is your cell line resistant? Some cell lines may have intrinsic or acquired resistance mechanisms. You can investigate the expression levels of proteins in pathways known to be affected by this compound.
Problem: All my cells are dying, even at what I believe are low concentrations.
-
Could it be solvent toxicity? Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A vehicle control (medium with the same amount of DMSO but no this compound) is essential for every experiment.[2]
-
Is your cell line particularly sensitive? Some cell lines are extremely sensitive. You should test a lower range of concentrations, perhaps starting in the low micromolar or even nanomolar range.
-
Was there an error in calculation? Double-check all calculations for stock solution preparation and final dilutions. A simple decimal error can lead to a 10-fold or 100-fold increase in the intended concentration.
Problem: My experimental results are inconsistent between replicates.
-
Is the this compound solution fresh? It is recommended to prepare fresh dilutions from the stock solution for each experiment. Aqueous solutions of this compound should not be stored for more than a day.[7] Aliquot your DMSO stock and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Are the cells healthy and at a consistent passage number? Use cells from a similar passage number for all experiments, as cellular characteristics can change over time in culture. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
Is there uniform mixing? When adding this compound to your wells, ensure it is mixed thoroughly but gently to guarantee a homogenous concentration across the culture vessel.
Data Presentation
Table 1: Effective Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay | Reference |
| NPC/HK1 | Nasopharyngeal Carcinoma | 23.5 µM | 48h | MTT | [9] |
| HT1080 | Fibrosarcoma | ~50 µM (32.8% reduction) | 24h | MTT | [2] |
| PC3 | Prostate Cancer | >600 µM (Dose-dependent effect) | 24-72h | MTT | [12] |
| SH-SY5Y | Neuroblastoma | 117.8 µM | 72h | CCK-8 | [10] |
| U251 | Glioma | 267.4 µM | N/A | CCK-8 | [14] |
| LN229 | Glioma | 286.1 µM | N/A | CCK-8 | [14] |
| HCT116 | Colon Cancer | 105.4 µM | N/A | N/A | [15] |
| T98G | Glioma | Optimal at 80 µg/mL | N/A | CCK-8 | [16] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~57 mg/mL (199 mM) | [17] |
| Dimethyl Formamide | ~20 mg/mL | [7] |
| PBS (pH 7.2) | ~0.2 mg/mL | [7] |
| Water | 6.85 µg/mL | [13] |
Experimental Protocols & Visualizations
Protocol 1: Determining IC50 with MTT Cell Viability Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its IC50 value. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[18][19][20]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell line of interest in appropriate culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[19]
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18][19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol describes how to analyze changes in protein expression and phosphorylation in key signaling pathways after this compound treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[22]
-
Protein assay kit (e.g., BCA or Bradford)[23]
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus[22]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[22]
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibody[22]
-
Enhanced chemiluminescence (ECL) substrate[22]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for the chosen time.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well.[22][23] Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[24]
-
Lysate Preparation: Agitate the lysate for 30 minutes at 4°C. Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[24][25] Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[23]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[24]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[22] Analyze the band intensities relative to a loading control like GAPDH or β-actin.
References
- 1. journals.blrcl.org [journals.blrcl.org]
- 2. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 5. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. This compound enhances cisplatin‑induced apoptotic effects by suppressing the PI3K/AKT‑MDR1 pathway in human NPC/HK1 nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and chemosensitization effects of Scutellarin from traditional Chinese herb Scutellaria altissima L. in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scutellarin inhibits glioma cell proliferation by up-regulating miR-15a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. benchchem.com [benchchem.com]
- 23. Sample preparation for western blot | Abcam [abcam.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Scutellarein Stability and Degradation in Solution: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scutellarein. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a flavonoid with multiple hydroxyl groups, this compound is susceptible to oxidation and hydrolysis, particularly under neutral to alkaline conditions and at elevated temperatures.
Q2: I'm observing a color change in my this compound stock solution. What could be the cause?
A2: A visible color change in your this compound solution, particularly a shift towards a darker or brownish hue, is a common indicator of degradation. This is often due to oxidative processes, which can be accelerated by exposure to light, elevated temperatures, or alkaline pH.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: To maximize the stability of your this compound stock solutions, it is recommended to:
-
Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing this compound stock solutions.
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to protect the solution from light-induced degradation.
-
Aliquot: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Use fresh solutions: For optimal results, it is best to use freshly prepared solutions for your experiments.
Q4: I am conducting cell-based assays with this compound. Is it stable in cell culture media?
A4: this compound's stability can be compromised in physiological conditions, such as those found in cell culture media (typically pH 7.2-7.4). At this pH, flavonoids are more prone to degradation. It is advisable to prepare fresh dilutions of this compound in media for each experiment and minimize the incubation time when possible. A time-course experiment is recommended to determine the half-life of this compound's activity under your specific assay conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to your existing stock.
-
Optimize Working Solution Preparation: Prepare working solutions immediately before use. Avoid prolonged storage of diluted this compound solutions, especially at room temperature or in neutral/alkaline buffers.
-
Evaluate pH Effects: If your experimental buffer has a neutral or alkaline pH, consider if a slightly acidic pH is permissible without affecting the experimental outcome.
-
Control for Temperature and Light: Ensure that all experimental steps involving this compound are performed with minimal exposure to high temperatures and direct light.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating HPLC method.
-
Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate this compound from its potential degradation products. A gradient elution method is often necessary.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help in assessing peak purity and identifying the spectral characteristics of the unknown peaks, aiding in their identification.
-
Quantitative Data Summary
Disclaimer: The following quantitative stability data is for baicalein (B1667712), a flavonoid structurally similar to this compound. This information is provided as a reference due to the limited availability of direct stability data for this compound.
Table 1: Effect of pH on the Stability of Baicalein in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours |
| 2.0 | 130.8 |
| 3.0 | 88.5 |
| 4.5 | 68.4 |
| 6.8 | 2.63 |
| 7.4 | 0.92 |
| 9.0 | 0.31 |
Data from a study on baicalein stability suggests that the degradation of these flavonoids is pH-dependent, with increased degradation at higher pH values.[1]
Table 2: Effect of Temperature on the Stability of Baicalein in Aqueous Solution (pH 6.8)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | Not specified, but degradation is significantly slower |
| 25 | 2.63 |
| 40 | Not specified, but degradation is faster than at 25°C |
This data indicates that lower temperatures are conducive to the stability of baicalein.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point. UV detection should be performed at a wavelength where this compound has maximum absorbance (around 270 nm and 335 nm).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Assess the peak purity of this compound to ensure the method is stability-indicating.
Protocol 2: Stability-Indicating HPLC Method for Flavonoids
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A typical gradient might start with a lower percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. For example:
-
0-10 min: 45-60% B
-
10-30 min: 60-70% B
-
30-31 min: 70-99% B
-
31-32 min: Hold at 99% B
-
32-35 min: Return to initial conditions (45% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Column Temperature: Ambient.
Visualizations
Forced degradation experimental workflow.
This compound's inhibitory effect on the NF-κB signaling pathway.
This compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
Technical Support Center: Scutellarein Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Scutellarein precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a flavonoid that is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1] Its low water solubility is a primary reason for precipitation.[1] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous medium, the this compound concentration may exceed its solubility limit in that new environment, causing it to precipitate out of the solution.[2]
Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3][4][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2][6] N,N-dimethylformamide (DMF) is another suitable organic solvent.[4]
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A3: High concentrations of DMSO can be toxic to cells and interfere with experimental results.[6] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, with a concentration of 0.1% being preferred to avoid solvent effects.[6][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
Q4: Can I dissolve this compound directly in aqueous buffers or media?
A4: Directly dissolving this compound in aqueous solutions is generally not recommended due to its very low water solubility.[1] The reported solubility in PBS (pH 7.2) for the related compound Scutellarin is only about 0.2 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[8] Attempting to dissolve this compound directly will likely result in an incomplete solution and inaccurate concentration.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of flavonoids like this compound is often pH-dependent.[9][10] this compound has acidic hydroxyl groups with predicted pKa values around 6.75 and 8.53.[1][11] In more alkaline (higher pH) solutions, these groups can deprotonate, increasing the molecule's polarity and potentially its aqueous solubility. Conversely, acidic conditions may suppress ionization and decrease solubility.[12] However, the stability of the compound can also be affected by pH, with degradation often increasing at higher pH values.[9]
Physicochemical & Solubility Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₆ | [3][13] |
| Molecular Weight | 286.24 g/mol | [3][13] |
| Appearance | Yellow solid/powder | [3] |
| pKa (Strongest Acidic) | ~6.34 - 6.75 | [1][3] |
| logP | ~2.54 - 2.74 | [1][3] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | ~20 mg/mL to 57 mg/mL | [4][5] |
| DMF | ~20 mg/mL | [4] |
| Ethanol | ~0.2 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
| Water | 0.16 g/L (Predicted); Practically insoluble | [1] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with this compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
-
Potential Cause A: Exceeded Solubility Limit. The final concentration of this compound in your aqueous medium is too high.
-
Solution: Lower the final working concentration of this compound. Perform a concentration-response experiment to find the maximum soluble concentration under your specific conditions.
-
-
Potential Cause B: Poor Mixing Technique. Adding the DMSO stock directly to the bulk medium without rapid mixing can create localized high concentrations, causing precipitation before the compound can disperse.
-
Potential Cause C: High Stock Concentration. Using a very highly concentrated DMSO stock (e.g., >50 mM) can exacerbate precipitation upon dilution.
-
Solution: Prepare a lower concentration DMSO stock (e.g., 10 mM). This requires adding a larger volume to your media but can improve dispersion. Ensure the final DMSO concentration remains below the cytotoxic limit (e.g., <0.5%).[6]
-
Issue 2: Precipitation After Incubation (Hours/Days)
-
Potential Cause A: Compound Instability. this compound may be unstable and degrading in the culture medium over time, especially at 37°C and physiological pH.[9] Degradation products may be less soluble.
-
Solution: Minimize the duration of the experiment if possible. Consider refreshing the treatment medium for longer-term experiments (e.g., every 24 hours). Store prepared media containing this compound for the shortest time possible.
-
-
Potential Cause B: Interaction with Media Components. this compound may bind to proteins (e.g., in Fetal Bovine Serum) or other components in the medium, leading to the formation of insoluble complexes over time.
-
Solution: Test the solubility in a simpler buffer (e.g., PBS) versus the complete medium to see if components are the issue. If so, consider reducing the serum percentage during treatment, if experimentally viable.
-
Logical Workflow for Troubleshooting Precipitation The following diagram outlines a decision-making process for addressing this compound precipitation.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is the standard starting point for most applications.
-
Materials:
-
This compound powder (MW: 286.24 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 286.24 g/mol * 1000 mg/g = 2.86 mg/mL
-
-
Weighing: Accurately weigh the calculated amount of this compound and place it into a sterile amber vial.
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.86 mg).
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. The solution should be clear and greenish-yellow.[3]
-
Aid Dissolution (If Needed): If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be used, but avoid excessive heat.[6][7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[5]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the critical dilution step from the DMSO stock into your final experimental medium.
-
Workflow Diagram:
Caption: Experimental workflow for preparing this compound working solutions.
-
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm your cell culture medium to 37°C in a water bath. This can help maintain solubility.[14]
-
Calculate Volume: Determine the volume of stock solution needed. For a final concentration of 10 µM in 10 mL of medium, you would add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
Calculation (V1C1=V2C2): V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilute: While gently vortexing or swirling the pre-warmed medium, add the 10 µL of stock solution dropwise.
-
Mix: Immediately cap and mix thoroughly by inverting the tube or pipetting up and down. Do not allow the concentrated DMSO to sit undiluted in the medium.
-
Inspect & Use: Visually inspect the solution against a light source to ensure it is clear and free of precipitate. Use the freshly prepared medium immediately.
-
References
- 1. Showing Compound this compound (FDB002464) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 529-53-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Scavenging Ability of this compound against the OOH Radical in Water and Lipid-like Environments: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scutellarein Assay Interference
Welcome to the technical support center for researchers working with scutellarein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common laboratory assays. Understanding and mitigating these interferences are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
This compound is a flavone, a type of flavonoid compound, found in various plants, including those of the Scutellaria genus. Like many flavonoids, this compound possesses antioxidant and redox properties that can lead to interference in common biochemical and cell-based assays. This interference can manifest as false positives or false negatives, leading to misinterpretation of experimental data.
Q2: Which assays are most susceptible to interference by this compound?
Assays that are particularly vulnerable to interference by this compound and other flavonoids include:
-
Cell Viability Assays (e.g., MTT, XTT, Resazurin): These assays rely on the reduction of a reporter molecule, which can be directly reduced by this compound's antioxidant activity.
-
Luciferase Reporter Assays: Flavonoids have been shown to directly inhibit the activity of certain luciferases, particularly firefly luciferase.
-
Fluorescence-Based Assays: The intrinsic fluorescence (autofluorescence) of this compound or its ability to quench the fluorescence of reporter molecules can interfere with these assays.
Troubleshooting Guide: Cell Viability Assays (MTT, XTT, Resazurin)
Issue: Unexpectedly high cell viability or a dose-dependent increase in signal in the presence of this compound.
This is a common artifact observed with antioxidant compounds like this compound in redox-based viability assays. The compound can directly reduce the tetrazolium salt (e.g., MTT) or resazurin (B115843) to its colored formazan (B1609692) product, mimicking the activity of viable cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for redox-based cell viability assays.
Experimental Protocol: Cell-Free MTT Reduction Assay
This protocol determines if this compound directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.
Quantitative Data Summary: Flavonoid Interference in MTT Assay
| Flavonoid Class | Interference Potential | Mechanism | Recommended Action |
| Flavones (e.g., this compound) | High | Direct reduction of tetrazolium salts due to antioxidant properties.[1][2] | Perform cell-free controls; consider alternative assays. |
Alternative Assays
If significant interference is detected, consider using an alternative cell viability assay that is not based on redox reactions:
-
Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
Troubleshooting Guide: Luciferase Reporter Assays
Issue: Reduced luciferase signal that may not be due to the biological activity of this compound.
Flavonoids can directly inhibit the enzymatic activity of firefly luciferase, potentially leading to a misinterpretation of results as transcriptional repression.[3][4][5]
Logical Relationship for Troubleshooting Luciferase Assays
Caption: Logical workflow for troubleshooting luciferase assay interference.
Experimental Protocol: In Vitro Luciferase Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on luciferase.
Materials:
-
White, opaque 96-well plates
-
Recombinant luciferase enzyme (e.g., firefly luciferase)
-
Luciferase assay buffer
-
Luciferin (B1168401) substrate
-
This compound stock solution
Procedure:
-
Prepare a serial dilution of this compound in the luciferase assay buffer in the wells of the 96-well plate. Include a vehicle control.
-
Add a constant amount of recombinant luciferase enzyme to each well.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
Interpretation: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme. The IC50 value can be calculated from the resulting dose-response curve.
Data Summary: Flavonoid Inhibition of Luciferases
| Luciferase Type | Susceptibility to Flavonoid Inhibition | Notes |
| Firefly Luciferase | High | Flavonoids can act as competitive or non-competitive inhibitors.[3][4][5] |
| Renilla Luciferase | Low | Generally less susceptible to inhibition by flavonoids, making it a good choice for a control reporter in dual-luciferase assays.[3][4] |
Troubleshooting Guide: Fluorescence-Based Assays
Issue: High background fluorescence or quenching of the fluorescent signal.
This compound's chemical structure gives it intrinsic fluorescent properties (autofluorescence) and the potential to absorb light at wavelengths used to excite or detect other fluorophores, leading to signal quenching.
Signaling Pathway of Potential Fluorescence Interference
Caption: Mechanisms of this compound interference in fluorescence assays.
Experimental Protocol: Assessing Autofluorescence and Quenching
Materials:
-
Black, clear-bottom 96-well plates
-
Assay buffer
-
This compound stock solution
-
Your fluorescent dye/probe
Procedure for Autofluorescence:
-
Prepare a serial dilution of this compound in the assay buffer in the 96-well plate.
-
Include a buffer-only control.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
Interpretation: A significant fluorescence signal from the this compound-containing wells compared to the buffer-only control indicates autofluorescence.
Procedure for Quenching:
-
Prepare a solution of your fluorescent dye at its working concentration in the assay buffer.
-
Add a serial dilution of this compound to the dye solution.
-
Measure the fluorescence at the appropriate wavelengths.
Interpretation: A dose-dependent decrease in the fluorescence signal of the dye in the presence of this compound suggests quenching.
Data Summary: Spectral Properties of this compound
Understanding the absorption spectrum of this compound is key to predicting potential interference.
| Spectral Property | Wavelength (approx.) | Implication for Assays |
| Absorption Maxima | ~275 nm and ~335 nm | This compound may interfere with assays that use UV or near-UV excitation wavelengths. |
To minimize interference, select fluorescent probes with excitation and emission wavelengths that do not overlap with the absorption spectrum of this compound. Red-shifted dyes are often a good choice.
References
- 1. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
Low yield in Scutellarein synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Scutellarein, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound important for research?
A1: this compound is a bioactive flavonoid with significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] While it can be extracted from natural sources like Erigeron breviscapus, this is often insufficient to meet research and development demands.[3][4] Chemical synthesis provides a reliable and scalable source of this compound, enabling extensive pharmacological studies and the development of new therapeutic agents.[5][6] Furthermore, synthetic routes allow for the creation of derivatives to improve properties like solubility and bioavailability.[5][6][7][8]
Q2: What are the common strategies for this compound synthesis?
A2: Common strategies generally involve the construction of the flavonoid backbone followed by modification of functional groups. Key approaches include:
-
Total Synthesis from Phenol Derivatives: Building the molecule from simple precursors like 3,4,5-trimethoxyphenol (B152058). This route offers high control but can involve multiple steps.[4]
-
Hydrolysis of Scutellarin (B1681692): Scutellarin, the glucuronide form of this compound, is more abundant in nature. Its hydrolysis can yield this compound, though this method has historically suffered from low yields (around 17%).[4][9]
-
Biosynthesis: Engineering microorganisms like E. coli or yeast to produce this compound de novo from simple sugars is an emerging and promising approach for large-scale production.[3][10][11]
Q3: What are the primary reasons for low yields in this compound synthesis?
A3: Low yields can arise from several factors:
-
Incomplete Reactions: Steps like condensation, cyclization, or demethylation may not proceed to completion.
-
Side Reactions: The formation of by-products, such as isomers from unwanted rearrangements (e.g., Wessely-Moser rearrangement), can reduce the yield of the desired product.[12][13]
-
Degradation: The polyhydroxylated flavonoid structure can be sensitive to harsh reaction conditions (e.g., strong acids, high temperatures), leading to degradation.
-
Purification Losses: this compound and its intermediates can be difficult to purify, leading to significant material loss during chromatography or recrystallization.
-
Poorly Optimized Protocols: Reaction conditions such as temperature, solvent, catalyst, and reaction time are critical and must be finely tuned for optimal results.[9]
Troubleshooting Guide
Problem 1: Low yield during final demethylation step using BBr₃ or HBr.
Q: My final demethylation of the protected this compound precursor is resulting in a very low yield. What could be going wrong?
A: Demethylation of aryl methyl ethers is a common challenge. The issues often lie in the reaction conditions or the work-up procedure.
Possible Causes & Solutions:
-
Reagent Stoichiometry: Boron tribromide (BBr₃) is a strong Lewis acid and can coordinate with multiple oxygen atoms. While a 1:1 ether-to-BBr₃ ratio is often used, an excess of BBr₃ (e.g., 2-3 equivalents per methyl ether group) is frequently required to drive the reaction to completion.[14][15]
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78°C to 0°C) to control reactivity, followed by warming to room temperature.[15] If the yield is low, consider allowing the reaction to stir at room temperature for a longer duration.
-
Harsh Conditions (HBr): Using hydrobromic acid (HBr) requires elevated temperatures, which can lead to degradation of the sensitive polyhydroxyflavone structure.[16] If using HBr, ensure strict control of temperature and reaction time.
-
Work-up Issues: Quenching the reaction is a critical step. Adding methanol (B129727) (MeOH) to quench excess BBr₃ can sometimes lead to the formation of agglomerates during aqueous extraction, trapping the product.[16]
-
Alternative Quench: Try quenching the reaction by slowly adding it to ice water or a chilled saturated sodium bicarbonate (NaHCO₃) solution.[16]
-
Extraction: If an agglomerate forms between the aqueous and organic layers, try adding brine (saturated NaCl solution) to break the emulsion and improve phase separation.[16]
-
Problem 2: Formation of isomeric impurities and low purity of the final product.
Q: I am observing multiple spots on my TLC, suggesting the presence of isomers. How can I prevent this?
A: This is likely due to a Wessely-Moser rearrangement, a known isomerization reaction in flavonoid chemistry that occurs under acidic conditions, causing migration of substituents on the A-ring.[12][13][17]
Possible Causes & Solutions:
-
Acid-Catalyzed Rearrangement: The final demethylation step, often performed with strong acids like HBr or Lewis acids like BBr₃, can induce the rearrangement. The reaction involves the opening of the pyrone ring and re-cyclization, which can lead to a mixture of isomers.
-
Minimizing Rearrangement:
-
Milder Reagents: If possible, explore milder demethylating agents.
-
Control Reaction Time and Temperature: Do not heat the reaction mixture for longer than necessary. The rearrangement is often thermodynamically driven, so prolonged reaction times at high temperatures can favor the formation of the more stable isomer, which may not be your target.[17]
-
Strategic Synthesis Design: Design the synthesis to introduce the correct substitution pattern early, potentially avoiding the need for conditions that promote rearrangement in later steps. A regioselective bromination step has been used to facilitate a high-yielding pathway.[18]
-
Problem 3: Low yield in the conversion of the chalcone (B49325) intermediate to the flavone (B191248).
Q: The cyclization and oxidation of my chalcone intermediate to form the flavone ring is inefficient. How can I improve this step?
A: This transformation is a critical step in building the flavonoid core. A common and effective method is the Algar-Flynn-Oyamada (AFO) reaction, but an alternative is using iodine in DMSO.
Possible Causes & Solutions:
-
Inefficient Oxidative Cyclization: The reaction may not be proceeding efficiently due to the choice of reagents or conditions.
-
Optimized Protocol (I₂/DMSO): A high-yielding method involves heating the chalcone intermediate in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine (I₂). This system acts as an efficient oxidant to facilitate the cyclization and subsequent aromatization to the flavone ring.
-
Conditions: Typically, the reaction is performed at reflux (e.g., 100°C) for a few hours.[4]
-
Work-up: The reaction is often worked up by pouring the mixture into water and collecting the precipitated product, which is then purified. The workup may include a wash with sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to remove excess iodine.[4]
-
Data Summary Tables
Table 1: Comparison of Selected this compound Synthesis Routes
| Starting Material(s) | Key Steps | No. of Steps | Overall Yield | Reference |
| Scutellarin | Acid Hydrolysis | 1 | ~17% | [4][9] |
| 3,4,5-Trimethoxyphenol | Acetylation, Aldol Condensation, Cyclization/Oxidation, Demethylation | 4 | ~58% | [4] |
| 2-hydroxy-4,5,6-trimethoxyacetophenone | Acetylation, Baker-Venkataraman rearrangement, Cyclization | 3 | Low Yield | [4] |
| Naringenin | Biosynthesis via engineered microbes | Multi-step pathway | 106.5 mg/L (titer) | [3][19] |
Table 2: Optimization of Scutellarin Hydrolysis to this compound
| Run | Catalyst (H₂SO₄) Conc. | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 1 mol/L | Water | 90°C | 24 | 0 |
| 2 | 3 mol/L | Water | 90°C | 24 | 0 |
| 3 | 3 mol/L | 50% Ethanol (B145695) | 90°C | 48 | 8.2 |
| 4 | 3 mol/L | 90% Ethanol | 90°C | 48 | 12.1 |
| 5 | 3 mol/L | 90% Ethanol | 120°C | 48 | 17.3 |
| Data adapted from a study on optimizing the hydrolysis of scutellarin.[9] |
Key Experimental Protocols
Protocol 1: High-Yield (58%) Four-Step Synthesis of this compound[4]
This protocol starts from 3,4,5-trimethoxyphenol.
Step 1: Acetylation (Synthesis of Compound 4)
-
To a solution of 3,4,5-trimethoxyphenol in acetic acid, add BF₃·Et₂O.
-
Reflux the mixture at 85°C for 2.5 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into ice water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone (B2412884) (Compound 4). (Reported Yield: 92%)
Step 2: Aldol Condensation (Synthesis of Compound 5)
-
Dissolve Compound 4 in ethanol and add 4-methoxybenzaldehyde (B44291) (1.5 equiv.).
-
Add potassium tert-butoxide (t-BuOK) (2.5 equiv.) to the solution.
-
Reflux the mixture at 85°C for 4 hours.
-
After cooling, pour the mixture into ice water containing HCl.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield the chalcone (Compound 5). (Reported Yield: 86%)
Step 3: Oxidative Cyclization (Synthesis of Compound 6)
-
Dissolve the chalcone (Compound 5) in DMSO.
-
Add a catalytic amount of iodine (I₂).
-
Reflux the mixture at 100°C for 2 hours.
-
After cooling, pour the reaction mixture into an aqueous solution of 10% Na₂S₂O₃.
-
Filter the precipitate and recrystallize from ethanol to yield 4',6,7,8-tetramethoxyflavone (Compound 6). (Reported Yield: 82%)
Step 4: Demethylation (Synthesis of this compound)
-
Dissolve Compound 6 in acetic acid.
-
Add 40% hydrobromic acid (HBr).
-
Heat the mixture at 120°C for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into ice water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to afford this compound. (Reported Yield: 90%)
Protocol 2: Optimized Hydrolysis of Scutellarin[9]
-
Add Scutellarin to a solution of 90% ethanol containing 3.0 mol/L H₂SO₄.
-
Heat the mixture under a nitrogen atmosphere at 120°C for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and process via standard aqueous work-up and purification (e.g., filtration and recrystallization) to obtain this compound. (Reported Yield: 17.3%)
Visualizations
Caption: High-yield four-step synthesis workflow for this compound.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: Troubleshooting logic for the BBr₃ demethylation step.
References
- 1. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Chemical Synthesis of this compound: An in Vivo Metabolite of Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of this compound Derivatives Based on Scutellarin Metabolic Mechanism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound derivatives to increase biological activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Protective Effect of this compound on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improve the Biosynthesis of Baicalein and this compound via Manufacturing Self-Assembly Enzyme Reactor In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A convenient extension of the Wessely-Moser rearrangement for the synthesis of substituted alkylaminoflavones as neuroprotective agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Scutellarein Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrolysis of Scutellarin to Scutellarein.
Hydrolysis of Scutellarin to this compound
The hydrolysis of the glycosidic bond in Scutellarin yields its aglycone, this compound. This can be achieved through two primary methods: acid hydrolysis and enzymatic hydrolysis. The choice of method depends on factors such as desired yield, reaction time, and downstream applications.
Challenges in Scutellarein extraction from plant material
Welcome to the technical support center for Scutellarein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the extraction of this compound from plant material.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete cell wall disruption of the plant material. | Ensure the plant material is ground into a fine powder before extraction.[1] |
| Inappropriate solvent selection. | The polarity of the solvent is crucial. Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 50-80%) are often effective.[1][2] For greener alternatives, deep eutectic solvents (DES) have shown high extraction yields.[3][4] | |
| Suboptimal extraction temperature. | Excessive heat can lead to the degradation of this compound. An optimal temperature range is typically between 40-70°C.[1] | |
| Insufficient extraction time. | While longer extraction times can increase yield, prolonged exposure to high temperatures can cause degradation. Optimization is key; for instance, ultrasound-assisted extraction (UAE) can reduce extraction time significantly compared to maceration.[1][4] | |
| Inadequate solvent-to-solid ratio. | A low ratio may result in incomplete extraction. Ratios between 10:1 and 40:1 (mL/g) are commonly used and should be optimized for your specific plant material and extraction method.[1][5] | |
| Degradation of this compound | High extraction temperatures. | Maintain the extraction temperature within the optimal range (40-70°C) and monitor it closely.[1][4] |
| Presence of degrading enzymes in the plant material. | Consider blanching the plant material before extraction to deactivate enzymes. | |
| Exposure to light or oxygen. | Conduct the extraction and subsequent processing steps in a dark or amber-colored vessel and consider using an inert atmosphere (e.g., nitrogen) if degradation is severe. | |
| Co-extraction of Impurities | Non-selective solvent system. | While highly efficient for this compound, the chosen solvent may also extract a wide range of other compounds. |
| Complex plant matrix. | The inherent complexity of the plant material leads to the co-extraction of pigments, lipids, and other flavonoids. | |
| Difficulty in Purification | Presence of structurally similar flavonoids. | The crude extract will likely contain other flavonoids with similar polarities to this compound, making separation challenging. |
| Insufficiently optimized chromatographic conditions. | The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) and mobile phase gradient is critical for successful purification.[1] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound?
The most effective method depends on the available equipment, desired yield, and time constraints.
-
Maceration: A simple and widely used technique, but it can be time-consuming (24-72 hours).[1]
-
Ultrasound-Assisted Extraction (UAE): Offers higher yields in shorter times (e.g., 30-60 minutes) compared to conventional methods by using ultrasonic waves to enhance extraction.[1][6]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster extraction.[6]
-
Accelerated Solvent Extraction (ASE): Found to be a promising methodology for the extraction of this compound.[7][8]
-
Supercritical Fluid Extraction (SFE): Uses supercritical carbon dioxide as a solvent, which is advantageous for preserving the biological activity of the compound.[6][9]
2. Which solvent system is best for this compound extraction?
A mixture of ethanol or methanol and water is generally recommended. The optimal ratio depends on the specific plant material, but concentrations of 50-70% ethanol are common.[1][10] Using a binary solvent system has been suggested to be more effective than a mono-solvent system.[2] Deep eutectic solvents (DES) are emerging as green and efficient alternatives to organic solvents.[3][4]
3. How can I optimize my extraction parameters?
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing multiple extraction parameters simultaneously, such as solvent concentration, extraction time, temperature, and solvent-to-solid ratio, to achieve the maximum yield.[5][11][12]
4. My crude extract is full of chlorophyll (B73375) and other pigments. How can I remove them?
Initial purification can be achieved using column chromatography with adsorbents like silica gel or macroporous resins.[1][13] A non-polar solvent wash of the initial extract before proceeding with more polar solvents for this compound extraction can also help remove some pigments and lipids.
5. How can I purify this compound from the crude extract?
Column chromatography is a standard method for purification.[1] Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully used for the purification of scutellarin (B1681692).[14] Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction to aid in experimental design and comparison.
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Maceration | 80:20 Methanol:Water | Room Temp | 24-72 h | - | [1] |
| Ultrasound-Assisted Extraction (UAE) | 50-70% Ethanol | 40-70 | 30-60 min | Higher than maceration | [1] |
| Accelerated Solvent Extraction (ASE) | Ethanol | - | - | 1.547 ng (highest concentration) | [7][8] |
| Soxhlet Assisted Extraction (SAE) | Ethanol | - | - | 1.027 ng | [8] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | - | 10 min | High | [10] |
| Supercritical Fluid Extraction (SFE) | CO₂ with modifier | 50 | - | High | [9] |
Table 2: Optimal Conditions for Flavonoid Extraction from Scutellaria Species using RSM
| Plant Species | Optimal Solvent Concentration | Optimal Solvent-to-Solid Ratio | Optimal Temperature (°C) | Optimal Time (h) | Predicted Yield (mg/g) | Reference |
| Scutellaria violacea | 52.3% Methanol/Water | 12.46:1 | - | 6.07 | Baicalein (B1667712): 2.9, Pinostrobin (B192119): 4.05 | [5] |
| Scutellaria baicalensis | 52.98% Ethanol | 35.23:1 | 62.46 | 2.12 | 19.437 | [11][12] |
Experimental Protocols
1. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for specific plant materials.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, aerial parts) in the shade and grind it into a fine powder.[1]
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 50-70% ethanol) at a predetermined liquid-to-solid ratio (e.g., 20:1 to 40:1 mL/g).[1]
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath and apply ultrasonic power (e.g., 250-400 W) for a specified duration (e.g., 30-60 minutes).[1]
-
Temperature Control: Maintain the extraction temperature within an optimal range (e.g., 40-70°C).[1]
-
Filtration: After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
2. Protocol for Purification by Column Chromatography
-
Adsorption of Crude Extract: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Column Packing: Prepare a chromatography column packed with a stationary phase such as silica gel or Sephadex LH-20.[1]
-
Loading: Carefully load the adsorbed extract onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform (B151607) and methanol.[1]
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.[1]
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic extraction and purification of scutellarin from Erigerontis Herba using deep eutectic solvent [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and extraction optimization of baicalein and pinostrobin from Scutellaria violacea through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Extraction and Quantification of this compound from Leaves of Triumfetta rhomboidea Using RP-HPLC | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two-step purification of scutellarin from Erigeron breviscapus (vant.) Hand. Mazz. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scutellarein Experiments
Welcome to the technical support center for researchers working with Scutellarein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates upon dilution in cell culture media. What should I do?
A1: This is a common issue due to this compound's low aqueous solubility.[1][2] To ensure a homogenous solution and consistent experimental concentrations, consider the following:
-
Proper Dissolution: Initially, dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. Selleck Chemicals suggests a solubility of up to 57 mg/mL (199.13 mM) in fresh DMSO.[3]
-
Avoid Moisture in DMSO: Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortexing: Vortex the diluted solution thoroughly before adding it to your cells.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment to avoid precipitation that can occur over time.[3]
Q2: I'm observing significant variability in cell viability results with the MTT assay when using this compound. Why is this happening?
A2: Flavonoids like this compound are known to interfere with tetrazolium-based viability assays, such as the MTT assay.[4][5][6] This interference can lead to an overestimation of cell viability and inaccurate IC50 values.[4][5] The primary reason for this is that flavonoids can directly reduce the MTT reagent to its colored formazan (B1609692) product, a reaction that is typically indicative of cellular metabolic activity.[5][6]
To mitigate this issue, consider the following:
-
Use an Alternative Assay: It is highly recommended to use a non-tetrazolium-based assay for determining cell viability with flavonoid compounds. The Sulforhodamine B (SRB) assay is a suitable alternative as it measures cell protein content and is less likely to be affected by the reducing properties of flavonoids.[6]
-
Include Proper Controls: If you must use an MTT assay, include a "no-cell" control where this compound is added to the MTT reagent in the absence of cells. This will help you quantify the extent of direct MTT reduction by the compound.
-
Wash Cells Before Adding MTT: After the treatment period with this compound, wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any residual compound that could interfere with the assay.
Q3: My Western blot results for PI3K/Akt or MAPK/ERK pathway proteins are inconsistent after this compound treatment. What are the possible causes?
A3: Inconsistent Western blot results can arise from several factors, ranging from sample preparation to antibody selection.[7][8][9][10][11] Here are some key areas to troubleshoot:
-
Protein Lysate Quality: Ensure consistent protein extraction by using a suitable lysis buffer containing protease and phosphatase inhibitors. The stability of phosphorylated proteins is critical, so work quickly and on ice.
-
Protein Quantification: Accurately quantify the protein concentration in each lysate to ensure equal loading in each lane of the gel.
-
Antibody Quality: Use antibodies that have been validated for the specific application (Western blotting) and target species. The quality and specificity of primary antibodies, especially for phosphorylated proteins, are crucial.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, for example, by using a Ponceau S stain.
-
Blocking and Washing: Optimize blocking conditions (e.g., using BSA instead of milk for phospho-antibodies) and ensure thorough washing steps to minimize background and non-specific binding.[7][9]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results and account for any loading inaccuracies.
Troubleshooting Guides
Inconsistent Apoptosis Assay Results
Problem: You are observing high variability in the percentage of apoptotic cells when treating with this compound, as measured by Annexin V/PI flow cytometry.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis in your specific cell line. Concentrations can vary significantly between cell types.[12][13] |
| Inconsistent Incubation Time | Optimize the incubation time. Apoptosis is a dynamic process, and the peak of apoptosis may occur at different time points depending on the cell line and this compound concentration. |
| Cell Confluency | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Over-confluent or sparse cultures can respond differently to treatment. |
| Staining Procedure | Adhere strictly to the Annexin V/PI staining protocol. Ensure that cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. |
| Flow Cytometer Settings | Calibrate the flow cytometer before each experiment and ensure that the compensation settings are correctly adjusted to prevent spectral overlap between the FITC (Annexin V) and PI channels. |
Variable Cell Cycle Analysis Data
Problem: The cell cycle distribution of this compound-treated cells is not consistent across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Synchronization | If you are looking for subtle changes in the cell cycle, consider synchronizing the cells before treatment. |
| Fixation Technique | Use ice-cold 70% ethanol (B145695) for fixation and add it dropwise while gently vortexing the cell suspension to prevent cell clumping.[12][13] |
| RNase Treatment | Ensure complete digestion of RNA by incubating with RNase A, as residual RNA can interfere with propidium (B1200493) iodide (PI) staining of DNA. |
| Staining Time and Temperature | Standardize the PI staining time and temperature to ensure consistent DNA intercalation. |
| Data Analysis | Use a consistent gating strategy for data analysis to define the G0/G1, S, and G2/M phases of the cell cycle. |
Discrepancies in Anti-Inflammatory Marker Expression
Problem: You are observing inconsistent changes in the expression of inflammatory markers (e.g., IL-6, TNF-α, COX-2) in response to this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inducer Concentration and Timing | If you are using an inflammatory stimulus like lipopolysaccharide (LPS), ensure its concentration and the timing of its addition relative to this compound treatment are consistent. |
| Assay Sensitivity (qPCR and ELISA) | For qPCR, use validated primer sets and appropriate reference genes for normalization. For ELISA, ensure the standard curve is accurate and the samples are within the linear range of the assay. |
| Cell Line and Passage Number | The inflammatory response can vary between cell lines and even with the passage number of the same cell line. Use cells within a consistent passage range. |
| Sample Collection and Storage | For qPCR, process samples immediately for RNA extraction or store them in an RNA stabilization solution. For ELISA, collect supernatants and store them at -80°C to prevent degradation of cytokines. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| K562 (Leukemia) | WTS-1 | 6 | [14] |
| A549 (Lung Cancer) | CCK-8 | Not specified, dose-dependent inhibition | [13] |
| Hep3B (Hepatocellular Carcinoma) | MTT | Dose-dependent inhibition (100-600 µM) | [12] |
| MCF-7 (Breast Cancer) | CCK-8 | Not specified, dose-dependent inhibition | [15] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| Hep3B | 100-300 | 24 | Increased early and total apoptosis | [12] |
| Hep3B | 100-300 | 24 | G2/M phase arrest | [12] |
| A549 | 200-600 | 24 | G0/G1 phase arrest | [13] |
| K562 | Not specified | Not specified | G0/G1 cell cycle arrest | [14] |
Experimental Protocols
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: After treatment, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Protocol: Western Blotting for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (e.g., at Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for Western Blotting experiments.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and Bioactivity Characterization of this compound Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. biocompare.com [biocompare.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. This compound Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scutellarin exerts anticancer effects on human leukemia cells via induction of Sub-G1 cell cycle arrest, apoptosis and also inhibits migration and invasion by targeting Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scutellarein Prodrug Strategies for Improved Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on scutellarein prodrug strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the delivery of this compound?
A1: this compound, a flavone (B191248) with significant therapeutic potential, faces several delivery challenges that limit its clinical application. The primary obstacles include:
-
Low Aqueous Solubility: this compound is poorly soluble in water (approximately 0.02 mg/mL), which hinders its formulation and in vivo dissolution.[1]
-
Poor Permeability: As a BCS class IV drug, it exhibits low intestinal permeability, leading to poor absorption after oral administration.[2]
-
Low Oral Bioavailability: Consequently, the oral bioavailability of this compound is very low, reported to be around 10.6% in rats and 0.4% in beagles.[2]
-
First-Pass Metabolism: Scutellarin (B1681692), the glycoside form often found in nature, is hydrolyzed to this compound in the intestine, which then undergoes extensive first-pass metabolism.[2]
-
Rapid Plasma Elimination: this compound has a short biological half-life, leading to rapid clearance from the bloodstream.[1]
Q2: What are the most common prodrug strategies to improve this compound delivery?
A2: Several prodrug strategies have been investigated to overcome the delivery challenges of this compound:
-
Esterification: Creating ester prodrugs at the carboxyl group of scutellarin, such as ethyl, benzyl (B1604629), and N,N-diethylglycolamide esters, can increase lipophilicity and oral bioavailability.[3]
-
Amino Acid Conjugation: Synthesizing L-amino acid prodrugs of this compound at the 4'-position aims to leverage active transport mechanisms to enhance absorption and improve physicochemical properties.[4]
-
Triglyceride-Mimetic Prodrugs: Designing prodrugs that mimic triglycerides can promote intestinal lymphatic transport, thereby bypassing first-pass metabolism and increasing oral bioavailability.[2][5][6]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to scutellarin can dramatically increase its water solubility.[1]
-
Nanocarrier-Based Prodrugs: Encapsulating this compound or its prodrugs into nanoparticles, such as liposomes or polymeric nanoparticles, can improve stability, control release, and enhance bioavailability.
Q3: How does the triglyceride-mimetic prodrug strategy enhance the oral bioavailability of scutellarin?
A3: The triglyceride-mimetic prodrug strategy enhances the oral bioavailability of scutellarin primarily by promoting its absorption through the intestinal lymphatic system.[2] This approach bypasses the hepatic first-pass metabolism, which is a major barrier for the oral delivery of scutellarin.[2] These prodrugs are designed to be recognized and processed similarly to dietary triglycerides, facilitating their incorporation into chylomicrons and subsequent uptake into the lymphatic circulation.[2]
Troubleshooting Guides
Prodrug Synthesis and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield during esterification. | Incomplete reaction; degradation of starting material or product; inappropriate reaction conditions (temperature, time, catalyst). | Optimize reaction conditions: try different catalysts (e.g., EDCI, DMAP), adjust the molar ratio of reactants, vary the reaction temperature and time. Ensure all reagents and solvents are anhydrous. Monitor the reaction progress using TLC. |
| Difficulty in purifying the synthesized prodrug. | Co-elution of impurities with the product during column chromatography; instability of the prodrug on silica (B1680970) gel. | Try different solvent systems for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina). Alternative purification methods like preparative HPLC or recrystallization can also be explored. |
| Prodrug instability during storage. | Hydrolysis of the ester or other labile bonds; sensitivity to light or temperature. | Store the purified prodrug under inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Protect from light by using amber vials. |
In Vitro and In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro release studies. | Inconsistent nanoparticle size or drug loading; aggregation of nanoparticles in the release medium; inaccurate quantification of the released drug. | Ensure the nanoparticle formulation is optimized for uniform size and high entrapment efficiency. Use appropriate dispersion techniques (e.g., sonication) before starting the release study. Validate the analytical method (e.g., HPLC) for accuracy and precision. |
| Low oral bioavailability in animal studies despite successful in vitro results. | Poor in vivo stability of the prodrug in the gastrointestinal tract; inefficient absorption; rapid metabolism in the intestinal wall or liver. | Evaluate the stability of the prodrug in simulated gastric and intestinal fluids.[2] Investigate potential metabolism by intestinal microsomes. Consider co-administration with absorption enhancers or enzyme inhibitors. |
| Inconsistent pharmacokinetic profiles between animals. | Variability in animal physiology (e.g., gastric emptying time, intestinal transit time); improper drug administration; errors in blood sampling. | Standardize the experimental conditions, including fasting period and animal handling. Ensure accurate and consistent dosing. Follow a strict and consistent blood sampling schedule. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and its Prodrugs
| Compound | Strategy | Water Solubility | Log P | Stability (Half-life) | Reference |
| Scutellarin | - | 0.02 mg/mL | -2.56 | - | [1][2] |
| This compound 4'-L-amino acid ester derivatives | Amino Acid Conjugation | 1796 - 4100 µg/mL | - | 0.5 h | [4] |
| This compound 4'-L-amino acid ether derivatives | Amino Acid Conjugation | 27.7 - 81.1 µg/mL | - | 9 - 92 h | [4] |
| N,N-diethylglycolamide ester of scutellarin | Esterification | ~0.7 mg/mL (35-fold increase) | 1.48 | ~16 days (pH 4.2) | [3] |
| PEG-scutellarin prodrug (7e) | PEGylation | 783.88 mg/mL | - | 18.62 min (in vivo) | [1] |
Table 2: Pharmacokinetic Parameters of Scutellarin and its Prodrugs in Rats
| Compound/Formulation | Dose (equivalent to Scu) | Cmax (µg/L) | AUC(0-24h) (µg/L*h) | Relative Bioavailability | Reference |
| Scutellarin solution | 25 mg/kg | 453.2 | 2092.1 | 1.00 | [2] |
| Scu-Me-C5-TG solution | 62.5 mg/kg | 778.6 | 4697.6 | 2.24 | [2] |
| Scu-Me-C5-βMe-TG solution | 62.5 mg/kg | 956.3 | 5146.4 | 2.45 | [2] |
| Emulsion of N,N-diethylglycolamide ester | - | - | - | 1.58-fold enhancement | [3] |
Experimental Protocols
Synthesis of Triglyceride-Mimetic Prodrugs of Scutellarin
This protocol is adapted from Wang et al., 2021.[2]
1. Esterification of Scutellarin (Scu-Me):
-
Add scutellarin (1.00 g, 2.16 mmol) to methanol (B129727).
-
Cool the mixture to 0°C and add sulfoxide (B87167) chloride dropwise.
-
Allow the reaction to gradually warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and wash the solid with cold methanol.
-
Dry the product to obtain Scu-Me as a yellow solid.
2. Synthesis of Intermediate A:
-
Acylate 2-hydroxypropane-1,3-diyl dipalmitate (1,3-DG) with the corresponding anhydride (B1165640) in the presence of DMAP in DCM at room temperature for 24 hours.
-
Purify the product by column chromatography.
3. Condensation to form the Prodrug:
-
Condense Intermediate A with Scu-Me using EDCI and DMAP in DMF at room temperature overnight.
-
Purify the final prodrug by column chromatography.
In Vitro Stability Assay in Simulated Gastric Fluid (SGF)
This protocol is adapted from Wang et al., 2021.[2][7]
1. Preparation of SGF:
-
Dissolve 10 g of pepsin in 800 mL of water.
-
Add 16.4 mL of dilute hydrochloric acid.
-
Add water to a final volume of 1000 mL and mix well.
2. Stability Study:
-
Add 20 µL of the prodrug solution (1 mg/mL) to 1 mL of SGF.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120, and 180 min), withdraw 20 µL of the mixture.
-
Add the withdrawn sample to 180 µL of methanol to stop the reaction.
-
Vortex the mixture for 5 minutes and centrifuge at 16,000 rpm for 15 minutes.
-
Analyze the supernatant using UHPLC-MS/MS to quantify the remaining prodrug.
Oral Bioavailability Study in Rats
This protocol is adapted from Wang et al., 2021.[2][7]
1. Animal Preparation:
-
Use female Sprague-Dawley (SD) rats.
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the rats into groups (n=5 per group) for scutellarin solution and prodrug solutions.
2. Drug Administration:
-
Administer the scutellarin solution (25 mg/kg) or prodrug solutions (at an equivalent dose of scutellarin) orally by gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Centrifuge the blood samples at 16,000 rpm for 15 minutes to separate the plasma.
4. Sample Preparation and Analysis:
-
To 100 µL of plasma, add 900 µL of methanol to precipitate proteins.
-
Vortex the mixture for 5 minutes and centrifuge at 16,000 rpm for 15 minutes.
-
Analyze the supernatant using a validated UHPLC-MS/MS method to determine the concentration of scutellarin.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative oral bioavailability (Frel) using the formula: Frel (%) = (AUCprodrug / AUCscutellarin) × (Dosescutellarin / Doseprodrug) × 100.
Visualizations
References
- 1. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and anti-oxidative evaluation of L-amino acid prodrugs of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up Scutellarein Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Scutellarein for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis and purification of this compound.
Issue 1: Low Yield in the First Step (Acetylation)
-
Question: We are experiencing a low yield (<<90%) in the first step of the synthesis, the acetylation of 3,4,5-trimethoxyphenol (B152058) to produce 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone (B2412884). What are the potential causes and solutions?
-
Answer:
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred under a nitrogen atmosphere at 85°C for the full 2.5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Potential Cause 2: Moisture in Reagents. The presence of water can interfere with the reaction.
-
Solution: Use anhydrous acetic acid and ensure the boron trifluoride etherate (BF₃·Et₂O) is fresh and has been handled under anhydrous conditions.
-
-
Potential Cause 3: Improper Work-up. Product may be lost during the extraction phase.
-
Solution: When adding ice water, do so slowly to avoid rapid quenching that can trap the product. Ensure thorough extraction with ethyl acetate (B1210297) (at least three times) and proper drying of the combined organic layers with a drying agent like sodium sulfate (B86663) before concentration.[1]
-
-
Issue 2: Formation of By-products in the Aldolization Step
-
Question: During the second step, the aldolization reaction between 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone and 4-methoxybenzaldehyde (B44291), we are observing significant by-product formation. How can we minimize this?
-
Answer:
-
Potential Cause 1: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to side reactions.
-
Solution: Use a precise 1.5 equivalents of 4-methoxybenzaldehyde and 2.5 equivalents of potassium tert-butoxide (t-BuOK) relative to the starting acetophenone.[1]
-
-
Potential Cause 2: Temperature Fluctuation. The reaction temperature is critical for controlling selectivity.
-
Solution: Maintain a steady reflux at 85°C for the duration of the 4-hour reaction.[1] Use a temperature-controlled heating mantle and condenser to ensure stable conditions.
-
-
Potential Cause 3: Impure Starting Materials. Impurities in the reactants can lead to undesired side products.
-
Solution: Use highly pure starting materials. If necessary, recrystallize or purify the 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone before proceeding.
-
-
Issue 3: Incomplete Cyclization to Form the Flavone (B191248) Backbone
-
Question: The third step, the oxidative cyclization of the chalcone (B49325) intermediate to form the flavone, is resulting in a low yield of the desired product. What could be the issue?
-
Answer:
-
Potential Cause 1: Inefficient Oxidizing Agent. The iodine may not be effectively mediating the cyclization.
-
Solution: Ensure the iodine used is of high purity. The reaction should be refluxed in DMSO at 100°C for 2 hours.[1]
-
-
Potential Cause 2: Presence of Water. Trace amounts of water can hinder the reaction.
-
Solution: Use anhydrous DMSO as the solvent.
-
-
Potential Cause 3: Insufficient Reaction Time. The reaction may need more time to go to completion.
-
Solution: Monitor the reaction by TLC. If starting material is still present after 2 hours, the reaction time can be extended.
-
-
Issue 4: Incomplete Demethylation in the Final Step
-
Question: The final demethylation step to yield this compound is not proceeding to completion, leaving partially methylated intermediates. How can this be resolved?
-
Answer:
-
Potential Cause 1: Insufficient Reagent or Reaction Time. The hydrobromic acid may be consumed before the reaction is complete, or the reaction time may be too short.
-
Solution: The reaction requires a significant duration of 24 hours under reflux with 40% hydrobromic acid in acetic acid.[1] Ensure the reaction is maintained under a nitrogen atmosphere throughout this period.
-
-
Potential Cause 2: Low Reaction Temperature. The temperature may not be high enough for the demethylation to occur efficiently.
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux for the entire 24-hour period.[1]
-
-
Issue 5: Difficulty in Purifying the Final this compound Product
-
Question: We are facing challenges in purifying the final this compound product to >98% purity for our preclinical studies. What purification strategies are recommended?
-
Answer:
-
Potential Cause 1: Ineffective Crystallization. The crude product may contain impurities that co-crystallize with this compound.
-
Solution: Try recrystallization from a different solvent system. Mixtures of ethanol (B145695) and water are often effective for flavonoids.
-
-
Potential Cause 2: Suboptimal Column Chromatography Conditions. The chosen solvent system for column chromatography may not be providing adequate separation.
-
Solution: For silica (B1680970) gel column chromatography, a gradient elution system can be effective. A mobile phase of ethyl acetate in petroleum ether (e.g., starting from a low percentage and gradually increasing) can provide good separation.[2]
-
-
Potential Cause 3: Co-eluting Impurities. Some impurities may have similar polarity to this compound, making separation by normal-phase chromatography difficult.
-
Solution: Consider using reverse-phase column chromatography (C18 silica) with a mobile phase of methanol (B129727) and water, with a small amount of acid (e.g., formic acid) to improve peak shape. High-Performance Thin-Layer Chromatography (HPTLC) has also been used for the separation of this compound.[3]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most efficient and scalable chemical synthesis route for this compound for preclinical studies?
-
Answer: A four-step synthesis starting from 3,4,5-trimethoxyphenol is reported to be highly efficient, with an overall yield of around 58%.[3] This method involves acetylation, aldolization, cyclization, and hydrolysis.[1]
-
Question: What are the key challenges in scaling up this compound synthesis?
-
Answer: Key challenges include maintaining high yields at each step, managing reaction temperatures and times for large volumes, ensuring the use of high-purity and anhydrous reagents, and developing a robust and scalable purification protocol to achieve the high purity required for preclinical trials.
-
Question: What are the storage and stability considerations for this compound?
-
Answer: As a flavonoid, this compound can be sensitive to light, heat, and oxidation. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at -20°C is recommended.
-
Question: Are there any biosynthetic methods for producing this compound?
-
Answer: Yes, biosynthetic approaches are being explored. One method involves the use of engineered E. coli to produce this compound, with reported titers of up to 120.4 mg/L in flask fermentation.[4] Another approach is the enzymatic hydrolysis of Scutellarin to yield this compound.[3]
-
Question: What are the known signaling pathways modulated by this compound that are relevant for preclinical studies?
-
Answer: this compound has been shown to modulate several signaling pathways, including the HIPPO-YAP pathway in breast cancer cells, the NF-κB/MAPKs pathway in inflammation, and the PI3K/Akt/NF-κB pathway.[5][6][7] It also affects glutamine metabolism in lung cancer.[8]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Steps | Overall Yield | Purity | Reference |
| Four-Step Chemical Synthesis | 3,4,5-trimethoxyphenol | Acetylation, Aldolization, Cyclization, Hydrolysis | ~58% | >98% (after purification) | [1][3] |
| Hydrolysis of Scutellarin | Scutellarin | Acid Hydrolysis (H₂SO₄ in 90% ethanol) | ~17.3% | Not specified | [2] |
| Biosynthesis in E. coli | Glucose (de novo) | Fermentation with engineered E. coli | 120.4 mg/L (titer) | Not specified | [4] |
Experimental Protocols
Protocol 1: Four-Step Chemical Synthesis of this compound
This protocol is based on the efficient synthesis method reported by Dong et al.[1]
Step 1: Acetylation - Synthesis of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone
-
To a stirring solution of 3,4,5-trimethoxyphenol (10 g, 54.5 mmol) in BF₃·Et₂O (25 mL), add acetic acid (15 mL).
-
Stir the mixture under a nitrogen atmosphere and heat to 85°C for 2.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add ice water (50 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow solid (yield: ~92%).
Step 2: Aldolization - Synthesis of (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
To a solution of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone (from Step 1) in ethanol, add 4-methoxybenzaldehyde (1.5 equivalents).
-
Add potassium tert-butoxide (t-BuOK) (2.5 equivalents) portion-wise while stirring.
-
Heat the reaction mixture to reflux at 85°C for 4 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone product (yield: ~86%).
Step 3: Oxidative Cyclization - Synthesis of 5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
-
Dissolve the chalcone from Step 2 in anhydrous DMSO.
-
Add iodine (I₂) (catalytic amount).
-
Heat the reaction mixture to reflux at 100°C for 2 hours.
-
Cool the mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Collect the precipitated solid by filtration, wash with water, and dry to get the flavone product (yield: ~82%).
Step 4: Demethylation - Synthesis of this compound
-
To a solution of the flavone from Step 3 in acetic acid, add 40% hydrobromic acid.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated crude this compound by filtration.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound (yield: ~90%).
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and petroleum ether) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Begin elution with 100% petroleum ether and gradually increase the polarity by adding increasing amounts of ethyl acetate. A suggested gradient could be from 0% to 50% ethyl acetate in petroleum ether.
-
Collect Fractions: Collect fractions and monitor them by TLC using a mobile phase of ethyl acetate:methanol:formic acid:water (20:2.7:0.5:2).[3]
-
Combine and Concentrate: Combine the pure fractions containing this compound (identified by comparison with a standard on TLC) and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Four-step chemical synthesis workflow for this compound.
Caption: Scutellarin's effect on the HIPPO-YAP signaling pathway.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. An Efficient Chemical Synthesis of this compound: An in Vivo Metabolite of Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improve the Biosynthesis of Baicalein and this compound via Manufacturing Self-Assembly Enzyme Reactor In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Scutellaria baicalensis in the Treatment of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Scutellarein research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls in Scutellarein research.
Section 1: Solubility and Bioavailability Challenges
Low aqueous solubility and poor oral bioavailability are significant hurdles in the preclinical and clinical development of this compound and its glycoside precursor, Scutellarin (B1681692).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] For aqueous solutions, you can prepare a stock solution in one of these organic solvents and then dilute it into your aqueous buffer or cell culture medium.[1] Ensure the final concentration of the organic solvent is low, as it can have physiological effects on cells.[1] For organic solvent-free aqueous solutions, this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2), but its solubility is limited (approximately 0.2 mg/ml).[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q2: My in vivo oral administration experiments are showing very low efficacy. Why is this happening?
A2: This is likely due to the poor oral bioavailability of Scutellarin/Scutellarein.[2][3] Scutellarin, the form often extracted from plants, has extremely low oral bioavailability (e.g., 0.40% ± 0.19% in Beagle dogs).[2] This is attributed to poor membrane permeability and high first-pass metabolism in the intestine and liver.[4] While its aglycone, this compound, has better absorption, it is often rapidly metabolized.[4][5]
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Several strategies are being explored to enhance bioavailability:
-
Advanced Formulations: Nanoformulations, liposomes, and co-crystallization techniques can improve solubility, stability, and absorption.[6][7]
-
Prodrugs: Designing triglyceride-mimetic prodrugs has been shown to promote intestinal lymphatic transport, bypassing first-pass metabolism and increasing oral bioavailability.[4]
-
Adjuvants: Co-administration with other compounds can sometimes improve absorption, though this requires careful investigation.
Troubleshooting Guide: Low Bioavailability
| Problem | Potential Cause | Recommended Solution |
| Low plasma concentration after oral gavage. | Poor absorption and/or high first-pass metabolism. | Consider intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism for initial efficacy studies. For oral studies, explore formulation strategies like nano-suspensions or prodrug approaches.[4][8] |
| Inconsistent results in animal studies. | Variability in absorption due to formulation issues. | Ensure the formulation is homogenous and stable. Prepare fresh for each experiment. Use a consistent vehicle and administration protocol. |
Data Summary: Solubility and Bioavailability
| Compound | Solvent | Solubility | Reference |
| Scutellarin | DMSO | ~15 mg/ml | [1] |
| Scutellarin | Dimethyl formamide | ~20 mg/ml | [1] |
| Scutellarin | PBS (pH 7.2) | ~0.2 mg/ml | [1] |
| This compound | DMSO | ~57 mg/ml | [9] |
| Compound | Animal Model | Oral Bioavailability | Reference |
| Scutellarin | Rats | 10.6% | [10] |
| Scutellarin | Beagle Dogs | 0.4% | [2][10] |
| Scutellarin | Humans (60 mg dose) | Cmax < 5.0 ng/mL | [4][10] |
Section 2: Purity and Stability
Ensuring the purity and stability of your this compound sample is fundamental to obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I be sure of the purity of my synthesized or purchased this compound?
A1: A single analytical method is insufficient to confirm purity. A multi-technique, or orthogonal, approach is essential.[11] This involves using a combination of chromatographic, spectroscopic, and physical methods to provide a comprehensive assessment.[11] An impurity that is "invisible" to one method may be easily detected by another.[11]
Q2: What are the best analytical methods for purity determination?
A2: The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate this compound from impurities and quantify its purity based on peak area percentage.[11][12] A purity level of >95% is often required for research.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and any detected impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect impurities, even those structurally similar to this compound.[11]
-
Melting Point Analysis: Pure crystalline compounds typically have a sharp and defined melting point range.[11]
Q3: My this compound solution seems to be degrading during my experiment. What could be the cause?
A3: this compound's stability is pH-dependent. Flavonoids with 5,6,7-trihydroxyl groups can be unstable, and degradation is often aggravated by increasing pH values.[13] For instance, the related compound baicalein (B1667712) degrades much faster at pH 7.4 than at more acidic pH levels.[13] It is also advisable to protect solutions from light.[14]
Experimental Protocol: Purity Analysis by HPLC
-
Objective: To quantify the purity of a this compound sample.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 1% acetic acid or 0.1M phosphate (B84403) buffer) and an organic phase (e.g., methanol, acetonitrile, or a combination).[12]
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, such as 280 nm or 335 nm.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Data Interpretation: Purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.[11]
-
Workflow for Purity Confirmation
Caption: Workflow for the orthogonal purity analysis of this compound.
Section 3: Experimental Design & In Vitro Assays
Careful experimental design is crucial to avoid misleading results. This section addresses common issues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What should I check?
A1: There are several factors to consider:
-
Concentration Range: Ensure you are using a sufficiently broad range of concentrations. The IC50 values can vary significantly between cell lines. For example, IC50 values for this compound in different acute myeloid leukemia (AML) cell lines ranged from 35.99 to 62.61 µM after 72 hours.[16] In nasopharyngeal carcinoma cells (NPC/HK1), the IC50 was 23.5 µM.[17]
-
Exposure Time: The duration of treatment is critical. Effects may only be apparent after 48 or 72 hours.[14][17]
-
Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number to ensure they are healthy and responsive.[14][18]
-
Assay Compatibility: Confirm that your viability assay (e.g., MTT, CCK-8) is not being directly affected by this compound. For example, compounds that alter cellular metabolism can interfere with MTT assays.[18]
-
Solubility in Media: Visually inspect your culture wells under a microscope after adding the compound to ensure it has not precipitated out of the solution at the final concentration.[14]
Q2: How do I select an appropriate starting concentration for my in vitro assays?
A2: A good starting point is to review the literature for IC50 values in similar cell lines.[16][17] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific cell line and endpoint.[14] For example, studies have shown significant effects of this compound at concentrations between 12.5 µM and 50 µM in bronchial epithelial cells.[19]
Troubleshooting Guide: In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to minimize evaporation.[14] |
| No effect observed at any concentration. | Compound instability in media; Cell line is resistant; Insufficient incubation time. | Prepare fresh stock solutions and add them to media immediately before use.[14] Test a different, potentially more sensitive, cell line. Extend the incubation period (e.g., to 48h or 72h). |
| Unexpected increase in signal in a viability assay. | Compound interferes with the assay chemistry or has unexpected mitogenic effects at low doses. | Run a control with the compound in cell-free media to check for direct reactions with assay reagents. Analyze cell morphology and proliferation through microscopy or other methods. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on the viability of a specific cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]
-
Section 4: Mechanism of Action and Signaling Pathways
This compound is known to modulate multiple signaling pathways, which can be a source of complexity in research.[20][21]
Frequently Asked Questions (FAQs)
Q1: this compound is reported to affect many pathways. How do I identify the relevant pathway for my model?
A1: The mechanism of action is often context-dependent (i.e., varies with cell type and disease model). A common approach is to start with a broad analysis, like RNA sequencing or proteomics, to see which pathways are most significantly altered in your system. Alternatively, based on the known anti-inflammatory and anti-cancer effects of this compound, you can investigate key pathways like NF-κB, MAPK, PI3K/AKT, and JAK/STAT.[8][6][21][22]
Q2: How can I experimentally validate that this compound is acting through a specific pathway?
A2: To validate a pathway, you can:
-
Western Blotting: Measure the phosphorylation status or total protein levels of key pathway components (e.g., p-AKT, p-p65, p-STAT3) after this compound treatment.[22]
-
Inhibitors/Activators: Use known pharmacological inhibitors or activators of the suspected pathway to see if they can block or mimic the effects of this compound.
-
Gene Silencing: Use techniques like siRNA or shRNA to knock down a key protein in the pathway and observe if the effect of this compound is diminished.
Signaling Pathway Diagram: this compound and NF-κB Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][23]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 3. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Protective Effect of this compound on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]
- 17. This compound enhances cisplatin‑induced apoptotic effects by suppressing the PI3K/AKT‑MDR1 pathway in human NPC/HK1 nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 21. This compound: a review of chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Scutellarein vs. Scutellarin: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of Scutellarein and its glycoside counterpart, Scutellarin (B1681692). This document synthesizes experimental data to highlight their comparative performance in key therapeutic areas, offering a valuable resource for research and drug development.
Introduction
This compound and Scutellarin are flavonoid compounds predominantly found in medicinal plants of the Scutellaria and Erigeron genera. Structurally, Scutellarin is the 7-O-glucuronide of this compound. This structural difference significantly influences their bioavailability and bioactivity. In vivo, Scutellarin is often hydrolyzed to its aglycone form, this compound, which is considered the more active metabolite.[1] This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the biological activities of this compound and Scutellarin.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 16.84 µM | [2] |
| Scutellarin | DPPH Radical Scavenging | > 100 µM | [2] |
| This compound | ABTS+• Radical Scavenging | 3.00 µM | [2] |
| Scutellarin | ABTS+• Radical Scavenging | 20.37 µM | [2] |
| This compound | •OH Radical Scavenging | 0.31 mM | [2] |
| Scutellarin | •OH Radical Scavenging | > 1 mM | [2] |
| This compound | Superoxide Anion (•O₂⁻) Scavenging | Higher IC50 than Scutellarin | [2] |
| Scutellarin | Superoxide Anion (•O₂⁻) Scavenging | Lower IC50 than this compound | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | RAW264.7 Macrophages | NO Production Inhibition | Not explicitly stated, but effective at 25-75 µM | [3] |
| Scutellarin | LPS-primed Macrophages | IL-1β Release Inhibition | Dose-dependent reduction | [4] |
| This compound | BEAS-2B Cells | IL-6 Release Inhibition | 36.7 ± 11.0 µM | [5] |
| This compound | BEAS-2B Cells | CCL2 Release Inhibition | 20.2 ± 5.6 µM | [5] |
| This compound | BEAS-2B Cells | CXCL8 Release Inhibition | 13.2 ± 2.3 µM | [5] |
Table 3: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | HT-29 (Colon) | Cytotoxicity | Not explicitly stated, but effective at various concentrations | [6] |
| Scutellarin | A549 (Lung) | Proliferation Inhibition | Concentration-dependent | [7][8] |
| Scutellarin | SF-295 (Glioblastoma) | Cytotoxicity | 92.56 µg/ml | [9] |
| This compound | Various (General) | Cytotoxicity | Exhibited in diverse cancer cell lines | [10][11] |
Table 4: Comparative Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| This compound | Rat cerebral ischemia | Better protective effect than Scutellarin; attenuated neuronal cell damage and reduced cerebral water content. | [12] |
| Scutellarin | PC12 cells (glutamate-induced toxicity) | Protected against cytotoxicity, ROS production, and lipid peroxidation. | [13] |
| Scutellarin | PC12 cells (OGD-activated microglia) | Inhibited apoptosis via the JAK2/STAT3 signaling pathway. | [14] |
| This compound | Rat model of ischemia | More efficacious against cerebral ischemia compared to Scutellarin. | [15] |
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Scutellarin are mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound and Scutellarin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity Assays
A general workflow for assessing antioxidant capacity is illustrated below.
Caption: General workflow for in vitro antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and Scutellarin in methanol.
-
In a 96-well plate, add the compound solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS+•), which is generated by the oxidation of ABTS.
-
Protocol:
-
Generate the ABTS+• solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS+• solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS+• solution to various concentrations of the test compounds.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or Scutellarin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and the IC50 value.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., A549, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Scutellarin for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Neuroprotective Effect Assay
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in PC12 Cells
-
Principle: This assay evaluates the ability of a compound to protect neuronal-like cells from oxidative damage induced by hydrogen peroxide.
-
Protocol:
-
Culture PC12 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or Scutellarin for a specified time.
-
Induce oxidative stress by exposing the cells to H₂O₂.
-
After incubation, assess cell viability using the MTT assay.
-
Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Quantify the protective effect by comparing the viability and ROS levels of treated cells to the H₂O₂-only control.
-
Conclusion
The compiled experimental data consistently demonstrates that this compound, the aglycone, generally exhibits superior bioactivity compared to its glycoside form, Scutellarin. This is particularly evident in its antioxidant and neuroprotective properties. While both compounds show promise in anti-inflammatory and anticancer applications, the enhanced potency of this compound suggests it may be a more direct and effective therapeutic agent. However, the conversion of Scutellarin to this compound in vivo indicates that Scutellarin can serve as a prodrug, potentially offering advantages in terms of stability and pharmacokinetics. This comparative guide provides a foundational resource for researchers to inform further investigation and development of these promising natural compounds for various therapeutic applications.
References
- 1. This compound inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.blrcl.org [journals.blrcl.org]
- 7. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.blrcl.org [journals.blrcl.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of scutellarin and this compound on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scutellarin attenuates oxidative glutamate toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and this compound against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarein vs. Apigenin: structural and functional differences
A detailed analysis of the structural and functional distinctions between the flavonoids Scutellarein and Apigenin, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction
This compound and Apigenin are two closely related flavones, a class of flavonoids, that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds are found in various medicinal plants and have demonstrated potential as therapeutic agents in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Despite their structural similarity, subtle differences in their chemical makeup lead to distinct functional profiles. This guide provides an in-depth comparison of this compound and Apigenin, focusing on their structural disparities and the resulting functional consequences, supported by experimental data.
Structural Differences
Apigenin (4′,5,7-trihydroxyflavone) forms the basic structural backbone. This compound is the 6-hydroxy derivative of apigenin, meaning it has an additional hydroxyl (-OH) group at the 6th position of the A ring. This seemingly minor structural modification significantly influences the molecule's electronic properties, polarity, and ability to interact with biological targets.
Figure 1: Chemical structure of Apigenin.
Figure 2: Chemical structure of this compound.
Functional Comparison: A Data-Driven Analysis
The additional hydroxyl group in this compound enhances its potential for hydrogen bonding and alters its electron distribution, which can lead to differences in biological activity compared to Apigenin.
Anticancer Activity
Both this compound and Apigenin exhibit potent anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in a variety of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.
| Cancer Cell Line | This compound IC50 (µM) | Apigenin IC50 (µM) | Reference |
| Glioblastoma | |||
| U251 | 270.6 (48h) | - | [1] |
| LN229 | 296.2 (48h) | - | [1] |
| Renal Carcinoma | |||
| ACHN | - | 50.40 (24h) | [2] |
| Caki-1 | - | 27.02 (24h) | [2] |
| NC65 | - | 23.34 (24h) | [2] |
| Pancreatic Cancer | |||
| BxPC-3 | - | 23 (24h), 12 (48h) | [3] |
| PANC-1 | - | 71 (24h), 41 (48h) | [3] |
| Breast Cancer | |||
| MCF-7 | - | 2.3 (24h) | [4] |
| MDA-MB-231 | - | 4.1 (24h) | [4] |
| Colon Cancer | |||
| HT-29 | >100 (48h) | >100 (48h) | [5] |
| HeLa (Cervical Cancer) | 52.0% inhibition at 40µM (24h) | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Anti-inflammatory Activity
Neuroprotective Effects
Both compounds have demonstrated neuroprotective potential. Apigenin has been shown to be neuroprotective against glutamate-induced neurotoxicity in cultured cortical neurons, with an IC50 of 10 µM for reducing N-methyl-D-aspartate (NMDA) receptor-mediated responses. Studies on this compound indicate it has a better neuroprotective effect than its glycoside form, scutellarin (B1681692), in a rat model of cerebral ischemia. Another study showed that scutellarin, a related compound, can protect PC12 cells from oxidative glutamate (B1630785) toxicity. While a direct quantitative comparison is lacking, the available data suggests both flavonoids are promising candidates for further investigation in neurodegenerative diseases. One study did find that this compound was more effective than Apigenin at inhibiting and disaggregating alpha-synuclein (B15492655) oligomers, which are implicated in Parkinson's disease[6].
Mechanistic Insights: Modulation of Signaling Pathways
The functional differences between this compound and Apigenin can be attributed to their differential modulation of key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
Both flavonoids are known to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation.
-
This compound has been shown to suppress the PI3K/Akt pathway in colorectal cancer cells by upregulating the tumor suppressor PTEN, which in turn inhibits PI3K and downstream signaling.
-
Apigenin also inhibits the PI3K/Akt pathway, leading to the induction of apoptosis in various cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.
-
This compound has been shown to regulate the MAPK pathway, although the specific effects can be cell-type dependent. For instance, it can suppress the phosphorylation of JNK and p38 MAPKs in activated microglia.
-
Apigenin has also been demonstrated to modulate MAPK signaling. In some cancer cells, it can downregulate the expression of phosphorylated ERK and JNK, while upregulating phosphorylated p38.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.
-
This compound has been found to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[2].
-
Apigenin also exerts its anti-inflammatory and anticancer effects by suppressing the NF-κB signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Apigenin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound or Apigenin to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
References
- 1. Frontiers | Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin attenuates oxidative glutamate toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for Scutellarein Quantification
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Scutellarein against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research needs.
This compound, a flavonoid found in various medicinal plants, is recognized for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and dose-response assessments.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a widely adopted technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. A typical reversed-phase HPLC (RP-HPLC) method offers excellent separation of this compound from other structurally related compounds.
Experimental Protocol for a Validated HPLC Method
This section details a standard protocol for the quantification of this compound using RP-HPLC.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:
-
Detection Wavelength: UV detection at approximately 335 nm is suitable for this compound.[1]
-
Column Temperature: Maintained at a constant temperature, typically around 25-30 °C.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, techniques like maceration, soxhlet, or ultrasound-assisted extraction can be used, followed by filtration.[3] For biological samples, protein precipitation or liquid-liquid extraction may be necessary.
3. Method Validation:
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other peaks in the chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Below is a visual representation of the general workflow for HPLC method validation.
Caption: General workflow for HPLC method development and validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific application, available instrumentation, and the required sensitivity.
| Parameter | HPLC | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration of the analyte over a thin layer of adsorbent material. | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte. |
| Specificity | High | Moderate to High | Very High |
| Sensitivity | Good | Moderate | Excellent |
| Linearity Range | Wide | Moderate | Wide |
| Accuracy | High | Good | High |
| Precision | High | Good | High |
| Throughput | Moderate | High (multiple samples per plate) | Moderate |
| Cost | Moderate | Low | High |
| Typical LOD | ng/mL range | µg/mL range | pg/mL range |
| Typical LOQ | ng/mL range | µg/mL range | pg/mL range |
Table 1: Comparison of Analytical Methods for this compound Quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly for routine quality control of herbal extracts.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, formic acid, and water. A reported mobile phase is Ethyl acetate: methanol: formic acid: water (20: 2.7: 0.5: 2).[4][5]
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plate using a densitometer at a specific wavelength (e.g., 254 nm) to quantify the separated bands.[4][5]
A study on the HPTLC analysis of this compound reported a linear range of 10-30 µg/mL with a correlation coefficient (r²) greater than 0.99.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies in complex biological matrices, LC-MS/MS is the method of choice.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[6]
-
Data Analysis: Quantification is based on the peak area of the specific parent-daughter ion transition for this compound.
LC-MS/MS methods can achieve very low limits of detection, often in the picogram per milliliter (pg/mL) range, and exhibit excellent linearity over a wide concentration range.[6]
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Summary of Validation Data from Literature
The following table summarizes typical performance data for a validated HPLC method for the quantification of a related flavonoid, Scutellarin (B1681692), which provides a good reference for what to expect for this compound.
| Validation Parameter | Reported Performance Data for a Related Flavonoid (Scutellarin) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | < 15% (for within-day and between-day)[7][8] |
| Accuracy (Recovery) | 71.0% - 85.9%[7][8] |
| LOD | Not explicitly stated in the provided abstracts |
| LOQ | 0.1 µg/mL |
Table 2: Example of HPLC Method Validation Data for a Structurally Similar Flavonoid. [7][8]
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC remains the most balanced and widely used method, offering a good combination of sensitivity, specificity, and cost-effectiveness for a broad range of applications.
-
HPTLC is a suitable alternative for high-throughput screening and routine quality control of herbal materials where lower sensitivity is acceptable.
-
LC-MS/MS is the preferred method for bioanalytical studies and applications demanding the highest sensitivity and selectivity.
Proper method validation is crucial to ensure the reliability and accuracy of the obtained results, regardless of the chosen technique. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Scutellarein's Antioxidant Power: A Head-to-Head Comparison with Trolox
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available experimental data reveals that scutellarein, a naturally occurring flavonoid, exhibits potent antioxidant activity, in many cases comparable or superior to Trolox, a synthetic vitamin E analog widely used as a benchmark for antioxidant capacity. This guide provides a detailed comparison of their performance in various antioxidant assays, outlines the experimental methodologies used, and explores the underlying signaling pathways involved in this compound's antioxidant action. This information is critical for researchers in the fields of natural product chemistry, pharmacology, and drug development seeking to evaluate and utilize this compound's therapeutic potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been rigorously tested against Trolox in several key assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes the comparative IC50 values for this compound and Trolox in various free radical scavenging and reducing power assays.
| Antioxidant Assay | This compound (IC50 in µM) | Trolox (IC50 in µM) | Reference |
| DPPH• Scavenging Assay | 18.7 ± 0.1 | 46.8 ± 0.3 | [1] |
| ABTS•+ Scavenging Assay | 7.3 ± 0.2 | 15.5 ± 0.1 | [1] |
| PTIO• Scavenging Assay | 21.4 ± 0.3 | 65.2 ± 0.5 | [1] |
| Cupric Ion Reducing Capacity (CUPRAC) | 10.1 ± 0.1 | 20.2 ± 0.2 | [1] |
The data clearly indicates that this compound is a more potent antioxidant than Trolox in all four tested assays, with significantly lower IC50 values.[1] For instance, in the DPPH and ABTS radical scavenging assays, this compound was approximately 2.5 and 2.1 times more effective than Trolox, respectively.[1]
Experimental Methodologies
The following are detailed protocols for the key antioxidant assays used to compare this compound and Trolox.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.
Protocol:
-
A working solution of DPPH in methanol (B129727) (or ethanol) is prepared to an absorbance of approximately 1.0 at 517 nm.
-
Various concentrations of the test compound (this compound or Trolox) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is then measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.
Protocol:
-
The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Signaling Pathway of Antioxidant Action
The antioxidant effects of many natural compounds, including flavonoids like this compound, are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. While direct evidence for this compound is still emerging, studies on its glycoside, scutellarin (B1681692), strongly suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] As the aglycone, this compound is expected to have a similar or more direct effect.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's defense against oxidative damage.
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Conclusion
References
- 1. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between this compound and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Scutellarein's Efficacy: A Comparative Analysis Against Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of scutellarein against other well-known flavonoids, including quercetin, luteolin, apigenin (B1666066), myricetin, baicalein, and wogonin. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data from various in vitro studies.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and other flavonoids across different biological assays. IC50 values, representing the concentration of a substance required to inhibit a specific biological process by 50%, are presented to facilitate a direct comparison of potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose.
| Flavonoid | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | Data not readily available | Data not readily available |
| Quercetin | >200[1] | >200[1] |
| Luteolin | 13.2 ± 0.18[2][3] | 17.3 ± 0.82[2][3] |
| Apigenin | 8.5 | 344 mg/mL[4] |
| Myricetin | 4.68 µg/mL[5] | 16.78 µg/mL[5] |
| Baicalein | Data not readily available | Data not readily available |
| Wogonin | 9.6[1] | >200[1] |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Flavonoid | NO Inhibition IC50 (µM) |
| This compound | Data not readily available |
| Quercetin | Data not readily available |
| Luteolin | Data not readily available |
| Apigenin | Data not readily available |
| Myricetin | Data not readily available |
| Baicalein | Data not readily available |
| Wogonin | 31[6] |
Note: Specific IC50 values for NO inhibition for many of the listed flavonoids were not consistently available in the reviewed literature, though their anti-inflammatory properties are widely reported.
Anticancer Activity
The cytotoxic effects of flavonoids against various cancer cell lines are a key measure of their anticancer potential. The IC50 values from MTT or similar cell viability assays are presented below.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Hep3B | Hepatocellular Carcinoma | Value not specified[7] |
| Quercetin | Multiple | Various | Broad range reported |
| Luteolin | NCI-ADR/RES | Ovarian Cancer | ~45 (24h), ~35 (48h)[8] |
| MCF-7/MitoR | Breast Cancer | ~45 (24h), ~35 (48h)[8] | |
| LoVo | Colon Cancer | 66.70 (24h), 30.47 (72h)[9] | |
| EC1, KYSE450 | Esophageal Squamous Cell Carcinoma | 20 - 60[10] | |
| Apigenin | Caki-1 | Renal Cell Carcinoma | 27.02[11] |
| ACHN | Renal Cell Carcinoma | 50.40[11] | |
| NC65 | Renal Cell Carcinoma | 23.34[11] | |
| HeLa | Cervical Cancer | 10 (72h)[12] | |
| SiHa | Cervical Cancer | 68 (72h)[12] | |
| CaSki | Cervical Cancer | 76 (72h)[12] | |
| C33A | Cervical Cancer | 40 (72h)[12] | |
| Cal27 | Head and Neck Cancer | 22.22[13] | |
| LICR-HN1 | Head and Neck Cancer | 34.32[13] | |
| Myricetin | HeLa | Cervical Cancer | 22.70 µg/mL[14] |
| T47D | Breast Cancer | 51.43 µg/mL[14] | |
| Caco-2 | Colorectal Cancer | 88.4 ± 3.4[15] | |
| HT-29 | Colorectal Cancer | 47.6 ± 2.3[15] | |
| MDA-MB-231 | Breast Cancer | 114.75 (72h)[15] | |
| A2780 | Ovarian Cancer | 110.5 ± 2.4[16] | |
| SKOV3 | Ovarian Cancer | 147.0 ± 9.5[16] | |
| SMMC-7721 | Hepatocellular Carcinoma | <163.9 (48h)[17] | |
| Hep3B | Hepatocellular Carcinoma | <163.9 (48h)[17] | |
| Baicalein | MCF-7 | Breast Cancer | 85.07 ± 1.26[7] |
| RPMI 8226 | Multiple Myeloma | 168.5[7][18][19] | |
| CEM | T-lymphoid Leukemia | 4.7[7][18] | |
| HT29 | Colorectal Cancer | 49.77 (24h), 34.35 (48h), 16.91 (72h)[20] | |
| DLD1 | Colorectal Cancer | 60.49 (24h), 34.70 (48h), 18.75 (72h)[20] | |
| 143B, MG-63 | Osteosarcoma | ~100-120 (48h)[21] | |
| Wogonin | DU145 | Prostate Cancer | ~100[7] |
| 22Rv1 | Prostate Cancer | ~100[7] | |
| SGC-7901 | Gastric Cancer | 20-200 (time-dependent)[7] | |
| SKOV3, SKOV3/DDP | Ovarian Cancer | Weak antiproliferative effects at 10 and 20 µM[22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The flavonoid sample is dissolved in the same solvent to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the flavonoid sample. A control well contains the solvent and DPPH solution, while a blank well contains the solvent and the flavonoid sample.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Assay Procedure: Various concentrations of the flavonoid sample are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation and Measurement: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the flavonoid for a certain period (e.g., 1 hour).
-
Stimulation: The cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a specified time (e.g., 24 hours).
-
Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation and IC50 Determination: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the flavonoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation and IC50 Determination: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway Visualizations
This compound and other flavonoids exert their biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of these flavonoids on the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
References
- 1. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.maranatha.edu [repository.maranatha.edu]
- 6. Effect of wogonin, a plant flavone from Scutellaria radix, on the suppression of cyclooxygenase-2 and the induction of inducible nitric oxide synthase in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoprotective and chemosensitizing effects of apigenin on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Fascinating Effects of Baicalein on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Scutellarein Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Scutellarein and its synthetic derivatives, focusing on their anti-proliferative activities against various cancer cell lines. This compound, a flavone (B191248) found in medicinal plants like Scutellaria baicalensis, and its derivatives are gaining attention for their potential as anticancer agents.[1] This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying molecular pathways to support further research and development in this area.
Quantitative Comparison of Anti-proliferative Activity
The anti-proliferative effects of this compound and a series of its synthesized derivatives featuring a long aliphatic chain were evaluated against three human cancer cell lines: Jurkat (T-cell leukemia), HCT-116 (colon cancer), and MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the proliferation of 50% of the cells, were determined using the MTT assay.
Among the tested compounds, derivative 6a demonstrated the most potent anti-proliferative effects across the Jurkat and HCT-116 cell lines, even surpassing the efficacy of the positive control, Sodium arsenite (NaAsO₂), in these lines.[2] The results suggest that the addition of a proper long aliphatic chain can significantly enhance the anticancer activity of the parent this compound molecule.[2]
| Compound | Chemical Modification | Jurkat IC50 (µM) | HCT-116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| This compound | Parent Compound | >100 | >100 | >100 |
| 6a | C7-(CH₂)₁₀CONH(CH₂)₂OH | 1.80 | 11.50 | 53.91 |
| 6b | C7-(CH₂)₈CONH(CH₂)₂OH | 4.34 | 29.11 | 79.23 |
| 6c | C7-(CH₂)₆CONH(CH₂)₂OH | 11.02 | 41.23 | >100 |
| 6d | C7-(CH₂)₄CONH(CH₂)₂OH | 25.01 | 70.14 | >100 |
| NaAsO₂ | Positive Control | 2.61 | 14.23 | 29.54 |
Data summarized from a study on the synthesis and biological evaluation of this compound derivatives with long aliphatic chains.[2]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT reagent to a purple, insoluble formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent compound in a complete cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment period, add 20 µL of the MTT solution to each well and incubate the plate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium from each well. Add 200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is instrumental in elucidating the mechanism of action of compounds like this compound, which are known to modulate key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[1]
Protocol:
-
Cell Lysis and Protein Extraction: Following treatment with the this compound derivatives, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.[6]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.[6]
-
Gel Electrophoresis: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel and separate the proteins based on size via electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin), diluted in the blocking buffer.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 values of this compound derivatives using the MTT assay.
Caption: this compound derivatives inhibit key nodes of the PI3K/Akt/NF-κB signaling pathway.
References
- 1. journals.blrcl.org [journals.blrcl.org]
- 2. Synthesis of this compound Derivatives with a Long Aliphatic Chain and Their Biological Evaluation against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Scutellarein's Anti-inflammatory Effects: A Comparative Guide to Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Scutellarein, a naturally occurring flavonoid, against other alternatives. The information presented herein is collated from numerous in vitro and in vivo studies to provide an objective overview of its efficacy and the reproducibility of its effects. Detailed experimental protocols and analyses of its mechanisms of action are included to support further research and development.
Executive Summary
This compound consistently demonstrates significant anti-inflammatory activity across a variety of experimental models. Its primary mechanism involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This leads to a downstream reduction in the production of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While direct comparative studies with other flavonoids and standard anti-inflammatory drugs are limited, the available data suggests this compound is a potent anti-inflammatory agent. However, like many flavonoids, its clinical application may be hindered by low bioavailability.
Comparative Performance of this compound
The anti-inflammatory efficacy of this compound has been quantified in various studies. Below are tables summarizing its performance and comparing it with other relevant compounds. It is important to note that direct comparisons should be made with caution when data is sourced from different studies due to variations in experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Comparator Compounds
| Compound | Model System | Target | IC50 / Inhibition | Citation |
| This compound | LPS-activated BEAS-2B cells | IL-6 production | 36.7 ± 11.0 µM | [1] |
| This compound | LPS-activated BEAS-2B cells | CCL2 production | 20.2 ± 5.6 µM | [1] |
| This compound | LPS-activated BEAS-2B cells | CXCL8 production | 13.2 ± 2.3 µM | [1] |
| Luteolin (B72000) | LPS-stimulated RAW 264.7 cells | NO production | ~10 µM | [2] |
| Quercetin | LPS-stimulated RAW 264.7 cells | NO production | Not specified, potent inhibition | [3] |
| Indomethacin (B1671933) | Carrageenan-induced paw edema (in vivo) | PGE2 production | Not specified, significant inhibition | [4] |
| Dexamethasone | COVID-19 Patients | Inflammatory markers | Not applicable (in vivo study) | [5][6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 2: In Vivo Anti-inflammatory Activity of this compound and Comparator Compounds
| Compound | Animal Model | Dosage | Effect | Citation |
| This compound | LPS-induced acute lung injury in mice | 25-100 mg/kg | Significant decrease in IL-6, CCL2, and TNF-α in BALF | [1] |
| Luteolin | Carrageenan-induced paw edema in mice | 10 and 50 mg/kg | Efficiently suppressed paw edema | [7] |
| Indomethacin | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant inhibition of paw edema | [4] |
Reproducibility of this compound's Effects
The anti-inflammatory effects of this compound have been independently reported in numerous studies, utilizing a range of cell lines (e.g., RAW 264.7 macrophages, BEAS-2B bronchial epithelial cells) and animal models (e.g., mice and rats with induced inflammation).[1][7][8] The consistent finding across these studies is this compound's ability to suppress the production of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways, suggesting a high degree of reproducibility for its fundamental anti-inflammatory action.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9][10][11] this compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory cytokines and enzymes.[12][13]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[12] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Scutellarin (B1681692), the glycoside of this compound, has been shown to inhibit the phosphorylation of p38 and JNK, thereby suppressing the inflammatory response.[14][15]
Caption: this compound's modulation of the MAPK signaling pathway.
Detailed Experimental Protocols
Reproducibility in scientific research is paramount. Below are detailed methodologies for two common assays used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators in cultured macrophage-like cells.
Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.
Detailed Steps:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[16][17]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.[5]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response. A vehicle control group (without LPS) and a positive control group (LPS alone) are included. The cells are then incubated for 24 hours.[5]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5]
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): The levels of these mediators in the supernatant are quantified using commercially available ELISA kits.[6]
-
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[8][18][19]
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animals: Male Sprague-Dawley rats or Swiss albino mice are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin 5 mg/kg), and treatment groups receiving different doses of this compound. The test compounds are usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[4]
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is made into the subplantar tissue of the right hind paw of each animal.[4][20]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4][21]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Conclusion and Future Directions
The collective evidence strongly supports the reproducible anti-inflammatory effects of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While the available data indicates potent activity, there is a clear need for well-designed, head-to-head comparative studies that evaluate this compound against other flavonoids and standard-of-care anti-inflammatory drugs under identical experimental conditions. Such studies would provide a more definitive assessment of its relative potency and therapeutic potential. Furthermore, research into novel formulations to enhance the bioavailability of this compound is crucial for its translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Scutellarein's Impact on Cancer Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of recent studies reveals the significant anti-cancer potential of scutellarein, a flavonoid found in various medicinal plants. This natural compound has been shown to inhibit the proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines. The effectiveness of this compound, however, varies depending on the cancer type, highlighting the need for targeted research and development. This guide provides a comparative analysis of this compound's performance across different cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound's Efficacy
The cytotoxic effect of this compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Nasopharyngeal Carcinoma | NPC/HK1 | 23.5 | [1] |
| Hepatocellular Carcinoma | HepG2 | 17.5 ± 6.7 | [2] |
| Hepatocellular Carcinoma | Hep3B | 43.2 ± 8.1 | [2] |
| Colon Cancer | HCT116 | Not specified, but sensitizes to other drugs | [3][4] |
| Ovarian Cancer | A2780, SKOV-3 | Not specified, but inhibits viability | [5] |
| Lung Cancer | A549, H1299 | Not specified, but inhibits proliferation | [6] |
| Fibrosarcoma | HT1080 | Not specified, but suppresses proliferation |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is largely attributed to its ability to induce apoptosis and cause cell cycle arrest, preventing cancer cells from dividing and multiplying.
Apoptosis
Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis. In HT1080 human fibrosarcoma cells, treatment with 10 µM and 50 µM this compound resulted in apoptosis rates of 42.16% and 43.12%, respectively, compared to 5.16% in untreated cells.[7] In Hep3B hepatocellular carcinoma cells, this compound was also shown to upregulate the apoptotic cell death fraction.[8] Similarly, studies in colon, lung, and ovarian cancer cell lines have demonstrated that this compound treatment leads to a significant increase in apoptosis.[5][6]
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. In Hep3B hepatocellular carcinoma cells, this compound treatment led to an accumulation of cells in the G2/M phase by inhibiting the expression of key regulatory proteins such as Cdc25C, cdk1, and Cyclin B1.[8][9][10] This G2/M arrest has also been reported in lung cancer cells.[6]
Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
NF-κB Signaling Pathway
In HT1080 fibrosarcoma cells, this compound was found to inhibit the activation and nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[7] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[7]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been shown to suppress this pathway in various cancer cells, contributing to its anti-proliferative effects.
Caption: this compound suppresses the PI3K/Akt/mTOR signaling pathway.
EZH2/FOXO1 Signaling Pathway
In ovarian cancer cells, this compound has been found to inhibit the EZH2/FOXO1 signaling pathway, leading to reduced cell viability, migration, and invasion.[5]
Caption: this compound modulates the EZH2/FOXO1 signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100%.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.[7][13][14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.[7][14]
-
Incubate for 15 minutes at room temperature in the dark.[1][14]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][13]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB) overnight at 4°C.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Conclusion
This compound demonstrates significant anti-cancer properties across a range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The data presented in this guide highlights its potential as a therapeutic agent. However, the variability in its efficacy across different cancer types underscores the importance of further research to identify predictive biomarkers and to optimize its application in targeted cancer therapy. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of this compound and its potential clinical utility.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Sinularin induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 4. Scutellarin sensitizes drug-evoked colon cancer cell apoptosis through enhanced caspase-6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in ovarian cancer via inhibition of EZH2/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Induces Fas-Mediated Extrinsic Apoptosis and G2/M Cell Cycle Arrest in Hep3B Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Scutellarein: A Comparative Analysis Against Standard-of-Care Drugs
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Scutellarein, a natural flavonoid, against established standard-of-care drugs in oncology, neurodegenerative diseases, and inflammatory conditions. The information presented herein is a synthesis of preclinical data from various independent studies and is intended to serve as a resource for researchers and drug development professionals.
Executive Summary
This compound has demonstrated promising multi-faceted pharmacological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties. This guide benchmarks its performance against current therapeutic agents, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate a comprehensive evaluation of its potential as a novel therapeutic candidate.
Anticancer Activity: this compound vs. Standard Chemotherapy
This compound exhibits cytotoxic effects against various cancer cell lines and has been shown to enhance the efficacy of standard chemotherapeutic agents. This section compares its in vitro cytotoxicity and in vivo anti-tumor effects against first-line chemotherapy drugs for lung and colon cancer.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard-of-care chemotherapies in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) in Human Lung Carcinoma (A549) Cells
| Compound | IC50 (µM) | Reference |
| Scutellarin (B1681692)* | ~246.8 µg/ml (~534 µM) | [1] |
| Cisplatin | 0.43 µg/ml (~1.43 µM) | [2] |
Note: Scutellarin is the glucuronide form of this compound. Data for this compound in A549 cells was not available for direct comparison.
Table 2: In Vitro Cytotoxicity (IC50) in Human Colon Carcinoma (HCT116) Cells
| Compound | IC50 (µM) | Reference |
| This compound | 255.1 µM | [3] |
| 5-Fluorouracil (B62378) (5-FU) | 11.3 µM (after 3 days) | [4] |
| 5-Fluorouracil (5-FU) | 6.94 µM | [5] |
In Vivo Tumor Growth Inhibition
Preclinical animal models provide insights into the in vivo efficacy of drug candidates.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| Scutellarin + Cisplatin | NSCLC Xenograft | Scutellarin + Cisplatin | Significantly enhanced tumor growth inhibition compared to Cisplatin alone. | [6] |
| Scutellaria baicalensis extract + 5-FU | Colon Cancer Allograft | HQ + 5-FU | Significantly greater tumor suppression than either agent alone. |
Note: The study used an extract of Scutellaria baicalensis, of which this compound is a component.
Experimental Protocols
1.3.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the standard drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
1.3.2. In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into groups and treated with the vehicle control, this compound, or the standard-of-care drug via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
Figure 1. this compound's impact on cancer signaling pathways.
Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases
This compound has shown promise in preclinical models of neurodegenerative diseases, primarily through its antioxidant and anti-inflammatory properties. This section compares its activity with standard-of-care drugs for Alzheimer's and Parkinson's disease.
Acetylcholinesterase Inhibition: A Target in Alzheimer's Disease
Donepezil (B133215) is a first-line treatment for Alzheimer's disease that works by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.
Table 4: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (AChE) | Reference |
| This compound Derivative (11l) | 7.04 µM (eel AChE), 9.73 µM (human AChE) | [6] |
| Donepezil | 6.7 nM | [7] |
Amyloid-Beta Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease.
Table 5: In Vitro Inhibition of Amyloid-Beta (Aβ) Aggregation
| Compound | Inhibition of Aβ Aggregation | Reference |
| This compound Derivative (11l) | 95.48% inhibition of self-induced Aβ1-42 aggregation | [6] |
| Curcumin (Reference Compound) | Known Aβ aggregation inhibitor | [8] |
Protection of Dopaminergic Neurons: Relevance to Parkinson's Disease
The loss of dopaminergic neurons is a key feature of Parkinson's disease. Levodopa is a primary treatment that replaces dopamine. Preclinical studies suggest this compound may protect these neurons from damage.
Table 6: Neuroprotective Effects in an In Vitro Model of Parkinson's Disease
| Treatment | Cell Model | Neurotoxin | Neuroprotective Effect | Reference |
| Neobaicalein (a related flavonoid) | SH-SY5Y cells | Rotenone | Increased cell viability by 34% | [9] |
| Insulin (for comparison) | SH-SY5Y cells | MPP+ | Dose-dependent prevention of cell death | [10] |
Note: Direct comparative data for this compound and Levodopa in this model was not available.
Experimental Protocols
2.4.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE.
-
Reaction Mixture: The assay mixture contains acetylthiocholine (B1193921) iodide (substrate), DTNB (Ellman's reagent), and the test compound in a buffer solution.
-
Enzyme Addition: The reaction is initiated by adding the AChE enzyme.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is determined.
2.4.2. Thioflavin T (ThT) Assay for Aβ Aggregation
This assay quantifies the formation of amyloid fibrils.
-
Aβ Preparation: Aβ peptide is prepared in a solution that promotes aggregation.
-
Incubation: The Aβ solution is incubated with or without the test compound.
-
ThT Addition: Thioflavin T dye is added to the samples.
-
Fluorescence Measurement: ThT binds to amyloid fibrils, resulting in a significant increase in fluorescence. The fluorescence intensity is measured to quantify the extent of aggregation.
Neuroprotective Signaling Pathways
Figure 2. Neuroprotective mechanisms of this compound.
Anti-inflammatory Activity: A Comparison with NSAIDs and Corticosteroids
This compound's anti-inflammatory properties are attributed to its ability to modulate key inflammatory pathways. This section compares its activity with commonly used anti-inflammatory drugs.
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) primarily act by inhibiting COX enzymes.
Table 7: In Vitro COX-2 Inhibition
| Compound | IC50 (COX-2) | Reference |
| This compound | No direct IC50 data available, but inhibits COX-2 expression. | [11] |
| Ibuprofen | 1.1 µM |
Inhibition of Pro-inflammatory Cytokine Production
Corticosteroids like dexamethasone (B1670325) are potent inhibitors of pro-inflammatory cytokine production.
Table 8: Inhibition of LPS-Induced TNF-α Production in Macrophages
| Compound | Effect on TNF-α Production | Reference |
| Scutellarin | Suppressed TNF-α expression in LPS-stimulated microglia. | [12] |
| Dexamethasone | Inhibits LPS-induced TNF-α secretion in macrophages. | [13] |
Experimental Protocols
3.3.1. COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-2 enzyme.
-
Enzyme Reaction: The assay typically involves incubating the COX-2 enzyme with its substrate, arachidonic acid, in the presence or absence of the test compound.
-
Product Measurement: The production of prostaglandins (B1171923) (e.g., PGE2) is quantified using methods like ELISA or mass spectrometry.
-
IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of prostaglandin (B15479496) synthesis.
3.3.2. LPS-Induced Cytokine Release Assay in Macrophages
This assay assesses the anti-inflammatory effect of a compound on immune cells.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the test compound before stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.
Anti-inflammatory Signaling Pathways
Figure 3. this compound's modulation of inflammatory signaling.
Conclusion
The compiled data suggests that this compound possesses significant therapeutic potential across multiple disease areas. While it may not consistently surpass the potency of standard-of-care drugs in direct in vitro comparisons, its ability to modulate multiple signaling pathways, enhance the efficacy of existing therapies, and its potential for a favorable safety profile warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research and development efforts aimed at harnessing the therapeutic benefits of this compound.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The data presented is from preclinical studies and may not be representative of clinical outcomes in humans.
References
- 1. Baicalein protects against MPP+/MPTP-induced neurotoxicity by ameliorating oxidative stress in SH-SY5Y cells and mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the development of colon cancer via CDC4-mediated RAGE ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-colorectal cancer effects of scutellarin revealed by genomic and proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. This compound derivatives with histamine H3 receptor antagonism and cholinesterase inhibitory potency as multi target-directed ligands for possible Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. Multiple neuroprotective features of Scutellaria pinnatifida–derived small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Role of Insulin Against MPP(+) -Induced Parkinson's Disease in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scutellarin Attenuates Microglia Activation in LPS-Induced BV-2 Microglia via miRNA-7036a/MAPT/PRKCG/ERK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Scutellarein in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental preservation. Scutellarein, a flavone (B191248) with a range of biological activities, requires careful consideration for its disposal to prevent potential environmental contamination and ensure personnel safety.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing upon general best practices for laboratory chemical waste management.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS for this compound may not always be readily available, information on related compounds and derivatives underscores the need for caution. For instance, the SDS for this compound tetramethyl ether indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] Another SDS for Scutellarin, a related glycoside, advises that the material should be considered hazardous until further information is available and should not be allowed to enter sewer systems or groundwater.[4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye/Face Protection: Safety goggles with side shields or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder form, work in a chemical fume hood to prevent inhalation.[3]
II. Step-by-Step Disposal Protocol for this compound
In the absence of explicit instructions for this compound disposal, a conservative approach based on general chemical waste guidelines is required. The primary principle is to manage all this compound waste as hazardous chemical waste.[6][7]
Step 1: Segregation of Waste
Proper segregation is crucial to prevent accidental chemical reactions.[7][8] Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Unused or Expired this compound: Pure powder and concentrated stock solutions must be collected as hazardous chemical waste.
-
Contaminated Labware: This includes pipette tips, centrifuge tubes, flasks, and any other disposable labware that has come into contact with this compound.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound, including the first rinse of any cleaned glassware, must be collected as liquid hazardous waste.[7]
Step 2: Waste Collection and Containment
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[6][9] Ideally, use the original container if it is in good condition.[8] Do not use food containers.[8]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Container Management: Keep waste containers securely closed except when adding waste.[7] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[9]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly marked SAA.[8] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[9]
-
Segregation in Storage: Ensure that this compound waste is stored separately from incompatible materials. For example, keep acids and bases in separate secondary containment.[8]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this compound waste through regular trash or down the drain.[7][10] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[9]
-
Incineration: For many pharmaceutical and bioactive compounds, incineration is the preferred method of disposal to ensure complete destruction.[11]
III. Quantitative Data and Properties
The following table summarizes key data for this compound.
| Property | Data |
| Chemical Formula | C₁₅H₁₀O₆ |
| Molar Mass | 286.24 g/mol |
| CAS Number | 529-53-3 |
| Appearance | Yellow powder |
| Solubility | DMSO: ~20 mg/mL[1], DMF: ~20 mg/mL[1], Ethanol: ~0.2 mg/mL[1], Water: Poor aqueous solubility[12] |
| Storage Temperature | 2-8°C, protect from light |
| Known Biological Action | Antioxidant, anti-inflammatory, antiproliferative, selectively cytotoxic toward cancer cells.[1] |
IV. Experimental Protocols and Workflows
The logical workflow for the proper disposal of this compound is essential for maintaining a safe laboratory environment. The following diagram illustrates the decision-making process and procedural steps.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acs.org [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Intravenous Administration of Scutellarin Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Scutellarein
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Scutellarein, a bioactive flavone. Adherence to these guidelines is essential for maintaining a safe research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), exercising caution and using standard laboratory personal protective equipment is a critical risk mitigation strategy.[1] Some derivatives, such as this compound tetramethyl ether, are considered hazardous.[2] Therefore, a comprehensive approach to PPE is recommended.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Disposable, powder-free | Prevents skin contact and contamination of the product. |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area | For handling large quantities or if dust is generated, a dust mask or respirator may be considered. |
Operational Plans
Handling Procedures:
When handling this compound, which is typically a yellow powder or crystalline solid, the following procedures should be followed to minimize exposure and contamination[3][4][5]:
-
Engineering Controls: Work in a well-ventilated laboratory. For procedures that may generate dust, a fume hood or a ventilated enclosure is recommended.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethyl formamide.[4][6] When preparing solutions, add the solvent to the powder slowly to prevent splashing.
Spill Management:
In the event of a minor spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Don appropriate PPE (gloves, lab coat, eye protection).
-
Contain the spill using absorbent pads or granules.
-
Clean the area with a damp cloth or paper towel. For larger spills, use a HEPA-filtered vacuum.
-
Collect all contaminated materials in a sealed bag for proper disposal.
-
Wash the spill area with soap and water.
Disposal Plan
As this compound is a non-hazardous compound, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. It is imperative to consult and adhere to your institution's and local regulations regarding chemical waste disposal.
General Disposal Guidelines:
-
Solid Waste: Collect dry, unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated, labeled container for flammable liquid waste. Do not pour organic solvents down the drain.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and any solvents.
By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their research.
References
- 1. Phytotechnologies for Water Depollution in West Africa: A Review of Plant-Based Approaches [scirp.org]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound-d6 (major)(>90%) | LGC Standards [lgcstandards.com]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
